molecular formula C12H16O8 B13823693 Tiropramide impurity A

Tiropramide impurity A

Cat. No.: B13823693
M. Wt: 288.25 g/mol
InChI Key: BAKQMOSGYGQJOJ-CTWIGJCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiropramide impurity A is a useful research compound. Its molecular formula is C12H16O8 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tiropramide impurity A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tiropramide impurity A including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O8

Molecular Weight

288.25 g/mol

IUPAC Name

[(2S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10?,11?,12-/m0/s1

InChI Key

BAKQMOSGYGQJOJ-CTWIGJCISA-N

Isomeric SMILES

CC(=O)O[C@H]1C2CO[C@@H](O2)C(C1OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tiropramide Impurity A: Structure, Formation, and Analytical Control

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality

For researchers, scientists, and professionals in drug development, the meticulous identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of Tiropramide Impurity A, a critical process-related impurity in the synthesis of the antispasmodic drug Tiropramide. We will delve into its chemical identity, formation pathway, and the analytical methodologies required for its precise control, all grounded in the principles of scientific integrity and practical, field-proven insights.

Unveiling Tiropramide Impurity A: Chemical Identity and Structural Elucidation

Tiropramide Impurity A is chemically identified as (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid.[][2][3] It is a key intermediate in the synthesis of Tiropramide, making its monitoring and control essential for the final drug substance quality.[4]

Table 1: Physicochemical Properties of Tiropramide Impurity A

PropertyValueSource
IUPAC Name (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid[][2]
Synonyms N,O-Dibenzoyl-L-tyrosine, N-Benzoyl-L-Tyrosine Benzoate (Ester)[]
CAS Number 14325-35-0[][3]
Molecular Formula C23H19NO5[][2]
Molecular Weight 389.41 g/mol [][2]
Appearance White Solid[]
Melting Point 196-201 °C[]
Chemical Structure Diagram

The structural formula of Tiropramide Impurity A is presented below. This di-benzoylated derivative of L-tyrosine is the direct precursor to the core structure of Tiropramide.

Caption: Chemical structure of Tiropramide Impurity A.

The Genesis of an Impurity: Formation Pathway and Mechanistic Rationale

Understanding the origin of an impurity is fundamental to its control. Tiropramide Impurity A is a classic example of a process-related impurity, arising directly from the synthetic route of the API.

The synthesis of Tiropramide typically commences with the acylation of L-tyrosine.[4] In this initial step, both the amino and the phenolic hydroxyl groups of tyrosine are acylated with benzoyl chloride, leading to the formation of N,O-dibenzoyl-L-tyrosine, which is precisely Tiropramide Impurity A.[4][5]

This intermediate is then further reacted in subsequent steps to ultimately yield Tiropramide. Therefore, the presence of Tiropramide Impurity A in the final API is primarily due to the incomplete conversion of this intermediate in the downstream synthetic steps.

formation_pathway Tyrosine L-Tyrosine ImpurityA Tiropramide Impurity A (N,O-Dibenzoyl-L-tyrosine) Tyrosine->ImpurityA Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->ImpurityA SubsequentSteps Subsequent Synthetic Steps ImpurityA->SubsequentSteps Incomplete Reaction Tiropramide Tiropramide SubsequentSteps->Tiropramide

Caption: Formation Pathway of Tiropramide Impurity A.

The causality behind this experimental choice lies in the need to protect both reactive functional groups on the tyrosine molecule before subsequent modifications. However, if the subsequent reactions are not driven to completion, or if purification steps are not sufficiently robust, Tiropramide Impurity A can persist as a significant impurity in the final drug substance.

Analytical Control Strategy: A Validated Approach to Impurity Profiling

A robust analytical method is the cornerstone of any impurity control strategy. For Tiropramide Impurity A, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice. The following protocol is a synthesis of best practices and published methodologies for the analysis of Tiropramide and its related substances.[5][6]

Recommended HPLC Method

Table 2: HPLC Method Parameters for Tiropramide Impurity A Analysis

ParameterRecommended ConditionRationale
Column C18 (e.g., Agilent C18, 250 x 4.6 mm, 5 µm)Provides excellent resolution for aromatic and moderately polar compounds like Tiropramide and its impurities.
Mobile Phase A 10 mM Ammonium Formate (pH 3.6)Buffered aqueous phase to ensure consistent ionization state of the analytes.
Mobile Phase B MethanolOrganic modifier for gradient elution.
Gradient Time (min)% B
040
2080
2580
2640
3040
Flow Rate 1.0 mL/minOptimal for good separation efficiency and reasonable run time.
Column Temperature 25 °CControlled temperature ensures reproducibility of retention times.
Detection UV at 230 nmTiropramide and Impurity A both possess chromophores that absorb in this region.
Injection Volume 10 µLA standard volume for analytical HPLC.
Step-by-Step Experimental Protocol
  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tiropramide Impurity A reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Tiropramide API sample in the same diluent to a specified concentration.

    • Spiked Sample (for validation): Prepare a sample of the Tiropramide API spiked with a known amount of Impurity A to assess accuracy and recovery.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) until a stable baseline is achieved.

    • Set the column temperature and UV detector wavelength as specified in Table 2.

  • Data Acquisition and Analysis:

    • Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.

    • Identify the peaks corresponding to Tiropramide and Impurity A based on their retention times, as determined from the analysis of the reference standard.

    • Calculate the amount of Tiropramide Impurity A in the sample using the area of the peak from the sample chromatogram and the response factor determined from the standard chromatogram.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare Impurity A Reference Standard Injection Inject Samples Standard->Injection Sample Prepare Tiropramide API Sample Sample->Injection SystemEquilibration Equilibrate HPLC System SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 230 nm Separation->Detection PeakIntegration Integrate Peak Areas Detection->PeakIntegration Quantification Quantify Impurity A PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: HPLC Analysis Workflow for Tiropramide Impurity A.

Structural Confirmation: The Role of Advanced Spectroscopic Techniques

While HPLC is the workhorse for quantification, the unambiguous identification and structural confirmation of impurities rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For Tiropramide Impurity A, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (such as a time-of-flight or Orbitrap) would be the preferred technique.

The expected mass spectrum in positive ion mode would show a prominent protonated molecule [M+H]⁺ at m/z 390.13. The fragmentation pattern (MS/MS) would likely involve the loss of the benzoyl groups and cleavage of the amino acid backbone, providing further structural confirmation. Key fragments would include those corresponding to the benzoyl cation (m/z 105) and fragments arising from the cleavage of the tyrosine side chain.[7][8]

Conclusion: A Holistic Approach to Impurity Control

The effective control of Tiropramide Impurity A is a testament to the importance of a multi-faceted approach to pharmaceutical quality. It begins with a thorough understanding of the API's synthetic process to identify potential process-related impurities. This knowledge then informs the development of robust and validated analytical methods, such as the HPLC protocol detailed herein, for the routine monitoring and quantification of these impurities. Finally, advanced spectroscopic techniques like NMR and MS provide the definitive structural elucidation necessary for unambiguous identification.

By integrating these principles of chemical process understanding, analytical rigor, and advanced characterization, drug development professionals can ensure the consistent quality, safety, and efficacy of Tiropramide and other pharmaceutical products.

References

  • Wikipedia. Tiropramide. [Link]

  • LookChem. Synthesis of Tiropramide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Tiropramide Synthesis: Understanding the Role of N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide. [Link]

  • PubMed. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. [Link]

  • Pharmaffiliates. Tiropramide Hydrochloride Impurities. [Link]

  • PubChem. N,O-Dibenzoyl-L-tyrosine. [Link]

  • ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364). [Link]

  • SpringerLink. Fragmentation of tyrosine by low-energy electron impact. [Link]

  • Pharmaffiliates. CAS No : 14325-35-0 | Product Name : N,O-Dibenzoyl-L-tyrosine. [Link]

Sources

Molecular weight and formula of Tiropramide impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity, Synthesis Mechanism, and Analytical Profiling

Executive Summary

Tiropramide Impurity A (Chemical Name: N,O-Dibenzoyl-L-tyrosine) is a critical process-related impurity identified during the synthesis of Tiropramide Hydrochloride, an antispasmodic agent.[][2] Unlike degradation products that arise from storage instability, Impurity A is a key synthetic intermediate formed during the protection of the tyrosine moiety. Its presence in the final API (Active Pharmaceutical Ingredient) indicates incomplete amidation or insufficient purification during the early stages of manufacturing.

This guide provides a comprehensive technical analysis of Impurity A, covering its physicochemical properties, formation mechanism within the Tiropramide synthetic pathway, and strategies for its analytical control.

Part 1: Molecular Identity & Physicochemical Profile

The following data establishes the precise chemical identity of Tiropramide Impurity A, distinguishing it from other related congeners (e.g., Impurity B, the amidated intermediate).

ParameterTechnical Specification
Common Name Tiropramide Impurity A
Chemical Name N,O-Dibenzoyl-L-tyrosine
IUPAC Name (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid
CAS Registry Number 14325-35-0
Molecular Formula C₂₃H₁₉NO₅
Molecular Weight 389.41 g/mol
Functional Groups Carboxylic Acid, Amide (Benzamido), Ester (Benzoyl)
Stereochemistry L-isomer (S-configuration) is the common reference standard, though Tiropramide API is often racemic.[][3]
Solubility Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); low solubility in water due to lipophilic benzoyl groups.
Part 2: Formation Mechanism & Synthesis Pathway[4]

To control Impurity A, one must understand its origin. It is not a degradation product of the final drug but the product of the first step in the "Protection-Amidation-Deprotection" synthetic route.

The Synthetic Logic

The synthesis of Tiropramide from Tyrosine requires the attachment of a dipropylamide group and a diethylaminoethyl group. To prevent side reactions at the phenol and amine positions during the initial amidation, both are often protected with benzoyl groups.

  • Formation (Step 1): L-Tyrosine reacts with Benzoyl Chloride (Schotten-Baumann conditions) to form Impurity A (N,O-Dibenzoyl-L-tyrosine) . This double-protection serves to activate the molecule and mask the phenol.

  • Consumption (Step 2): Impurity A is activated (e.g., via mixed anhydride with ethyl chloroformate) and reacted with Dipropylamine to form Impurity B (N,O-Dibenzoyl-tyrosyl-dipropylamide).

  • Carryover Risk: If Step 2 is incomplete, unreacted Impurity A remains. Due to its carboxylic acid nature, it behaves differently from the amide intermediates, but trace amounts can co-precipitate if workup pH is not strictly controlled.

Pathway Visualization

The following diagram illustrates the critical control point where Impurity A is formed and consumed.

Tiropramide_Synthesis Tyrosine L-Tyrosine (Starting Material) ImpurityA IMPURITY A (N,O-Dibenzoyl-L-tyrosine) CAS: 14325-35-0 [Intermediate 1] Tyrosine->ImpurityA Benzoylation (Step 1) BenzoylCl Benzoyl Chloride (Reagent) BenzoylCl->ImpurityA ImpurityB IMPURITY B (N,O-Dibenzoyl-dipropylamide) [Intermediate 2] ImpurityA->ImpurityB Amidation w/ Dipropylamine (Step 2 - Critical Control Point) Dipropylamine Dipropylamine (Reagent) Dipropylamine->ImpurityB ImpurityC IMPURITY C (N-Benzoyl-dipropylamide) [Hydrolyzed Intermediate] ImpurityB->ImpurityC Selective Hydrolysis (Remove O-Benzoyl) Tiropramide TIROPRAMIDE (Final API) ImpurityC->Tiropramide O-Alkylation (Diethylaminoethyl chloride)

Figure 1: Synthesis pathway of Tiropramide highlighting Impurity A as the primary protected intermediate. Incomplete conversion at Step 2 leads to Impurity A contamination in the downstream process.

Part 3: Analytical Strategy

Detecting Impurity A requires a method capable of resolving the acidic intermediate from the basic/neutral API and amide impurities.

1. Separation Principle (HPLC)

Impurity A contains a free carboxylic acid group, whereas Tiropramide and Impurity B/C are amides . This difference in pKa is the primary lever for separation.

  • Low pH (2.0 - 3.0): The carboxylic acid is protonated (neutral), increasing its retention on a C18 column.

  • Neutral pH: The acid deprotonates to a carboxylate anion, eluting near the void volume (poor resolution).

  • Recommendation: Use an acidic mobile phase to ensure Impurity A is retained and resolved from the solvent front.

2. Protocol Specification
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-5 min: 20% B (Isocratic hold to elute polar degradants).

    • 5-25 min: 20% → 80% B (Linear gradient to elute Impurity A, then B/C, then API).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm . (The two benzoyl rings provide strong UV absorbance, ensuring high sensitivity).

  • Elution Order (Predicted):

    • Polar degradants (Tyrosine).

    • Impurity A (Acidic, moderately lipophilic due to benzoyl groups).

    • Impurity C (Phenolic amide).

    • Impurity B (Fully protected amide, highly lipophilic).

    • Tiropramide (Basic amine, elution depends on ion-pairing/pH).

3. Mass Spectrometry (LC-MS) Identification

For confirmation during method validation:

  • Ionization: ESI Positive or Negative mode.

  • Negative Mode (ESI-): Preferred for Impurity A due to the carboxylic acid.

    • Target Ion: [M-H]⁻ = 388.4 m/z.

  • Positive Mode (ESI+):

    • Target Ion: [M+H]⁺ = 390.4 m/z.

    • Fragment Ions: Loss of benzoyl group (-105 Da), loss of carboxyl group (-44 Da).

Part 4: Regulatory Context (ICH Q3A/B)
  • Classification: Process Impurity (Intermediate).

  • Reporting Threshold: > 0.05% (for max daily dose ≤ 2g).

  • Identification Threshold: > 0.10%.

  • Qualification Threshold: > 0.15%.

  • Genotoxicity: Impurity A is a derivative of the natural amino acid Tyrosine and Benzoic Acid. It does not contain structural alerts (like nitro, nitroso, or epoxide groups) typically associated with genotoxicity. However, standard Ames testing is required if levels exceed qualification thresholds.

References
  • Axios Research . (n.d.). Tiropramide Impurity A - CAS 14325-35-0.[3][6] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (n.d.). Tiropramide Hydrochloride Monograph. (Note: Specific impurity designations should be cross-referenced with the current EP version).
  • Google Patents. (2012). CN102659619A - Method for synthesis of tyrosine derivative.

Sources

Tiropramide impurity A vs N-Benzoyl-L-tyrosine benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and quality control of Tiropramide , a spasmodic agent, precise impurity profiling is critical for ICH Q3A/Q3B compliance. A common point of confusion in regulatory documentation and certificate of analysis (CoA) interpretation is the distinction—or lack thereof—between Tiropramide Impurity A and N-Benzoyl-L-tyrosine benzoate .[]

This guide serves to:

  • Validate the Identity: Confirm the structural equivalence of these terms.

  • Differentiate the Impurity: Contrast Impurity A against its mono-benzoyl precursor (N-Benzoyl-L-tyrosine) and the active pharmaceutical ingredient (API).[]

  • Provide Control Strategies: Detail the mechanism of formation and analytical protocols for separation.

Molecular Identity & Structural Analysis

To ensure robust analytical method development, we must first deconstruct the nomenclature which often leads to confusion.

Chemical Equivalence
FeatureTiropramide Impurity A (EP/USP Standard)N-Benzoyl-L-tyrosine benzoate (Chemical Name)
IUPAC Name (2S)-2-benzamido-3-[4-(benzoyloxy)phenyl]propanoic acid(2S)-2-benzamido-3-[4-(benzoyloxy)phenyl]propanoic acid
Common Name N,O-Dibenzoyl-L-tyrosineN,O-Dibenzoyl-L-tyrosine
CAS Number 14325-35-0 14325-35-0
Molecular Formula C₂₃H₁₉NO₅C₂₃H₁₉NO₅
Molecular Weight 389.41 g/mol 389.41 g/mol
Functional Groups 1.[][2][3] Amide (N-benzoyl)2.[][4][5] Ester (O-benzoyl)3.[] Carboxylic Acid (Free)1. Amide (N-benzoyl)2.[][4][5] Ester (O-benzoyl)3.[] Carboxylic Acid (Free)

Nomenclature Note: The term "Benzoate" in "N-Benzoyl-L-tyrosine benzoate" refers to the esterification of the phenolic hydroxyl group on the tyrosine ring, not a salt form.[] It is chemically accurate to describe it as the benzoate ester of N-benzoyl-L-tyrosine.[]

Structural Comparison (Impurity vs. Precursor)

The critical "VS" in this context is not between the synonyms, but between Impurity A (Di-benzoyl) and its precursor N-Benzoyl-L-tyrosine (Mono-benzoyl).[]

  • N-Benzoyl-L-tyrosine (Precursor): Contains a free phenolic hydroxyl (-OH).[] More polar.

  • Impurity A (Impurity): The phenolic -OH is capped with a second benzoyl group.[] Significantly more hydrophobic.[]

Synthesis & Origin: The Mechanism of Formation

Impurity A is generated during the Schotten-Baumann acylation step of the Tiropramide synthesis.[]

Pathway Description:

  • Starting Material: L-Tyrosine.[][4][6][7][8]

  • Reagent: Benzoyl Chloride (PhCOCl) in basic conditions.[]

  • Intended Reaction: Acylation of the amine to form N-Benzoyl-L-tyrosine.

  • Side Reaction (Impurity A): Due to the high reactivity of benzoyl chloride, the phenolic oxygen also undergoes acylation, forming the N,O-Dibenzoyl species (Impurity A).

While Impurity A is an intermediate that can be converted to the next stage, residual amounts that fail to react with dipropylamine (or fail to hydrolyze in subsequent steps) remain as Impurity A in the final API.

Visualization: Synthesis & Impurity Formation

TiropramideSynthesis Tyrosine L-Tyrosine (Starting Material) Mono N-Benzoyl-L-tyrosine (Intended Intermediate) Tyrosine->Mono Selective N-Acylation ImpurityA Impurity A (N,O-Dibenzoyl-L-tyrosine) CAS: 14325-35-0 Tyrosine->ImpurityA Over-Acylation (Side Reaction) BenzoylCl Benzoyl Chloride (Excess) Mono->ImpurityA + PhCOCl (Excess) ImpurityB Intermediate Amide (N,O-Dibenzoyl-dipropylamide) ImpurityA->ImpurityB + Dipropylamine Tiropramide Tiropramide (Final API) ImpurityB->Tiropramide 1. Hydrolysis (Remove O-Benzoyl) 2. Alkylation

Figure 1: Formation pathway of Impurity A during the initial acylation of Tyrosine. Note that Impurity A is the di-acylated species.[]

Analytical Characterization & Control Strategy

Distinguishing Impurity A from related species requires a method capable of resolving the acidic carboxyl moiety and the hydrophobic ester.[]

Chromatographic Behavior (HPLC)
  • Stationary Phase: C18 (Octadecylsilane).[]

  • Separation Principle: Hydrophobicity driven by the number of aromatic rings and free hydroxyls.[]

  • Elution Order (Predicted on Reverse Phase):

    • L-Tyrosine: Elutes at void volume (Highly polar, zwitterionic).[]

    • N-Benzoyl-L-tyrosine (Mono): Early eluter (One phenyl ring, free phenolic -OH).[]

    • Tiropramide (API): Mid-eluter (Basic amine, alkyl chains, but ionizable).

    • Impurity A (Di-benzoyl): Late eluter (Two phenyl rings, esterified phenol masks polarity, free COOH is suppressed at acidic pH).

Experimental Protocol: HPLC Separation

This protocol is designed to separate Impurity A from the API and the mono-benzoyl precursor.[]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.6 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

  • Diluent: Methanol:Water (50:50 v/v).[]

Instrument Parameters:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic absorption)
Injection Vol 20 µL

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
0.09010Initial equilibration
15.05050Elution of polar impurities
30.02080Elution of Impurity A (Hydrophobic)
35.02080Wash
36.09010Re-equilibration

Validation Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between N-Benzoyl-L-tyrosine and Impurity A.

  • Tailing Factor: < 1.5 for Tiropramide peak (ensure pH 3.6 is maintained to prevent silanol interaction).

Toxicological Implications & Limits

While Tiropramide is an established drug, Impurity A is a structural analogue of the starting material.

  • Classification: Organic Impurity (Process-related).[]

  • ICH Q3A(R2) Limits:

    • Reporting Threshold: 0.05%

    • Identification Threshold: 0.10% (or 1.0 mg/day intake, whichever is lower).

    • Qualification Threshold: 0.15% (or 1.0 mg/day intake).[]

  • Risk: Low genotoxic potential (structure does not contain structural alerts like nitro groups or epoxides), but must be controlled to ensure assay potency.

References

  • European Pharmacopoeia (Ph.[] Eur.) . Tiropramide Hydrochloride Monograph 11/2017:2516. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • BOC Sciences . Tiropramide Impurity A (CAS 14325-35-0) Product Data. Accessed October 2023.[]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 151021, N-Benzoyl-L-tyrosine.

  • Vidal y Plana, R.R., et al. (1981).[3] "Mechanism of smooth muscle relaxation by tiropramide". Journal of Pharmacy and Pharmacology, 33(1), 19–24.[3]

  • TRC (Toronto Research Chemicals) . N,O-Dibenzoyl-L-tyrosine Data Sheet.

Sources

Identification of Tiropramide Degradation Products: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Tiropramide hydrochloride is a widely prescribed antispasmodic agent utilized for the management of gastrointestinal and biliary conditions. Despite its clinical utility, comprehensive stability-indicating methodologies for this active pharmaceutical ingredient (API) have historically been sparse. Establishing a robust forced degradation profile in accordance with ICH Q1A(R2) and Q1B guidelines is critical for ensuring drug product quality, predicting shelf-life, and identifying potential mutagenic impurities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond merely listing analytical parameters. This guide details the systematic identification of five primary degradation products (DP1–DP5) of tiropramide using LC-QTOF-MS/MS and NMR[1]. More importantly, it explains the underlying causality behind the experimental choices—such as the selection of MS-compatible buffers, the identification of pseudo-degradation phenomena, and the mechanistic pathways of amide hydrolysis and N-oxidation.

Forced Degradation Strategy: Causality & Design

When designing a stability-indicating method (SIM) for tiropramide, one must analyze its chemical architecture: an amide linkage, an ether group, and a tertiary amine. Each functional group dictates the stress conditions required to expose intrinsic vulnerabilities.

  • Hydrolytic Susceptibility: The amide bonds are prime targets for nucleophilic attack under extreme pH conditions, leading to cleavage products (DP1 and DP2)[2].

  • Oxidative Susceptibility: The tertiary amine moiety is highly prone to N-oxidation in the presence of peroxides, yielding an N-oxide (DP5)[1].

  • Solvent Interactions (Pseudo-Degradation): A critical analytical pitfall is the use of reactive diluents. When methanol is used as a solvent or mobile phase component, the carboxylic acid functional group generated in DP2 can undergo esterification, forming a methyl ester pseudo-degradation product (DP3)[2]. Recognizing this causality prevents the mischaracterization of an analytical artifact as an API degradation pathway.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means the workflow inherently checks for false positives, matrix interferences, and analytical artifacts.

Step-by-Step Stress Methodologies

Note: All studies are performed at an initial API concentration of 1 mg/mL to ensure sufficient DP yield for MS/MS characterization.

  • Acidic Hydrolysis: Add 1N HCl to the API solution. Heat at 70°C for up to 24 hours.

    • Causality: High thermal energy overcomes the activation barrier for amide hydrolysis, forcefully cleaving the backbone.

  • Basic Hydrolysis: Add 0.1N NaOH. Heat at 60°C for 4 hours.

    • Causality: Base-catalyzed hydrolysis is often faster for amides; milder conditions (0.1N vs 1N) and shorter durations prevent complete, uninterpretable destruction of the API[3].

  • Oxidative Stress: Expose API to 30% H₂O₂ at room temperature for 24 hours.

    • Causality: Maintaining room temperature isolates purely oxidative pathways (N-oxidation) by preventing confounding thermal degradation artifacts.

  • Thermal & Photolytic Stress: Expose solid API to 105°C for 48 hours, and UV light (254 nm) for 7 days.

  • Self-Validation Step (Neutralization & Controls):

    • Prior to LC injection, acid/base stressed samples must be neutralized. Failure to neutralize degrades the stationary phase of the HPLC column, causing severe peak distortion.

    • Always run an unstressed API control and a blank diluent injection to ensure mass balance (API + DPs ≈ 100%) and rule out matrix peaks.

Chromatographic Separation (LC-QTOF-MS/MS)
  • Column: Agilent C18 (250 × 4.6 mm, 5 µm)[1].

    • Causality: The C18 phase provides optimal retention for the hydrophobic regions of tiropramide, while the 250mm length ensures the high theoretical plate count necessary to resolve structurally similar DPs.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.6)[1].

    • Causality: This volatile buffer is essential for MS compatibility. The acidic pH ensures the basic tertiary amine groups remain fully protonated, preventing secondary interactions with free silanols on the column and eliminating peak tailing.

  • Mobile Phase B: Methanol[1].

  • Elution: Gradient mode, 1.00 mL/min flow rate[1].

    • Causality: Gradient elution is mandatory due to the wide polarity gap between the highly polar hydrolytic cleavage products and the lipophilic parent API.

Workflow A Tiropramide HCl (API) B Forced Degradation (ICH Q1A/Q1B) A->B C1 Acid/Base Hydrolysis B->C1 C2 Oxidative Stress (H2O2) B->C2 C3 Thermal/Photo Stress B->C3 D Sample Neutralization & Preparation C1->D C2->D C3->D E LC-QTOF-MS/MS Analysis D->E F Structural Elucidation (DP1 - DP5) E->F

Self-validating workflow for forced degradation and structural elucidation of Tiropramide.

Structural Elucidation & Degradation Pathways

Using high-resolution LC-QTOF-MS/MS, the fragmentation patterns of the degradation products were mapped against the parent API to confirm structural identity[1].

  • DP1 & DP2 (Hydrolytic Cleavage): Formed via the hydrolysis of the amide bonds at two distinct positions within the tiropramide backbone. DP1 is commonly observed in both acidic and basic conditions, while DP2 is predominantly seen under acidic stress[2].

  • DP3 (Pseudo-Degradation): A critical finding in stability testing is the identification of DP3. This is a methyl ester formed from DP2 reacting with the methanol used in the mobile phase/diluent[2]. It highlights the necessity of evaluating diluent compatibility.

  • DP4 (N-Dealkylation): Formed via the loss of alkyl groups from the tertiary amine, commonly observed under basic and acidic hydrolytic conditions[2].

  • DP5 (N-Oxidation): The addition of an oxygen atom (+16 Da) to the tertiary amine[1]. NMR studies confirmed the exact position of the oxygen atom, validating the N-oxide structure[1].

Pathway Tiro Tiropramide (Parent Drug) AcidBase Hydrolysis (Amide Cleavage) Tiro->AcidBase Oxidation Oxidation (H2O2) Tiro->Oxidation Dealkylation N-Dealkylation Tiro->Dealkylation DP1 DP1 (Hydrolytic Cleavage) AcidBase->DP1 DP2 DP2 (Hydrolytic Cleavage) AcidBase->DP2 DP5 DP5 (N-oxide) Oxidation->DP5 DP4 DP4 (Dealkylated Product) Dealkylation->DP4 Meth Reaction with Methanol (Solvent) DP2->Meth DP3 DP3 (Methyl Ester Pseudo-DP) Meth->DP3

Mechanistic degradation pathways of Tiropramide yielding DP1 through DP5.

Quantitative Data Summary

The forced degradation profile demonstrates the intrinsic stability of tiropramide under various stress conditions[1]. The quantitative data is summarized below for rapid comparative analysis.

Stress ConditionReagents / EnvironmentTime / TempObserved Degradation ProductsStability Status
Acidic Hydrolysis 1N HCl70°C, 24hDP1, DP2, DP3, DP4Susceptible
Basic Hydrolysis 0.1N NaOH60°C, 4hDP1, DP2, DP4, DP5Susceptible (~12.8% degradation)[3]
Oxidation 30% H₂O₂Room Temp, 24hDP5 (N-oxide)Susceptible (~10.5% degradation)[3]
Thermal Solid State105°C, 48hNoneStable[1]
Photolytic UV Light (254 nm)Room Temp, 7 daysNoneStable[1]

Conclusion

The comprehensive profiling of tiropramide degradation products underscores the importance of a well-designed, stability-indicating LC-MS/MS method. By understanding the causality behind amide hydrolysis, N-oxidation, and solvent-induced pseudo-degradation, analytical scientists can accurately predict drug degradation profiles, optimize formulation strategies, and ensure regulatory compliance.

References

  • Naik, D. D., Gananadhamu, S., Tidke, M., Kushwah, B. S., & Golla, V. M. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography / PubMed.

  • ResearchGate Database (2023). Identification and Control of Pseudo Degradation Products during Stress Testing on Drugs. (Note: Linked to the primary structural elucidation study defining DP3 pseudo-degradation).

  • BenchChem Technical Support Team (2025). Tiropramide Forced Degradation Studies: A Technical Support Guide. BenchChem.

Sources

Impurity profile of Tiropramide hydrochloride API

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Impurity Profiling and Control Strategies for Tiropramide Hydrochloride API

Executive Summary

Tiropramide Hydrochloride (CAS: 53567-47-8) is a potent antispasmodic agent acting on the gastrointestinal smooth muscle.[] Its therapeutic efficacy relies on a specific tyrosine-derived scaffold.[] However, the synthesis of this API involves multiple benzoylation and alkylation steps that generate a complex impurity profile, including potential genotoxic impurities (PGIs) and lipophilic process by-products.[]

This technical guide provides a rigorous analysis of the impurity landscape of Tiropramide HCl. It moves beyond standard pharmacopoeial lists to explore the causality of impurity formation, the control of alkylating reagents, and the development of stability-indicating analytical methods compliant with ICH Q3A/B and M7 guidelines.[2][][]

Molecular Context & Synthetic Causality

To control impurities, one must first understand their origin.[2] The synthesis of Tiropramide typically proceeds through a modified Schotten-Baumann reaction sequence followed by etherification.[2][][]

The Synthetic Pathway & Impurity Mapping

The process generally involves three critical stages:

  • Protection: L-Tyrosine is bis-benzoylated to form Impurity A .[2][][]

  • Amidation: Reaction with di-n-propylamine yields the fully protected intermediate (Impurity B ).[2][][]

  • Deprotection & Alkylation: Selective hydrolysis yields the phenolic intermediate (Impurity C ), which is then alkylated with the mutagenic reagent 2-(diethylamino)ethyl chloride to form Tiropramide.[2][][]

The following diagram maps these transformations and the entry points for critical impurities.

Tiropramide_Synthesis Tyrosine L-Tyrosine (Starting Material) ImpurityA Impurity A (O,N-Dibenzoyl-L-tyrosine) CAS: 14325-35-0 Tyrosine->ImpurityA Bis-benzoylation BenzoylCl Benzoyl Chloride (Reagent) BenzoylCl->ImpurityA ImpurityB Impurity B (O-Benzoyl Intermediate) CAS: 57227-08-4 ImpurityA->ImpurityB Amidation Dipropylamine Di-n-propylamine Dipropylamine->ImpurityB ImpurityC Impurity C (Phenolic Intermediate) CAS: 57227-09-5 ImpurityB->ImpurityC Selective Hydrolysis (Removal of O-benzoyl) Tiropramide Tiropramide HCl (Final API) ImpurityC->Tiropramide O-Alkylation Reagent_GTI 2-(Diethylamino)ethyl chloride (Genotoxic Reagent) Reagent_GTI->Tiropramide Potential Carryover

Figure 1: Synthetic route of Tiropramide HCl highlighting the origin of Process Impurities A, B, and C, and the entry of the genotoxic reagent.[2][][]

Impurity Profile & Characterization

Process-Related Impurities

These impurities are structurally related to the API and possess similar physicochemical properties, making chromatographic separation challenging.[2][][]

Impurity NameCommon IdentityCAS NumberOrigin & Mechanism
Impurity A N,O-Dibenzoyl-L-tyrosine14325-35-0Unreacted Intermediate: Result of incomplete amidation in Step 2.[] Highly lipophilic due to two benzoyl groups.
Impurity B O-Benzoyl-Tiropramide Intermediate57227-08-4Incomplete Hydrolysis: Failure to remove the O-benzoyl group before the final alkylation step.[]
Impurity C N-Benzoyl-L-tyrosyl-N,N-dipropylamide57227-09-5Unreacted Precursor: The direct precursor to the API.[][] Presence indicates incomplete alkylation efficiency.
Genotoxic Impurity Assessment (ICH M7)

A critical safety attribute for Tiropramide is the control of the alkylating agent used in the final step.[]

  • Compound: 2-(Diethylamino)ethyl chloride hydrochloride (CAS: 869-24-9).[][]

  • Risk Classification: Class 2 (Known Mutagen).[] It is a nitrogen mustard derivative capable of alkylating DNA.

  • Control Strategy:

    • Purge Factor: The synthesis must demonstrate a high "purge factor" (e.g., >1000x reduction) during workup.

    • Limit Calculation: Based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . If the max daily dose of Tiropramide is 300 mg, the limit is 5 ppm .[2]

    • Detection: Requires derivatization-GC-MS or LC-MS/MS due to poor UV absorbance and low limits.[][]

Degradation Products (Forced Degradation)

Stress testing reveals the molecule's intrinsic stability.[] Tiropramide contains a tertiary amine and amide linkages, making it susceptible to specific pathways.

  • Oxidative Stress: The tertiary amine on the diethylaminoethyl side chain is prone to N-oxidation, forming Tiropramide N-Oxide .[2][][] This is the dominant degradant under peroxide conditions.

  • Hydrolytic Stress: The amide bonds are relatively stable but can cleave under harsh acidic/basic conditions (0.1 N HCl/NaOH, 80°C), reverting the molecule back to Impurity C or releasing the side chain.[2]

Analytical Strategy: Method Development

To separate the lipophilic precursors (Impurity A/B) from the polar degradants (N-oxide), a gradient reverse-phase HPLC method is required.[2][][]

Critical Method Parameters (CMP)
  • Stationary Phase: C18 (Octadecylsilane). A high carbon load column (e.g., Agilent Zorbax Eclipse Plus C18) is recommended to retain the non-polar Impurity A and B.

  • pH Control: The mobile phase pH is critical. Tiropramide (pKa ~9) and its amine impurities must be kept in a specific ionization state.

    • Recommendation:pH 3.5 - 4.0 (Ammonium Formate buffer).[2][] At this pH, the tertiary amines are protonated, preventing peak tailing due to silanol interactions.

Recommended Protocol

This protocol is derived from successful separation strategies cited in recent literature [1, 2].

  • Instrument: HPLC with PDA or UPLC-MS.

  • Column: 250 x 4.6 mm, 5 µm C18 packing.[2][][4][5][6]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.6 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (or Acetonitrile).[]

  • Gradient Program:

    • 0-5 min: 20% B (Hold for polar degradants).[2][][]

    • 5-25 min: 20% -> 80% B (Elute API).[][]

    • 25-35 min: 80% -> 90% B (Elute lipophilic Impurities A & B).[][]

  • Flow Rate: 1.0 mL/min.[][4]

  • Detection: 230 nm (Amide absorption) and 254 nm (Aromatic).[][]

Analytical Logic Flow

The following workflow illustrates the decision process for characterizing an unknown impurity peak in Tiropramide API.

Analytical_Workflow Sample Unknown Peak in HPLC RRT Check RRT (Relative Retention Time) Sample->RRT Decision1 Matches Known Impurity? RRT->Decision1 Quant Quantify vs Standard Decision1->Quant Yes Isolate LC-MS/MS Characterization Decision1->Isolate No Mechanism Determine Origin Isolate->Mechanism Process Process Impurity (A, B, C) Mechanism->Process Mass +105 Da (Benzoyl) Degradant Degradant (N-Oxide, Hydrolysis) Mechanism->Degradant Mass +16 Da (Oxygen)

Figure 2: Analytical decision tree for impurity identification. Note that +105 Da shift suggests benzoylation (Impurity B), while +16 Da suggests oxidation.[2][]

Regulatory Framework & Limits

Adherence to ICH guidelines is mandatory for global compliance.

  • Reporting Threshold (ICH Q3A): 0.05% (for max daily dose < 2g). Any peak >0.05% must be reported.

  • Identification Threshold: 0.10%. Any peak above this must be structurally identified (LC-MS/NMR).[2][][]

  • Qualification Threshold: 0.15%. Any peak above this requires safety data (tox studies) unless it is a known metabolite.[2]

  • Genotoxic Impurity Limit (ICH M7): The alkylating reagent (2-diethylamino ethyl chloride) must be controlled to < 5 ppm (based on TTC) unless Ames negative data is provided for the specific impurity.[][]

References

  • Tidke, M., et al. (2023). "Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR."[2][][4] Biomedical Chromatography, 37(8).[6]

  • European Medicines Agency. "ICH Guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals."

  • BOC Sciences. "Tiropramide Impurity A & B Structural Data."

  • PubChem. "Compound Summary: 2-(Diethylamino)ethyl chloride hydrochloride (Mutagenicity Data)."

Sources

Solubility of Tiropramide impurity A in methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Determination of Tiropramide Impurity A in Methanol

Abstract

The rigorous control of impurities is a cornerstone of modern pharmaceutical development, directly impacting the safety and efficacy of drug substances. Tiropramide, an effective antispasmodic agent, can contain various impurities arising from its synthesis or degradation.[1][2] Among these, Tiropramide Impurity A, identified as (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid, requires thorough characterization.[][4] A fundamental physicochemical property governing its behavior during analysis, purification, and formulation is its solubility. This technical guide provides a comprehensive framework for researchers and drug development professionals on the principles and practical execution of determining the solubility of Tiropramide Impurity A in methanol. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol using the equilibrium shake-flask method, and discuss the critical factors that influence solubility measurements. The guide emphasizes scientific integrity through self-validating protocols and authoritative grounding in regulatory and pharmacopeial standards.

Introduction to Tiropramide and the Imperative of Impurity Profiling

The Therapeutic Role of Tiropramide

Tiropramide is a smooth muscle relaxant used in the treatment of spastic conditions of the gastrointestinal and urogenital systems.[5][6][7] Its mechanism of action involves the inhibition of calcium influx into smooth muscle cells, leading to muscle relaxation.[8] As with any active pharmaceutical ingredient (API), the purity of Tiropramide is paramount to its clinical performance and patient safety.

The Criticality of Impurity Profiling in Pharmaceutical Development

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the stringent control of impurities in new drug substances.[9][10][11] The ICH Q3A(R2) guideline, specifically, requires that impurities be identified, reported, and qualified at specified levels.[9][12] Understanding the physical and chemical properties of these impurities, such as solubility, is not merely a regulatory hurdle; it is essential for the development of robust analytical methods for detection and quantification, the design of effective purification strategies, and the prevention of issues during formulation, such as precipitation in liquid dosage forms.

Tiropramide Impurity A: Structure and Physicochemical Properties

Tiropramide Impurity A is a known process-related impurity or potential degradation product of Tiropramide.[][] Its chemical identity and key properties are summarized in Table 1. The structure, featuring two benzoyl groups and a carboxylic acid, suggests a molecule with significant non-polar character but also hydrogen bonding capabilities, making its solubility in a polar protic solvent like methanol a critical parameter to determine experimentally.

Table 1: Physicochemical Properties of Tiropramide Impurity A

PropertyValueSource(s)
IUPAC Name (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid[]
CAS Number 14325-35-0[][4][14][15]
Molecular Formula C₂₃H₁₉NO₅[][14][15]
Molecular Weight 389.41 g/mol [][15]
Appearance White Solid[]
Predicted LogP 3.72240[14]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the liquid at a specific temperature to form a saturated, thermodynamically stable solution.[16][17] This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Principles of "Like Dissolves Like"

The adage "like dissolves like" is a foundational concept in solubility.[18] It implies that substances with similar intermolecular forces are more likely to be soluble in one another. Methanol (CH₃OH) is a polar protic solvent, capable of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Tiropramide Impurity A possesses functional groups (carboxylic acid, amide, ester) that can participate in hydrogen bonding and dipole-dipole interactions with methanol, while its phenyl rings contribute to van der Waals forces. The balance of these interactions determines its solubility.

Factors Influencing Solubility: A Mechanistic Overview

Several factors can significantly impact the measured solubility of a compound. Control and understanding of these variables are critical for obtaining accurate and reproducible results.[16]

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. This relationship should be characterized to understand how temperature fluctuations during manufacturing or analysis might affect the impurity's behavior.

  • Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of the same compound can exhibit different solubilities.[18] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form of the impurity before and after the solubility experiment to ensure no phase transformation has occurred.

  • pH: While critically important for aqueous solubility of ionizable compounds, pH is not a primary variable when determining solubility in a neutral organic solvent like methanol. However, the acidic nature of the impurity's carboxylic acid group is a key feature of its chemical profile.

Experimental Determination of Solubility in Methanol

Rationale for Method Selection: The Equilibrium Shake-Flask Method

The saturation shake-flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity, reliability, and direct measurement of the thermodynamic solubility limit.[17][18] The method involves agitating an excess amount of the solid solute in the solvent for a sufficient duration to allow the system to reach equilibrium. Subsequent analysis of the supernatant provides the solubility value.[17]

Materials and Equipment
  • Solute: Tiropramide Impurity A (characterized, with known purity)

  • Solvent: HPLC-grade Methanol

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • Glass vials with Teflon-lined screw caps

    • Constant temperature orbital shaker or water bath

    • Calibrated thermometer

    • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, compatible with methanol)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Detailed Step-by-Step Protocol for Solubility Measurement
  • Preparation: Add an excess amount of Tiropramide Impurity A to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation has been achieved. A starting point could be adding ~20 mg of the impurity to 5 mL of methanol.

  • Equilibration: Place the sealed vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a consistent speed that ensures the solid particles are well-suspended without being overly vigorous (which could cause particle size reduction).

  • Time to Equilibrium: The time required to reach equilibrium must be established. This is a self-validating step. Samples of the supernatant should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of consecutive samples does not show a statistically significant increase.[17]

  • Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant into a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops. Filter the remaining solution into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute a known volume or weight of the filtered supernatant with methanol to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Tiropramide Impurity A.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurately quantifying the concentration of the dissolved impurity.

  • Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. A gradient elution may be necessary.[2][19]

  • Stationary Phase: A C18 column is a common choice for compounds of this polarity.[2][19]

  • Detection: UV detection at a wavelength where the impurity has significant absorbance (e.g., 230 nm) is appropriate.[19]

  • Calibration: A calibration curve must be prepared using accurately weighed standards of Tiropramide Impurity A in methanol. The curve should demonstrate linearity over the expected concentration range of the diluted samples.

Data Interpretation and Presentation

Calculating and Expressing Solubility

The solubility (S) is calculated from the concentration of the diluted sample, accounting for the dilution factor.

S (mg/mL) = CHPLC (mg/mL) × Dilution Factor

Where CHPLC is the concentration determined by HPLC.

Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L). It is also common in pharmacopeial contexts to use descriptive terms.[20][21]

Sample Data Table

Quantitative data should be presented clearly. The experiment should be run in triplicate (at a minimum) to assess variability.

Table 2: Illustrative Solubility Data for Tiropramide Impurity A in Methanol

Temperature (°C)Solubility (mg/mL) ± SD (n=3)Molar Solubility (mol/L)USP Descriptive Term[20]
25.0 ± 0.512.5 ± 0.40.032Sparingly soluble
40.0 ± 0.528.9 ± 0.90.074Soluble

(Note: Data are for illustrative purposes only and must be determined experimentally.)

Visualizing Key Concepts

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described in Section 3.3.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_result 5. Result A Add excess Impurity A to vial with Methanol B Agitate at constant Temperature (e.g., 25°C) A->B C Sample at 24, 48, 72h to confirm equilibrium B->C D Cease agitation, allow solid to sediment C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Accurately dilute filtrate F->G H Quantify using validated HPLC method G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Interplay of Factors Affecting Solubility

This diagram illustrates the key elements that collectively determine the solubility of the impurity.

G center Solubility of Tiropramide Impurity A in Methanol solute Solute Properties center->solute solvent Solvent Properties center->solvent system System Conditions center->system p_size Particle Size solute->p_size polymorph Polymorphism (Crystal Form) solute->polymorph purity Purity solute->purity polarity Polarity solvent->polarity h_bond H-Bonding Capacity solvent->h_bond temp Temperature system->temp pressure Pressure (minor effect) system->pressure agitation Agitation Rate system->agitation

Caption: Key Factors Influencing Solubility Measurements.

Conclusion

Determining the solubility of Tiropramide Impurity A in methanol is a critical task in the broader context of developing a safe, effective, and well-characterized Tiropramide drug substance. It provides indispensable data for the development and validation of analytical methods, the optimization of purification processes, and the assessment of formulation risks. By employing a robust, self-validating methodology like the equilibrium shake-flask method and maintaining careful control over experimental variables, researchers can generate accurate and reliable solubility data. This guide provides the theoretical foundation and practical framework necessary to execute these studies with scientific rigor, ensuring that the data generated is fit for purpose and supports the overall goals of pharmaceutical development.

References

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Published October 25, 2006. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use - Impurities. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Published October 1, 2006. [Link]

  • European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Published June 1, 2006. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pharmaffiliates. Tiropramide Hydrochloride Impurities. [Link]

  • Pharmaffiliates. Tiropramide Impurities. [Link]

  • Axios Research. Tiropramide Impurity A - CAS - 14325-35-0. [Link]

  • PubMed. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Published April 13, 2023. [Link]

  • Wikipedia. Tiropramide. [Link]

  • ICH. M9 Biopharmaceutics Classification System-Based Biowaivers. Published November 20, 2019. [Link]

  • PubMed. Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test. Published April 15, 2006. [Link]

  • ChemWhat. TiropraMide IMpurity A CAS#: 14325-35-0. [Link]

  • ResearchGate. (PDF) Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. [Link]

  • DrugBank. Tiropramide Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Pharmaffiliates. CAS No : 53567-47-8 | Product Name : Tiropramide Hydrochloride. [Link]

  • ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Published September 9, 2024. [Link]

  • Venkatasai Life Sciences. Tiropramide Impurities. [Link]

  • Formulation Development and Delivery. Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Published September 5, 2024. [Link]

  • USP-NF. <1236> Solubility Measurements. Published September 30, 2016. [Link]

  • Pharmaguideline. Determination of Solubility in Pharmaceuticals. Published June 12, 2011. [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • precisionFDA. TIROPRAMIDE HYDROCHLORIDE. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Published April 30, 2021. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Published July 1, 2011. [Link]

Sources

Technical Guide: Mechanistic Origin and Control of Impurity A in Tiropramide Synthesis

[1]

Executive Summary

In the synthesis of Tiropramide Hydrochloride , a spasmodic agent used for gastrointestinal motility disorders, the control of impurities is critical for meeting pharmacopeial standards (EP/USP).[] Impurity A , identified as


-Dibenzoyl-L-tyrosine

Its presence indicates a failure in selectivity during the initial protection/acylation phase of the synthesis.[] This guide delineates the mechanistic origin of Impurity A, analyzing the competitive kinetics between amino and phenolic acylation under Schotten-Baumann conditions, and provides a validated control strategy to minimize its formation.[]

Chemical Identity and Structural Context[1][3][4][5][6][7][8]

To understand the origin, we must first define the structural relationship between the API and the impurity.[]

CompoundChemical NameCAS RegistryStructural Characteristics
Tiropramide (±)-

-Benzamido-

-[2-(diethylamino)ethoxy]-

-dipropylhydrocinnamide
55837-29-1Core: Tyrosine backbone.[][][3][4] N-Term: Benzoylated. C-Term: Dipropylamide.[][4] Phenol: Ethoxy-diethylamine ether.[]
Impurity A

-Dibenzoyl-L-tyrosine
14325-35-0Core: Tyrosine backbone.[][4][5] N-Term: Benzoylated. C-Term: Free Acid. Phenol: Benzoylated (Ester).

Key Insight: Impurity A is the result of over-acylation .[] While the synthesis requires benzoylation of the amine (amide formation), Impurity A forms when the phenolic hydroxyl group is also benzoylated (ester formation).[]

Synthetic Pathway Analysis

The generation of Impurity A occurs in the very first step of the classical Tiropramide synthesis.[]

The Reaction Scheme

The synthesis typically proceeds via the Schotten-Baumann reaction of L-Tyrosine with Benzoyl Chloride.[]

  • Desired Reaction: Selective

    
    -acylation of L-Tyrosine to form 
    
    
    -Benzoyl-L-Tyrosine.
  • Side Reaction (Impurity A): Concurrent

    
    -acylation of the phenol to form 
    
    
    -Dibenzoyl-L-Tyrosine.[]
Mechanistic Flow Diagram

The following diagram illustrates the branching pathway where Impurity A is generated.[]

Tiropramide_SynthesisTyrosineL-Tyrosine(Starting Material)N_Bz_TyrN-Benzoyl-L-Tyrosine(Target Intermediate)Tyrosine->N_Bz_TyrPath 1: Selective N-Acylation(pH 9-10, Controlled Eq)Impurity_AImpurity A(N,O-Dibenzoyl-L-Tyrosine)Tyrosine->Impurity_APath 2: Over-Acylation(Excess BzCl, High pH)BzClBenzoyl Chloride(Reagent)BzCl->N_Bz_TyrBzCl->Impurity_AAmide_IntN-Benzoyl-Tyr-DipropylamideN_Bz_Tyr->Amide_IntAmidation(Dipropylamine)Impurity_A->Amide_IntHydrolysis of Ester(Corrective Step)TiropramideTiropramide HCl(Final API)Amide_Int->TiropramideO-Alkylation(DEAE-Cl)

Figure 1: Branching reaction pathway showing the competitive formation of Impurity A during the initial benzoylation step.[]

Mechanistic Origin of Impurity A

The formation of Impurity A is governed by the nucleophilicity differential between the aliphatic amine (


Nucleophilic Hierarchy

Under neutral conditions, the amine is significantly more nucleophilic than the phenol.[] However, the reaction is typically conducted in basic aqueous media (Schotten-Baumann conditions) to neutralize the HCl byproduct.[]

  • Amine (

    
    ):  Exists in equilibrium between protonated (
    
    
    ) and free base (
    
    
    ).[] The free base reacts rapidly with benzoyl chloride.[]
  • Phenol (

    
    ):  At pH > 10, the phenol deprotonates to form the phenolate ion  (
    
    
    ).[] The phenolate is a powerful nucleophile, often competing with the amine for the acyl chloride.[]
The "Over-Benzoylation" Event

Impurity A forms when the reaction conditions favor the phenolate attack:

  • High pH (>11): The concentration of phenolate increases, accelerating the rate of ester formation (

    
    -benzoylation).[]
    
  • Excess Benzoyl Chloride: Once the amine is fully consumed, any remaining benzoyl chloride will react with the phenolate.[]

  • Local Concentration Hotspots: Poor agitation during the addition of benzoyl chloride creates zones of high reagent concentration, promoting non-selective acylation.[]

Reaction:

Control Strategies and Critical Process Parameters (CPPs)

To limit Impurity A to pharmacopeial limits (typically < 0.15%), the process must control the kinetics of acylation.[]

pH Control Strategy
  • Target pH: Maintain pH between 9.0 and 9.5 .

  • Rationale: At this pH, the amine is sufficiently unprotonated to react, but the phenol (

    
    ) remains largely protonated (
    
    
    ), drastically reducing its nucleophilicity and preventing ester formation.[]
Stoichiometric Control[1]
  • Molar Equivalents: Use a strict stoichiometry of 1.05 - 1.10 equivalents of Benzoyl Chloride relative to Tyrosine.

  • Mode of Addition: Slow, dropwise addition of Benzoyl Chloride is essential.[] This prevents local excesses that drive the side reaction.[]

Corrective Hydrolysis (Purification)

If Impurity A is formed, it can be converted back to the desired intermediate via selective hydrolysis.[] The ester bond (phenolic benzoate) is more labile to base hydrolysis than the amide bond (benzamide).[]

  • Protocol: Treat the crude reaction mixture with dilute NaOH (pH 12) at mild temperatures (40°C) for 1-2 hours.

  • Result: The

    
    -benzoyl group hydrolyzes back to the phenol, while the 
    
    
    -benzoyl group remains stable.[]

Experimental Protocol: Selective Synthesis & Purification

The following protocol ensures the suppression of Impurity A through pH-controlled acylation and a corrective workup.

Reagents
  • L-Tyrosine (1.0 eq)[]

  • Benzoyl Chloride (1.1 eq)[]

  • Sodium Hydroxide (2M solution)[]

  • Acetone/Water solvent system[][3]

Step-by-Step Methodology
  • Dissolution: Suspend L-Tyrosine in water/acetone (1:1 v/v). Add NaOH dropwise until the solution becomes clear (formation of sodium tyrosinate).

  • pH Adjustment: Adjust the bulk solution pH to 9.2 ± 0.2 .

  • Controlled Addition:

    • Cool the reaction mixture to 0–5°C.

    • Add Benzoyl Chloride dropwise over 60 minutes.[]

    • Simultaneously add NaOH solution via an autotitrator to maintain pH strictly at 9.0–9.5 .

    • Note: Deviations above pH 10.0 will spike Impurity A levels.[]

  • Reaction Monitoring: Monitor by HPLC.

    • Target: Tyrosine < 1.0%.[]

    • Check: Impurity A (

      
      -Dibenzoyl) level.[][4]
      
  • Corrective Hydrolysis (If Impurity A > 2.0%):

    • Raise pH to 12.0 using NaOH.[]

    • Warm to 40°C for 60 minutes.

    • Monitor the disappearance of Impurity A (conversion to

      
      -Benzoyl-Tyrosine).[]
      
  • Isolation:

    • Acidify the mixture to pH 2.0 with HCl.[][3]

    • The product (

      
      -Benzoyl-L-Tyrosine) precipitates.[] Impurity A (if remaining) has different solubility characteristics but is usually removed here.[]
      
    • Filter and wash with water.[]

Analytical Detection

To validate the removal of Impurity A, use the following HPLC parameters.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 5

m
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10%

80% B (Linear)
Detection UV at 230 nm (Benzoyl chromophore)
Retention Time Impurity A elutes after the main intermediate due to increased lipophilicity (two phenyl rings).[][][6]

References

  • European Directorate for the Quality of Medicines (EDQM). Tiropramide Hydrochloride Monograph 2469.[] European Pharmacopoeia 11.[]0. Strasbourg, France.[] [Link][]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13247492 (N,O-Dibenzoyl-L-tyrosine).[][Link][]

  • Google Patents. Method for synthesizing tiropramide hydrochloride (CN107417560B).[]

  • Pharmaffiliates. Tiropramide Impurity Profiling and Standards.[Link][][][7]

Methodological & Application

Application Note: RP-HPLC Method Development and Validation for Tiropramide Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tiropramide hydrochloride is a potent antispasmodic agent utilized for the treatment of gastrointestinal and genitourinary spasms . During its synthesis and throughout its shelf-life, various related substances can emerge. Among the most critical is Tiropramide Impurity A (CAS: 14325-35-0), chemically characterized as N,O-Dibenzoyl-L-tyrosine . Because Impurity A is a synthetic precursor and a potential degradation product, regulatory guidelines mandate its strict quantification. This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve baseline separation between Tiropramide and Impurity A, grounded in the physicochemical properties of the analytes.

Scientific Rationale & Analyte Chemistry

To develop a robust method, one must understand the causality behind the chromatographic behavior of the analytes. Method development is not a trial-and-error process; it is dictated by molecular structure:

  • Tiropramide (API): Contains a tertiary amine (diethylamino group) and a dipropylamide moiety. It is a basic compound that readily protonates in acidic environments.

  • Tiropramide Impurity A: Features a free carboxylic acid (pKa ~3.5) and a benzoyloxy group. It is significantly more acidic than the API .

The pH Dilemma: If a neutral mobile phase (pH 6.0–7.0) is utilized, the carboxylic acid of Impurity A will ionize into a carboxylate anion, drastically reducing its hydrophobicity and causing it to elute near the void volume (


). Conversely, at a neutral pH, the tertiary amine of Tiropramide remains partially deprotonated, leading to severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase.

The Solution: By employing a highly acidic mobile phase (10 mM Ammonium Formate adjusted to pH 3.6 with formic acid), we achieve a dual-purpose optimization. The low pH suppresses the ionization of Impurity A's carboxylic acid, rendering it highly lipophilic and ensuring strong retention on the C18 column. Simultaneously, the acidic environment fully protonates Tiropramide, masking silanol interactions and yielding sharp, symmetrical peaks .

Chromatographic Strategy

PH_Logic A Tiropramide & Impurity A Mixture B Mobile Phase pH > 6 (Neutral/Basic) A->B C Mobile Phase pH 3.6 (Acidic Buffer) A->C D Impurity A Ionized (Elutes at Void Volume) B->D E Tiropramide Free Base (Severe Peak Tailing) B->E F Impurity A Protonated (Strong C18 Retention) C->F G Tiropramide Protonated (Sharp Peak, No Silanol Interaction) C->G H Suboptimal Separation (Method Fails) D->H E->H I Optimal Resolution (Rs > 2.0) F->I G->I

Figure 1: Mechanistic logic of pH selection for separating Tiropramide and Impurity A.

Experimental Protocol

Reagents & Materials
  • Tiropramide Hydrochloride Reference Standard.

  • Tiropramide Impurity A Reference Standard (CAS: 14325-35-0).

  • HPLC-Grade Methanol (MeOH) and Acetonitrile (ACN).

  • Ammonium formate and Formic acid (Analytical Grade).

  • Ultrapure water (18.2 MΩ·cm).

Chromatographic Conditions

To account for the high lipophilicity of the fully protonated Impurity A, a gradient elution profile is required. An isocratic method would result in excessively long run times and peak broadening.

Table 1: Instrument & Method Parameters

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (Adjusted to pH 3.6 with Formic Acid)
Mobile Phase B Methanol : Acetonitrile (80:20, v/v)
Flow Rate 1.00 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C
Detection UV at 254 nm (PDA/DAD recommended for peak purity)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.07030Retain polar degradation products
5.07030Isocratic hold to stabilize baseline
15.03070Ramp to elute Tiropramide API
25.01090Strong flush to elute Impurity A
30.07030Return to initial conditions
35.07030Column re-equilibration
Sample Preparation Protocol

Causality Check: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase (70% Buffer) causes severe solvent-mismatch peak distortion. Therefore, the diluent must closely match the initial gradient conditions while maintaining analyte solubility.

  • Diluent Preparation: Mix HPLC-grade Methanol and Ultrapure Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of Tiropramide Impurity A into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Sample Solution: Weigh 50.0 mg of Tiropramide Hydrochloride sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume (1.0 mg/mL API).

  • Spiked System Suitability Solution: Transfer 5.0 mL of the Sample Solution and 0.5 mL of the Standard Stock Solution into a 10 mL volumetric flask. Make up to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

A method is only as reliable as its self-validating SST criteria. Before analyzing unknown samples, the system must pass the following strict parameters to ensure thermodynamic and kinetic column efficiency.

Table 3: Self-Validating SST Criteria

ParameterTarget Acceptance CriteriaScientific Justification
Resolution (

)
> 2.0 between API and Imp AEnsures baseline separation for accurate integration.
Tailing Factor (

)
< 1.5 for all peaksConfirms absence of secondary silanol interactions.
Theoretical Plates (

)
> 5,000 for Impurity AValidates column packing integrity and kinetic efficiency.
Injection Precision %RSD < 2.0% (n=5)Guarantees autosampler reproducibility.

Execution Workflow

Workflow Step1 1. Mobile Phase Preparation 10 mM Ammonium Formate (pH 3.6) Step2 2. Standard & Sample Prep Diluent: MeOH/Water (50:50) Step1->Step2 Step3 3. System Equilibration Agilent C18 (250 x 4.6 mm, 5 µm) Step2->Step3 Step4 4. System Suitability Test (SST) Inject Spiked Standard Step3->Step4 Decision SST Passed? (Rs > 2.0, Tf < 1.5) Step4->Decision Step5 5. Sample Analysis Execute Gradient Program Decision->Step5 Yes Troubleshoot Troubleshoot: Check pH, Column Void, or Pump Decision->Troubleshoot No Step6 6. Data Processing Quantification at 254 nm Step5->Step6 Troubleshoot->Step3

Figure 2: Step-by-step execution workflow for HPLC method development and analysis.

Method Validation Parameters

Upon successful method development, validation must be performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose in Quality Control (QC) environments.

Table 4: Method Validation Summary Data

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.No interfering peaks at the retention times of API or Imp A. Peak purity index > 0.990.
Linearity 5 concentration levels ranging from LOQ to 150% of specification limit.Correlation coefficient (

)

0.999.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD S/N

3:1; LOQ S/N

10:1.
Accuracy (Recovery) Spike API with Imp A at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 95.0% and 105.0%.
Robustness Alter flow rate (±0.1 mL/min), pH (±0.2), and temp (±2°C).SST criteria must remain within passing limits.

References

  • Title: Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Source: Biomedical Chromatography (PubMed / NIH) URL: [Link]

Application Notes and Protocols for the Extraction of Tiropramide and its Impurities from Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Accurate Bioanalysis of Tiropramide

Tiropramide, a potent antispasmodic agent, is widely prescribed for the management of smooth muscle spasms associated with various gastrointestinal and urogenital disorders.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which can be significantly influenced by the presence of metabolites and process-related impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous bioanalytical method validation to ensure the reliability of data submitted for new drug applications.[3][4] This underscores the necessity for robust and validated protocols for the extraction of tiropramide and its potential impurities from complex biological matrices like human plasma.

This technical guide provides a comprehensive overview of validated and field-proven protocols for the extraction of tiropramide and its associated impurities from human plasma. We will delve into the scientific rationale behind the selection of different extraction techniques, offering detailed, step-by-step methodologies for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The aim is to equip researchers, scientists, and drug development professionals with the expertise to implement these protocols, ensuring data integrity and regulatory compliance.

Understanding Tiropramide: Physicochemical Properties and Impurities

A thorough understanding of the physicochemical properties of tiropramide is fundamental to designing an effective extraction strategy. Tiropramide is a basic compound with a pKa of approximately 9.32 and a logP of 5.07, indicating its preference for organic solvents at a basic pH.[5] Its water solubility is low, at 0.00583 mg/mL.

Table 1: Physicochemical Properties of Tiropramide

PropertyValueSource
Molecular FormulaC₂₈H₄₁N₃O₃[5]
Molecular Weight467.64 g/mol [5]
pKa (Strongest Basic)9.32[5]
logP5.07[5]
Water Solubility0.00583 mg/mL[5]

Known impurities of tiropramide include process-related substances such as Tiropramide Impurity A, B, and C, as well as degradation products that can form under various stress conditions.[][7] Forced degradation studies have shown that tiropramide is susceptible to hydrolysis under acidic and basic conditions, as well as to oxidative stress.[7][8] The successful extraction method must be capable of co-extracting these impurities along with the parent drug.

Method 1: Liquid-Liquid Extraction (LLE) - The Classic Approach

LLE is a robust and widely used technique for the extraction of drugs from biological matrices. It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a basic drug like tiropramide, the key is to adjust the pH of the plasma sample to a basic pH (typically 2 units above the pKa) to ensure the analyte is in its neutral, more lipophilic form, thus maximizing its partitioning into the organic phase.

Causality Behind Experimental Choices:
  • pH Adjustment: By raising the pH of the plasma sample to >11, we deprotonate the tertiary amine group of tiropramide, rendering the molecule uncharged and significantly increasing its affinity for the organic extraction solvent.

  • Solvent Selection: A mixture of n-hexane and ethyl acetate is a common choice. N-hexane is a non-polar solvent effective at extracting lipophilic compounds, while ethyl acetate, a more polar solvent, can improve the recovery of tiropramide and its potentially more polar impurities. The ratio can be optimized to balance recovery and selectivity.

  • Internal Standard (IS): The use of a structurally similar internal standard (e.g., diphenhydramine or cisapride) is crucial for accurate quantification.[3][5] The IS is added to the plasma sample before extraction and compensates for any variability in the extraction process and instrument response.

Detailed LLE Protocol:
  • Sample Preparation: To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.

  • Alkalinization: Add 100 µL of 1M Sodium Hydroxide (NaOH) to the plasma sample to adjust the pH to >11. Vortex for 30 seconds.

  • Extraction: Add 3 mL of the extraction solvent (e.g., n-hexane:ethyl acetate, 70:30 v/v).

  • Vortexing: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and analyte transfer to the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to achieve complete phase separation.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical determination (e.g., LC-MS/MS). Vortex for 1 minute.

  • Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument.

LLE_Workflow cluster_plasma Plasma Sample cluster_extraction Extraction cluster_analysis Analysis Plasma 500 µL Plasma IS Add Internal Standard Plasma->IS Alkalinize Alkalinize (pH > 11) IS->Alkalinize AddSolvent Add Organic Solvent Alkalinize->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction of Tiropramide.

Method 2: Solid-Phase Extraction (SPE) - The Selective Approach

SPE offers higher selectivity and cleaner extracts compared to LLE by utilizing a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through. For tiropramide, a mixed-mode SPE sorbent, which combines both reversed-phase and ion-exchange retention mechanisms, is highly effective.[4][9]

Causality Behind Experimental Choices:
  • Sorbent Selection: A mixed-mode cation exchange (MCX) sorbent is ideal. The reversed-phase component (e.g., C8 or a polymeric backbone) retains tiropramide through hydrophobic interactions, while the strong cation exchange component (e.g., sulfonic acid groups) retains the protonated tiropramide through ionic interactions.[10] This dual retention mechanism allows for more rigorous washing steps, leading to a cleaner final extract.

  • Sample Pre-treatment: Acidifying the plasma sample (e.g., with formic or phosphoric acid) ensures that the tertiary amine of tiropramide is protonated and positively charged, facilitating strong retention on the cation exchange sorbent.

  • Wash Steps: A multi-step wash is employed. An acidic aqueous wash removes polar interferences. An organic wash (e.g., methanol) removes non-polar, non-basic interferences that are retained by the reversed-phase mechanism.

  • Elution: A basic organic solvent (e.g., methanol with ammonium hydroxide) is used for elution. The high pH neutralizes the charge on tiropramide, disrupting the ionic interaction with the sorbent, while the organic solvent disrupts the hydrophobic interaction, leading to efficient elution.

Detailed SPE Protocol (Mixed-Mode Cation Exchange):
  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution and 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sorbent Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 0.1 M hydrochloric acid.

    • Wash 2: 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

  • Analysis: Inject an aliquot into the analytical instrument.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge cluster_analysis Analysis Plasma Plasma + IS Acidify Acidify Sample Plasma->Acidify Load Load Sample Acidify->Load Condition Condition Equilibrate Equilibrate Condition->Equilibrate Equilibrate->Load Wash1 Aqueous Wash Load->Wash1 Wash2 Organic Wash Wash1->Wash2 Elute Elute Wash2->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction of Tiropramide.

Method 3: Protein Precipitation (PPT) - The High-Throughput Approach

PPT is a simple and rapid method for removing the bulk of proteins from plasma samples.[11] It is particularly useful in high-throughput environments. The principle involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma, which denatures and precipitates the proteins.

Causality Behind Experimental Choices:
  • Precipitating Agent: Acetonitrile is a common choice as it is highly effective at precipitating plasma proteins and is compatible with reversed-phase chromatography.

  • Solvent-to-Plasma Ratio: A 3:1 or 4:1 ratio of acetonitrile to plasma is typically used to ensure complete protein precipitation.

  • Centrifugation: High-speed centrifugation is essential to form a compact pellet of precipitated proteins, allowing for easy separation of the supernatant containing the analyte.

Detailed PPT Protocol:
  • Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution (Optional but Recommended): The supernatant can be directly injected, but for improved sensitivity and chromatographic peak shape, it is recommended to evaporate the supernatant and reconstitute the residue in the mobile phase.

  • Analysis: Inject an aliquot into the analytical instrument.

Method Validation and Data Presentation

Each of these extraction methods must be thoroughly validated in accordance with regulatory guidelines to ensure their performance.[3][4] Key validation parameters include recovery, matrix effect, precision, accuracy, and stability.

Table 2: Typical Validation Parameters for Tiropramide Extraction from Plasma

ParameterLLESPE (Mixed-Mode)PPT
Recovery (%) 75-90%[1][12]>90%>95% (Analyte dependent)
Matrix Effect (%) 90-110%95-105%Can be significant
Intra-day Precision (%CV) <15%<10%<15%
Inter-day Precision (%CV) <15%<10%<15%
Accuracy (% Bias) ±15%±10%±15%

Note: The validation parameters for tiropramide impurities (A, B, C, and degradation products) need to be independently assessed and established. While the described methods are expected to be suitable for their co-extraction, individual recovery and matrix effects may vary.

Conclusion: Selecting the Optimal Extraction Strategy

The choice of extraction protocol for tiropramide and its impurities from plasma depends on the specific requirements of the study.

  • LLE offers a good balance of recovery and simplicity and is a cost-effective option for many applications.

  • SPE , particularly with a mixed-mode sorbent, provides the cleanest extracts, minimizing matrix effects and improving analytical sensitivity, making it the gold standard for regulatory submissions.

  • PPT is the fastest method and is well-suited for high-throughput screening in drug discovery, although it may be more susceptible to matrix effects.

Regardless of the chosen method, rigorous validation is paramount to ensure the generation of reliable and defensible bioanalytical data. The protocols and insights provided in this guide serve as a robust foundation for the successful analysis of tiropramide and its impurities in a research and drug development setting.

References

  • Lee, H. W., Ji, H. Y., Kim, H. H., Cho, H. Y., Lee, Y. B., & Lee, H. S. (2003). Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 796(2), 395-400. [Link]

  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2341. [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • ResearchGate. (2026, February 11). Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test | Request PDF. Retrieved from [Link]

  • Kim, H. J., Kim, Y. G., Lee, J. H., Lee, I., & Lee, W. B. (2006). Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test. Clinica Chimica Acta, 366(1-2), 179-184. [Link]

  • Agilent Technologies. (2013, February 19). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Retrieved from [Link]

  • Lee, M. H., Kim, H. J., Kim, Y. G., & Lee, W. B. (2003). Quantitative analysis of tiropramide in human blood by gas chromatography with nitrogen-phosphorus detector. Archives of Pharmacal Research, 26(5), 418-422. [Link]

  • Interchim. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction recovery and matrix effects for the analytes in human plasma (n=6). Retrieved from [Link]

  • Guntupalli, C., Kumar, D., & Singh, S. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography, 37(8), e5636. [Link]

  • Sane, R. T., Desai, A., Ghemud, A. S., & Mhatre, V. V. (2007). A simple sample preparation with HPLC-UV method for estimation of tiropramide from plasma: application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1150-1154. [Link]

  • RACO. (n.d.). Overview of the novel sorbents available in solid-phase extraction to improve the capacity and selectivity of a. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry, 94(1), 234-243. [Link]

  • Chromatography Online. (2018, November 1). Selective Sorbents for Solid-Phase Extraction Based on Molecularly Imprinted Polymers. Retrieved from [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Molecules, 29(10), 2278. [Link]

  • MDPI. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Journal of Analytical Methods in Chemistry, 2022, 8888934. [Link]

  • ResearchGate. (n.d.). (PDF) Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Retrieved from [Link]

  • Chromatography Online. (2020, December 19). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers. Retrieved from [Link]

  • Chromatography Online. (2020, November 12). Targeting Specific Matrix Interferences for Sample Preparation. Retrieved from [Link]

  • Wiley Online Library. (2024, March 4). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enantioseparation of tiropramide by HPLC. Retrieved from [Link]

Sources

Application Note: Preparation and Qualification of Tiropramide Impurity A Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Regulatory Context

In the synthesis and quality control of Tiropramide , a smooth muscle antispasmodic, the identification and control of impurities are mandated by ICH Q3A(R2) guidelines.[] This application note details the synthesis, purification, and structural validation of Tiropramide Impurity A (CAS: 14325-35-0).[]

Identified as


-Dibenzoyl-L-tyrosine , Impurity A is a critical process-related impurity.[] It arises during the initial 

-benzoylation of L-tyrosine if the reaction lacks regioselectivity, leading to esterification of the phenolic hydroxyl group.[] Establishing a qualified reference standard for this compound is essential for validating HPLC methods used in batch release and stability testing.

Chemical Identity & Properties

PropertyDescription
Common Name Tiropramide Impurity A
Chemical Name

-Dibenzoyl-L-tyrosine; (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid
CAS Number 14325-35-0
Molecular Formula

Molecular Weight 389.41 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Retrosynthetic Analysis & Strategy

To prepare this reference standard with high purity (>98%), we utilize a Schotten-Baumann reaction strategy.[] Unlike the commercial synthesis of Tiropramide—where the goal is selective


-benzoylation—this protocol deliberately forces bis-benzoylation  (both amine and phenol) using excess benzoyl chloride under basic conditions.[]
Reaction Pathway[1][3]
  • Starting Material: L-Tyrosine.[]

  • Reagent: Benzoyl Chloride (3.0 equivalents).

  • Conditions: Aqueous NaOH (pH > 10) to deprotonate both the amine and the phenol.

  • Workup: Acidification to precipitate the free acid form of the impurity.[]

SynthesisStrategy Tyrosine L-Tyrosine (Amine + Phenol) Intermediate Reaction Matrix (pH > 10, 0-5°C) Tyrosine->Intermediate Dissolution (NaOH) BenzoylCl Benzoyl Chloride (Excess, >3.0 eq) BenzoylCl->Intermediate Dropwise Addition Acidification Acidification (HCl to pH 2) Intermediate->Acidification Precipitation ImpurityA Tiropramide Impurity A (N,O-Dibenzoyl-L-tyrosine) Acidification->ImpurityA Filtration & Drying

Figure 1: Synthetic workflow for the deliberate generation of N,O-Dibenzoyl-L-tyrosine.

Detailed Experimental Protocol

Phase 1: Synthesis

Safety Note: Benzoyl chloride is lachrymatory and corrosive.[] Perform all operations in a functioning fume hood.

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve L-Tyrosine (10.0 g, 55.2 mmol) in 2M NaOH (110 mL) .

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

  • Acylation: Add Benzoyl Chloride (23.3 g, 19.2 mL, 165.6 mmol, 3.0 eq) dropwise over 45 minutes.

    • Critical Process Parameter (CPP): Maintain temperature <10°C to minimize hydrolysis of the reagent.[]

    • pH Control: Simultaneously add 4M NaOH dropwise to maintain pH between 10–12.[] The phenolic ester formation requires the phenoxide ion (high pH).

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the mixture back to 5°C. Acidify carefully with 6M HCl to pH 2.0 . A thick white precipitate will form.[]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 × 50 mL) to remove salts and benzoic acid by-product.

Phase 2: Purification (Recrystallization)

Impurity A must be separated from any mono-benzoylated intermediate (


-benzoyl-L-tyrosine).[]
  • Solvent System: Ethanol/Water (70:30 v/v).[]

  • Dissolution: Suspend the crude solid in Ethanol (100 mL) and heat to reflux. Add water dropwise until slight turbidity persists, then add minimal ethanol to clear.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Drying: Filter the crystals and dry in a vacuum oven at 50°C for 24 hours.

  • Yield Target: ~14.0 g (65%).

Qualification & Characterization

To qualify this material as a Reference Standard, it must pass the following structural and purity checks.

A. HPLC Purity Assessment
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 230 nm (Amide/Ester absorption).[]

  • Acceptance Criteria: Purity > 98.0% (area normalization).

B. Structural Confirmation (NMR)

The key differentiator between Impurity A and the mono-benzoylated precursor is the absence of the phenolic proton and the presence of additional aromatic protons from the second benzoyl group.[]

Signal (1H NMR, DMSO-d6)IntegrationAssignmentDiagnostic Note

12.8 ppm
1H (broad)-COOHCarboxylic acid

8.9 ppm
1H (doublet)-NH-Amide proton

7.4 – 8.1 ppm
10H (multiplet)Ar-H (Benzoyl)Two phenyl rings (N-benzoyl + O-benzoyl)

7.1 – 7.3 ppm
4H (multiplet)Ar-H (Tyrosine)Tyrosine core

4.6 ppm
1H (multiplet)

-CH
Chiral center

3.1 – 3.2 ppm
2H (multiplet)

-CH2
Benzylic protons
C. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive/Negative.

  • Expected Mass:

    • 
      []
      
    • 
      []
      
  • Fragmentation: Loss of benzoic acid (122 Da) is a characteristic fragmentation pathway for the phenolic ester.[]

Qualification Decision Tree

Use the following logic flow to determine if the synthesized batch is valid for use as a Reference Standard.

QualificationFlow Start Synthesized Batch HPLC HPLC Purity Check Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize (EtOH/H2O) Decision1->Recryst No NMR 1H NMR / MS Analysis Decision1->NMR Yes Recryst->HPLC Decision2 Structure Confirmed? (10 Benzoyl protons) NMR->Decision2 Fail Reject Batch Decision2->Fail No Final Release as Reference Standard Decision2->Final Yes

Figure 2: Decision tree for the qualification of the Impurity A Reference Standard.

Storage and Stability

  • Storage: Store in amber glass vials at 2–8°C .

  • Hygroscopicity: The compound contains a free carboxylic acid and amide; protect from high humidity to prevent caking or hydrolysis.[]

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[][2][3][4] [Link]

  • European Pharmacopoeia (Ph.[] Eur.) . Tiropramide Hydrochloride Monograph. EDQM. [Link][]

  • PubChem . Compound Summary: Tiropramide Impurity A (CAS 14325-35-0).[][5][6][][8] National Library of Medicine.[] [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tiropramide hydrochloride is a widely utilized antispasmodic agent. To ensure the safety and efficacy of the formulated drug, rigorous impurity profiling and forced degradation studies are required per International Council for Harmonization (ICH) Q1A and Q1B guidelines. Because tiropramide is susceptible to specific hydrolytic and oxidative degradation pathways, developing a stability-indicating assay requires precise control over mobile phase chemistry and gradient slopes.

This application note details a field-proven, LC-QTOF-MS/MS compatible gradient elution methodology designed to separate tiropramide from its five primary degradation products (DPs). By leveraging a volatile ammonium formate buffer and a highly optimized methanol gradient, this protocol provides a self-validating system for both routine UV quantification and high-resolution structural characterization 1.

Mechanistic Rationale for Method Parameters

To move beyond a simple list of parameters, it is critical to understand the causality behind the chromatographic choices in this method:

  • Buffer Selection & pH Control (10 mM Ammonium Formate, pH 3.6): Tiropramide contains a basic tertiary amine. At a mobile phase pH of 3.6, this amine is fully protonated. This prevents secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing. Furthermore, ammonium formate is fully volatile, making this method directly transferable to mass spectrometry (LC-MS/MS) without suppressing ionization—a mandatory feature for identifying unknown impurities like the N-oxide degradation product 1.

  • Organic Modifier (Methanol): Methanol is selected over acetonitrile because it provides superior hydrogen-bonding selectivity. This is crucial for resolving the polar N-oxide DP (formed during oxidative stress) from the parent tiropramide peak 2.

  • Gradient Causality: The gradient begins at a highly aqueous composition (30% Methanol) to retain polar degradants. A steady 8-minute ramp to 90% Methanol ensures that the main API and subsequent non-polar hydrolytic cleavage products elute with sharp, symmetrical peak shapes.

G A 0 - 2 min 30% Methanol Retains Polar DPs B 2 - 10 min Ramp to 90% Methanol Elutes API & Non-Polar DPs A->B C 10 - 12 min Hold at 90% Methanol Column Wash B->C D 12 - 15 min Return to 30% Methanol Re-equilibration C->D

Fig 1. Mechanistic logic of the gradient elution program for Tiropramide and its impurities.

Optimized Chromatographic Protocol

The following self-validating gradient conditions ensure robust separation of tiropramide and its five primary degradation products 2.

System Parameters
ParameterSpecification
Analytical Column Agilent C18 (250 × 4.6 mm; 5 μm)
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 3.6
Mobile Phase B 100% HPLC-Grade Methanol
Flow Rate 1.00 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 230 nm (Routine) / LC-QTOF-MS (Structural Analysis)
Gradient Elution Timetable
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0 7030Initial Isocratic Hold
2.0 7030Polar Impurity Retention
10.0 1090Linear Analytical Ramp
12.0 1090High Organic Column Wash
12.1 7030Rapid Return to Initial
15.0 7030Column Re-equilibration

Step-by-Step Forced Degradation Workflow

To validate the stability-indicating nature of this method, samples must be subjected to forced degradation. Direct injection of highly acidic or basic samples will cause localized pH shock at the column head, leading to peak splitting and stationary phase hydrolysis. Therefore, the protocol below incorporates mandatory neutralization steps to maintain system integrity.

Stock Solution Preparation
  • Accurately weigh Tiropramide HCl API.

  • Dissolve in a diluent of Methanol:Water (50:50, v/v) to achieve a final stock concentration of 1 mg/mL .

Stress Conditions & Neutralization Protocols
  • Acidic Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 1N HCl. Heat at 70°C for 24 hours. Neutralization: Prior to injection, add 1 mL of 1N NaOH and dilute with mobile phase to the target analytical concentration.

  • Basic Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 1N NaOH. Heat at 70°C for 24 hours. Neutralization: Prior to injection, add 1 mL of 1N HCl and dilute with mobile phase.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark. Dilute directly with mobile phase.

  • Thermal Stress: Expose the solid API to 70°C in a hot air oven for 7 days. Reconstitute to 1 mg/mL in diluent.

  • Photolytic Stress: Expose the API (solid and solution state) to UV/Vis light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).

G cluster_stress ICH Forced Degradation Conditions Start Tiropramide HCl (1 mg/mL in Diluent) Acid Acidic Hydrolysis 1N HCl, 70°C Start->Acid Base Basic Hydrolysis 1N NaOH, 70°C Start->Base Ox Oxidation 3% H2O2, RT Start->Ox Thermal Thermal Stress Solid/Liquid, 70°C Start->Thermal Photo Photolytic Stress UV/Vis Light Start->Photo Prep Neutralization & Dilution (Prevents Column pH Shock) Acid->Prep Base->Prep Ox->Prep Thermal->Prep Photo->Prep Analysis HPLC-UV / LC-QTOF-MS Gradient Analysis Prep->Analysis

Fig 2. Systematic forced degradation workflow for Tiropramide HCl per ICH guidelines.

Degradation Profile & Results Summary

Applying the gradient method to the stressed samples reveals the intrinsic stability profile of tiropramide. The drug yields a total of five distinct degradation products (DPs) under specific conditions, while remaining highly robust under others 1.

Stress ConditionReagent / EnvironmentDegradation StatusPrimary Degradation Mechanism
Acidic 1N HCl at 70°CSusceptible Hydrolytic cleavage of the amide/ester bonds.
Basic 1N NaOH at 70°CSusceptible Base-catalyzed hydrolysis.
Oxidative 3% H₂O₂ at RTSusceptible Formation of the N-oxide DP (confirmed via NMR).
Thermal 70°C (Solid & Solution)Stable No significant degradation peaks observed.
Photolytic UV/Vis Light (ICH Q1B)Stable No significant degradation peaks observed.
Neutral Water at 70°CStable Resistant to neutral hydrolysis.

Note: The position of the oxygen atom in the oxidative N-oxide degradation product can be definitively confirmed by isolating the peak via this gradient method and subjecting it to Nuclear Magnetic Resonance (NMR) and quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS).

References

  • Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography (PubMed/NIH).[Link]

Sources

Application Note: A Validated HPLC-UV Method for the Determination of Tiropramide Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Tiropramide Analysis

Tiropramide is a potent antispasmodic agent used to relieve muscle spasms, particularly in the gastrointestinal tract.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Tiropramide Impurity A, a known process-related impurity and potential degradant.

Tiropramide's chemical structure, α-(Benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropylbenzenepropanamide, contains a chiral center and several functional groups susceptible to degradation.[2][3][4] Tiropramide Impurity A is identified as (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid, also known as N,O-Dibenzoyl-L-tyrosine.[5] The structural differences between Tiropramide and Impurity A necessitate a robust analytical method capable of providing clear separation and sensitive detection.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive protocol and the scientific rationale behind the selection of critical method parameters, with a primary focus on the UV detection wavelength.

Principle of the Method: Chromatographic Separation and UV Detection

The method employs reversed-phase HPLC to separate Tiropramide from its impurity, followed by UV detection for quantification. The choice of a C18 stationary phase provides a non-polar environment, allowing for the separation of the moderately polar Tiropramide and the more polar Impurity A based on their differential partitioning between the stationary phase and a polar mobile phase. The selection of the UV detection wavelength is a critical parameter that directly influences the sensitivity and accuracy of the method.

Rationale for UV Detection Wavelength Selection: A Spectroscopic Analysis

The selection of an optimal UV detection wavelength is crucial for achieving high sensitivity and ensuring that all analytes of interest provide an adequate response. The ideal wavelength is typically the wavelength of maximum absorbance (λmax) for the primary analyte, provided that the impurities also exhibit sufficient absorbance at this wavelength.

Tiropramide: The UV spectrum of Tiropramide is characterized by the presence of a benzamide chromophore and a substituted benzene ring. A study involving forced degradation of Tiropramide hydrochloride determined that the maximum UV absorption for the parent drug occurs at 230 nm .[6] Several other HPLC methods for the analysis of Tiropramide in various matrices also utilize a detection wavelength of 230 nm, corroborating its suitability.[5][7][8]

Tiropramide Impurity A (N,O-Dibenzoyl-L-tyrosine): The chemical structure of Tiropramide Impurity A contains two key chromophores: a benzamide group (from the N-benzoyl moiety) and a benzoate ester group (from the O-benzoyl moiety). Both of these chromophores are derivatives of benzoic acid. Benzoic acid and its simple derivatives are known to exhibit a strong absorption band (the E2 band) in the region of 220-230 nm. For instance, sodium benzoate displays a maximum absorption at 225 nm.[9] Given the presence of two such chromophoric groups in the Impurity A molecule, it is expected to have a strong absorbance at or near 230 nm.

Therefore, a UV detection wavelength of 230 nm is selected for this method. This wavelength offers the following advantages:

  • High Sensitivity for Tiropramide: It corresponds to the λmax of the active pharmaceutical ingredient, ensuring the highest possible signal-to-noise ratio for the main component.

  • Sufficient Sensitivity for Impurity A: The presence of benzoyl and benzoate chromophores in Impurity A guarantees significant absorbance at 230 nm, allowing for its reliable detection and quantification even at low levels.

  • Robustness: Small variations in the mobile phase composition are less likely to cause significant changes in absorbance at the λmax, contributing to the method's robustness.

The logical workflow for determining the optimal UV detection wavelength is illustrated in the diagram below.

UV_Wavelength_Selection Workflow for UV Detection Wavelength Selection cluster_Tiropramide Tiropramide Analysis cluster_ImpurityA Tiropramide Impurity A Analysis Tiropramide_Structure Identify Chromophores in Tiropramide (Benzamide, Substituted Benzene) Tiropramide_Spectrum Acquire/Review UV Spectrum of Tiropramide Tiropramide_Structure->Tiropramide_Spectrum Tiropramide_LambdaMax Determine λmax of Tiropramide (230 nm) Tiropramide_Spectrum->Tiropramide_LambdaMax Optimal_Wavelength Select Optimal Wavelength for Simultaneous Detection (230 nm) Tiropramide_LambdaMax->Optimal_Wavelength ImpurityA_Structure Identify Chromophores in Impurity A (Benzamide, Benzoate Ester) ImpurityA_Spectrum Predict/Review UV Spectrum of Impurity A ImpurityA_Structure->ImpurityA_Spectrum ImpurityA_LambdaMax Confirm Absorbance at Tiropramide's λmax ImpurityA_Spectrum->ImpurityA_LambdaMax ImpurityA_LambdaMax->Optimal_Wavelength HPLC_Workflow HPLC-UV Analysis Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data Data Processing Mobile_Phase Prepare Mobile Phases A and B HPLC_Setup Set up HPLC System (Column, Flow Rate, Temp, Wavelength) Mobile_Phase->HPLC_Setup Standard_Prep Prepare Standard Solutions (Tiropramide & Impurity A) System_Suitability Perform System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution Sample_Injection Inject Standard and Sample Solutions Sample_Prep->Sample_Injection HPLC_Setup->System_Suitability System_Suitability->Sample_Injection Chromatogram Acquire Chromatograms Sample_Injection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Impurity A (Using External Standard Method) Integration->Quantification

Sources

Application Note: Advanced LC-MS/MS Structural Characterization and Quantification of Tiropramide Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Mass Spectrometry Specialists, and CMC Regulatory Scientists Matrix: Active Pharmaceutical Ingredient (API) and Forced Degradation Matrices Technique: UHPLC-ESI-QTOF-MS/MS & Triple Quadrupole (QqQ) MS

Executive Summary & Context

Tiropramide hydrochloride is a potent antispasmodic agent widely prescribed for acute gastrointestinal cramping[1]. Regulatory frameworks (such as ICH Q3A/Q3B guidelines) mandate the rigorous identification and quantification of impurities and degradation products (DPs) to ensure drug safety and efficacy[2].

Tiropramide Impurity A (CAS: 14325-35-0), chemically identified as N,O-Dibenzoyl-L-tyrosine or (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid[], is a critical process-related impurity and potential degradation product[4]. Because Impurity A contains multiple labile functional groups (an ester, an amide, and a carboxylic acid), characterizing its fragmentation pathway requires a highly controlled Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) environment.

This application note provides a self-validating, step-by-step LC-MS/MS protocol for the baseline separation, high-resolution structural elucidation, and robust quantification of Tiropramide Impurity A.

Mechanistic Rationale & Experimental Design

To move beyond simply listing parameters, it is critical to understand the causality behind the analytical conditions chosen for this workflow.

  • Chromatographic Causality (pH Control): The mobile phase utilizes 10 mM ammonium formate buffered to pH 3.6[2]. Impurity A possesses a carboxylic acid moiety (pKa

    
     4.0–4.5). At pH 3.6, the carboxylate group is primarily protonated (neutral), which increases its lipophilicity and ensures strong retention and sharp peak symmetry on a reversed-phase C18 column. Conversely, the basic API (Tiropramide) remains ionized, allowing for maximum chromatographic resolution between the API and Impurity A[5].
    
  • Ionization Causality (ESI+): Ammonium formate is highly volatile, preventing salt occlusion in the MS source. During the droplet desolvation phase in the Electrospray Ionization (ESI) source, the ammonium ions (

    
    ) act as efficient proton donors, driving the formation of the 
    
    
    
    precursor ion for Impurity A (
    
    
    390.1336).
  • Fragmentation Causality (Collision Energy Ramping): The ester bond in Impurity A is highly labile, while the amide bond requires higher energy to cleave. By utilizing a ramped Collision Energy (CE) profile (15 eV to 40 eV), the method captures both the initial neutral loss of benzoic acid and the subsequent formation of the stable benzoyl cation.

Workflow S1 Sample Preparation (Solvent Extraction) S2 UHPLC Separation (C18, pH 3.6 Gradient) S1->S2 S3 ESI+ Ionization (Ammonium Adducts) S2->S3 S4 Tandem MS (Q-TOF / QqQ MRM) S3->S4 S5 Data Analysis & Structural Elucidation S4->S5

Fig 1. LC-MS/MS analytical workflow for Tiropramide Impurity A characterization.

Self-Validating Protocol: LC-MS/MS Methodology

This protocol is designed as a closed-loop, self-validating system. System suitability criteria are embedded directly into the workflow to ensure data integrity before proceeding to structural analysis.

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of [4] and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Matrix: Spike the stock solution into a simulated forced-degradation matrix (or blank plasma) to achieve a final concentration of 100 ng/mL.

  • Extraction (If applicable): For biological or complex matrices, perform a liquid-liquid extraction using an equal volume of ethyl acetate. Centrifuge at 14,000 rpm for 10 minutes, evaporate the organic layer under nitrogen, and reconstitute in 100

    
    L of Mobile Phase A[6].
    
UHPLC Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm; 5

    
    m) or equivalent high-efficiency column[2].
    
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade

    
    , adjusted to pH 3.6 with formic acid[7].
    
  • Mobile Phase B: 100% LC-MS grade Methanol[5].

  • Flow Rate: 1.00 mL/min (split 1:4 post-column before entering the MS source to prevent source contamination).

  • Column Temperature: 40 °C.

  • Injection Volume: 5

    
    L.
    
  • Gradient Program:

    • 0.0 – 5.0 min: 10% B

    • 5.0 – 15.0 min: 10%

      
       60% B
      
    • 15.0 – 22.0 min: 60%

      
       90% B
      
    • 22.0 – 26.0 min: 90% B (Wash)

    • 26.0 – 30.0 min: 10% B (Equilibration)

Mass Spectrometry (ESI-QTOF / QqQ) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3500 V.

  • Drying Gas (

    
    ):  10 L/min at 300 °C.
    
  • Nebulizer Pressure: 45 psi.

  • Fragmentor Voltage: 120 V (Optimized to prevent in-source fragmentation of the labile ester bond).

  • Collision Gas: High-purity Argon (

    
    ).
    
System Suitability & Validation Check

Before analyzing unknown samples, inject a 10 ng/mL standard of Impurity A. The system is validated only if:

  • The mass accuracy of the

    
     precursor ion (
    
    
    
    390.1336) is < 5 ppm .
  • The Signal-to-Noise (S/N) ratio for the primary MRM transition is > 10:1 .

  • The retention time relative standard deviation (RSD) across three replicate injections is < 1.0% .

Results & Structural Elucidation

Fragmentation Pathway Analysis

High-resolution MS/MS analysis reveals a highly specific fragmentation pattern for Tiropramide Impurity A (


).
  • Primary Cleavage (Ester Bond): The most thermodynamically favorable cleavage occurs at the ester linkage on the phenolic ring. The precursor ion

    
     at 
    
    
    
    390.1336 undergoes a neutral loss of benzoic acid (122 Da), yielding a prominent product ion at
    
    
    268.0968.
  • Secondary Cleavage (Amide Bond): Increasing the collision energy triggers the cleavage of the amide bond, yielding the highly stable benzoyl cation at

    
     105.0335. This ion serves as the base peak in the MS/MS spectrum and is the ideal quantifier ion for Triple Quadrupole (MRM) methods.
    
  • Tertiary Cleavage: The

    
     268 ion can undergo further neutral loss of carbon monoxide (CO, 28 Da) from the carboxylic acid moiety, yielding an ion at 
    
    
    
    240.1019.

Fragmentation M Impurity A[M+H]+ m/z 390.1336 F1 Loss of Benzoic Acid m/z 268.0968 M->F1 -122 Da (Ester Cleavage) F2 Benzoyl Cation m/z 105.0335 M->F2 Amide Cleavage F3 Loss of CO m/z 240.1019 F1->F3 -28 Da (-CO)

Fig 2. Proposed ESI+ collision-induced fragmentation pathway for Impurity A.
Quantitative Data Summary

For laboratories utilizing Triple Quadrupole (QqQ) platforms for routine batch release or pharmacokinetic quantification, the optimized Multiple Reaction Monitoring (MRM) transitions are summarized below.

AnalyteMolecular FormulaPrecursor Ion (

)
Product Ion (

)
Transition PurposeCollision Energy (eV)
Tiropramide (API)

468.3221120.12Quantifier25
Tiropramide (API)

468.322186.09Qualifier40
Impurity A

390.1336105.03Quantifier35
Impurity A

390.1336268.10Qualifier 115
Impurity A

390.1336240.10Qualifier 225

Note: The exact mass measurements were validated using a Q-TOF platform with a mass error threshold of < 5 ppm.

Conclusion

The application of a pH-controlled gradient UHPLC method coupled with ESI-QTOF-MS/MS provides an exceptionally robust framework for the characterization of Tiropramide Impurity A. By understanding the chemical causality—specifically the protonation dynamics of the carboxylic acid at pH 3.6 and the differential lability of the ester and amide bonds—analysts can confidently identify this impurity in forced degradation studies and routine quality control assays.

References

  • Naik, D. D., et al. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography / National Library of Medicine. Available at:[Link][5]

  • Axios Research. Tiropramide Impurity A (CAS: 14325-35-0) Reference Standard Specifications. Available at:[Link][4]

Sources

Application Note: Advanced Sample Preparation and Impurity Profiling of Tiropramide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers Techniques: Forced Degradation, Liquid-Liquid Extraction (LLE), HPLC-UV, LC-QTOF-MS/MS

Introduction & Mechanistic Insights

Tiropramide hydrochloride is a potent antispasmodic agent widely utilized for the management of acute gastrointestinal cramping pain[1]. As regulatory bodies (e.g., ICH Q3A/Q3B) mandate the rigorous identification and quantification of impurities and degradation products (DPs) in active pharmaceutical ingredients (APIs), developing a robust, stability-indicating analytical workflow is critical.

Recent structural characterization studies utilizing LC-QTOF-MS/MS and NMR have demonstrated that while tiropramide is highly stable under neutral, thermal, and photolytic conditions, it is highly susceptible to acidic, basic, and oxidative stress in the solution state[2][3]. A total of five major degradation products have been identified under these stress conditions, including a specific N-oxide degradation product formed under oxidative stress[2][3].

This application note details the causality-driven sample preparation protocols required to accurately profile tiropramide impurities without inducing artifactual degradation during the analytical workflow.

Analytical Target Profile (ATP) & Chromatographic Strategy

Before executing sample preparation, the analytical end-goal must dictate the chemistry of the sample diluent and extraction solvents.

  • Diluent Selection: Tiropramide contains a tertiary amine group. To ensure sharp, symmetrical peak shapes and prevent solvent-mismatch during reversed-phase HPLC, the sample diluent must closely match the initial mobile phase conditions. A diluent of 10 mM ammonium formate (pH 3.6) and methanol is optimal[3]. At pH 3.6, the amine is fully protonated, ensuring robust retention on a C18 stationary phase (e.g., 250 × 4.6 mm, 5 µm)[3][4].

  • Filtration Chemistry: A 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter is recommended. Nylon filters should be avoided, as the hydrophobic moieties of tiropramide and its DPs can exhibit non-specific binding to the membrane, leading to poor recovery.

Experimental Protocols

Protocol A: API & Finished Dosage Sample Preparation

This protocol is designed for routine batch release and baseline impurity profiling.

  • Weighing: Accurately weigh 10.0 mg of Tiropramide HCl API (or an equivalent amount of crushed tablet powder).

  • Dissolution: Transfer the powder to a 10 mL volumetric flask and add 5 mL of the Diluent (10 mM Ammonium Formate pH 3.6 : Methanol, 50:50 v/v).

  • Extraction: Sonicate for 10 minutes at room temperature.

    • Causality: Sonication provides the mechanical energy required to disrupt the crystalline lattice of the API and efficiently partition the drug away from insoluble formulation excipients.

  • Volume Adjustment: Make up the volume to the 10 mL mark with Diluent to achieve a final concentration of 1.0 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 2 mL of the filtrate to saturate any potential binding sites on the filter membrane, ensuring the collected sample represents the true concentration.

Protocol B: Forced Degradation (Stress Testing) Workflow

This protocol establishes a stability-indicating profile by generating the 5 known DPs per ICH Q1A(R2) guidelines[2][3].

Critical Causality (The Quenching Step): When subjecting the API to extreme pH (0.1 M HCl or NaOH), immediate neutralization (quenching) is mandatory before injection. Failing to quench the sample results in continuous in-vial degradation (skewing the kinetic profile) and exposes the silica-based C18 column to extreme pH, accelerating stationary phase hydrolysis and column voiding.

  • Acidic Hydrolysis: Transfer 10 mg API to a flask. Add 2 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Quench with 2 mL of 0.1 M NaOH. Dilute to 10 mL with Diluent.

  • Basic Hydrolysis: Transfer 10 mg API to a flask. Add 2 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Quench with 2 mL of 0.1 M HCl. Dilute to 10 mL with Diluent.

  • Oxidative Stress: Transfer 10 mg API to a flask. Add 2 mL of 3% H₂O₂ (or AIBN for radical oxidation). Incubate at room temperature for 24 hours[2]. Quench with 1 mL of 10% Sodium Thiosulfate to neutralize residual peroxides. Dilute to 10 mL with Diluent.

  • Thermal/Photolytic Stress: Expose solid API to 105°C for 48 hours, or 1.2 million lux hours of UV/Vis light. Dissolve directly in 10 mL of Diluent.

Protocol C: Bioanalytical Plasma Extraction (DMPK)

For pharmacokinetic impurity and metabolite tracking in human plasma[2][4].

  • Aliquot: Transfer 100 µL of human plasma containing tiropramide to a microcentrifuge tube.

  • Internal Standard: Add Diphenhydramine hydrochloride as the internal standard[2][4].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of n-hexane.

    • Causality: n-hexane selectively partitions the highly lipophilic free-base form of tiropramide into the organic layer, precipitating and leaving polar matrix proteins and endogenous salts in the aqueous layer[2][4].

  • Phase Separation: Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Reconstitution: Transfer the organic (upper) layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase prior to injection[4].

Workflow Visualization

Tiropramide_Workflow cluster_stress ICH Forced Degradation Pathways API Tiropramide HCl Sample (API/Formulation) Acid Acidic Stress (0.1 M HCl, 60°C) API->Acid Base Basic Stress (0.1 M NaOH, 60°C) API->Base Oxid Oxidative Stress (3% H₂O₂ / AIBN) API->Oxid Photo Photolytic / Thermal (Stable) API->Photo Quench Neutralization & Quenching Acid->Quench Base->Quench Oxid->Quench Dilute Dilution in Diluent (10mM Amm. Formate : MeOH) Photo->Dilute Quench->Dilute Filter Filtration (0.22 µm PTFE) Dilute->Filter LCMS LC-QTOF-MS/MS & HPLC-UV Analysis Filter->LCMS

Workflow for Tiropramide HCl forced degradation and sample preparation.

Data Presentation

Table 1: Tiropramide Forced Degradation Profile Summary[2][3]
Stress ConditionReagent / EnvironmentTime & TempDegradation StatusKey Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C, 24hSusceptibleHydrolytic DPs
Basic Hydrolysis 0.1 M NaOH60°C, 24hSusceptibleHydrolytic DPs
Oxidation 3% H₂O₂ or AIBNRT, 24hSusceptibleN-oxide DP (Confirmed by NMR)
Thermal 105°C (Solid State)48hStableNone Detected
Photolytic UV/Vis (1.2M lux hr)ICH Q1BStableNone Detected
Table 2: Representative LC-QTOF-MS/MS Gradient Conditions[3]

Column: Agilent C18 (250 × 4.6 mm, 5 µm) | Flow Rate: 1.00 mL/min | Detection: UV at 254 nm & ESI-MS

Time (min) % Mobile Phase A (10 mM Amm. Formate, pH 3.6) % Mobile Phase B (Methanol) Elution Profile
0.0 90 10 Isocratic Hold (Equilibration)
5.0 50 50 Linear Gradient
15.0 10 90 Linear Gradient (Elution of highly retained DPs)
20.0 10 90 Isocratic Wash
20.1 90 10 Return to Initial Conditions

| 25.0 | 90 | 10 | Re-equilibration |

References

  • Tidke, M., Golla, V. M., Kushwah, B. S., Naik, D. D., & Gananadhamu, S. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography, 37(8), e5636. URL:[Link]

  • Imran, K., Loya, P., & Saraf, M. N. (2007). A simple sample preparation with HPLC–UV method for estimation of tiropramide from plasma: Application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 839-843. URL:[Link]

Sources

C18 column selection for Tiropramide impurity separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the chromatographic separation of Tiropramide Hydrochloride and its related impurities (A, B, C, and degradation products).[1] Tiropramide is a basic antispasmodic drug containing a tertiary amine and amide functionalities. The presence of these basic groups presents a specific challenge: silanol interaction leading to peak tailing.[2]

This protocol moves beyond generic "C18" recommendations, providing a mechanistic basis for selecting Type-B (high purity) end-capped C18 columns or Hybrid Particle technologies.[1] A validated method protocol based on pH 3.6 Ammonium Formate buffering is provided to ensure robust separation of critical pairs.[3]

Compound Profiling & Separation Logic

The Analyte: Tiropramide[3][4][5][6]
  • Pharmacological Class: Antispasmodic.[4][5][][7]

  • Chemical Nature: Basic (Tertiary amine).[1][]

  • Key pKa: ~9.0 (Amine), ~13.5 (Amide/Phenolic region).[1]

  • Hydrophobicity: Moderate (Contains benzoyl and propyl groups).[1]

The Impurity Landscape

Effective separation requires resolving the API from its synthesis byproducts and degradation products (hydrolytic/oxidative).

ImpurityChemical Identity / CharacteristicsMolecular FormulaCriticality
Impurity A N,O-Dibenzoyl-L-tyrosineC₂₃H₁₉NO₅High (Process Impurity)
Impurity B Related Benzoyl derivativeC₂₉H₃₂N₂O₄Moderate (Elutes late)
Impurity C Des-propyl/Amine variantC₂₂H₂₈N₂O₃Moderate (Elutes early)
N-Oxide Oxidative degradant-Stability Indicating
The Separation Challenge: The Silanol Effect

Traditional silica columns possess free silanol groups (Si-OH) with a pKa of ~4.5–5.0.[1][]

  • At pH > 5: Silanols ionize (Si-O⁻).[1][] The positively charged Tiropramide amine (R-NH₃⁺) interacts strongly (Ion-Exchange), causing severe peak tailing .[1][]

  • At pH < 3: Silanols are neutral, but retention of acidic impurities (Impurity A) may shift significantly.[1]

The Solution: Use a "Base-Deactivated" (End-capped) C18 column operated at pH 3.0–4.0 .[1][] This pH suppresses silanol ionization while keeping the basic analyte protonated for solubility, relying on the column's bonding technology to shield the silica surface.

Column Selection: The Decision Matrix

Do not select a column based solely on "C18" labeling. Use the following criteria:

  • Silica Type: Must be Type B (High Purity) . Avoid Type A (older, acidic silica).[1]

  • Bonding: High-density End-capping is mandatory to block residual silanols.[1][]

  • Carbon Load: High (>15%) is preferred to retain the polar degradation products (Impurity C).[1]

  • Particle Technology:

    • Standard HPLC: Fully Porous Silica (5 µm).[1]

    • High-Stability:[1] Hybrid (Organic/Inorganic) particles (e.g., BEH) for extended pH durability.[1]

Recommended Column Chemistries
  • Primary Choice (Robustness): Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18.[1]

    • Why: Double end-capping allows excellent peak shape for bases at intermediate pH.[1]

  • Secondary Choice (Resolution): Phenomenex Luna C18(2).

    • Why: High carbon load (17.5%) increases retention of early-eluting polar impurities.[1]

Visual Workflows

Column Selection Decision Tree

ColumnSelection Start Start: Select Column for Tiropramide IsBasic Is the Analyte Basic? (Tiropramide pKa ~9) Start->IsBasic PH_Choice Mobile Phase pH Strategy? IsBasic->PH_Choice Acidic Acidic (pH 3.0 - 4.0) (Standard Protocol) PH_Choice->Acidic Maximize Stability HighPH High pH (> 9.0) (Alternative) PH_Choice->HighPH Maximize Retention of Base Col_Acidic Select High-Purity Silica (Type B) End-Capped C18 Acidic->Col_Acidic Col_HighPH Select Hybrid Particle (BEH) or Polymer C18 HighPH->Col_HighPH Specifics Rec: Zorbax Eclipse Plus or XBridge C18 Col_Acidic->Specifics

Figure 1: Decision matrix for selecting the stationary phase based on mobile phase pH strategy.

Method Development Workflow

MethodWorkflow Step1 1. Buffer Selection (Ammonium Formate pH 3.6) Step2 2. Gradient Design (5% to 90% MeOH) Step1->Step2 Step3 3. System Suitability (Res > 2.0 for Impurity A) Step2->Step3 Step4 4. Validation (Linearity, Accuracy, LOQ) Step3->Step4

Figure 2: Step-by-step workflow for establishing the Tiropramide impurity method.

Detailed Experimental Protocol

This protocol is derived from stress-testing studies and pharmacopoeial principles for basic drugs.[1][]

Reagents & Standards
  • Tiropramide HCl Reference Standard: >99.0% purity.[]

  • Impurity Standards: Impurity A (N,O-Dibenzoyl-L-tyrosine), Impurity B, Impurity C.[1][]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (optional), Ammonium Formate, Formic Acid.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (250 x 4.6 mm, 5 µm)High efficiency for complex impurity profile.[1][]
Mobile Phase A 10 mM Ammonium Formate (pH 3.6) Buffers the amine; pH 3.6 minimizes silanol activity.
Mobile Phase B Methanol Protic solvent reduces tailing of basic amines better than ACN.[]
Flow Rate 1.0 mL/minStandard backpressure for 5 µm particles.[]
Column Temp 30°CImproves mass transfer and peak sharpness.[]
Detection UV at 254 nm Optimal absorbance for the benzoyl chromophore.
Injection Vol 10–20 µLDependent on sensitivity requirements (LOQ).
Gradient Program

Note: Tiropramide is moderately hydrophobic.[] A gradient is required to elute polar degradants early and hydrophobic process impurities late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Elution of polar degradants
5.09010Isocratic hold for early resolution
25.02080Linear ramp to elute Tiropramide & Impurity B
30.02080Wash
31.09010Re-equilibration
40.09010End of Run
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Tailing Factor (Tiropramide): NMT 1.5 (Indicates successful silanol suppression).[1]

  • Resolution (Rs): > 2.0 between Tiropramide and nearest impurity (usually Impurity A or N-oxide).[1][]

  • Theoretical Plates: > 5,000 for the main peak.

Troubleshooting & Optimization

  • Issue: Peak Tailing (> 1.5)

    • Cause: Silanol interaction.[2]

    • Fix: Increase buffer concentration to 20 mM or switch to a "Shielded" phase (e.g., Agilent Zorbax Bonus-RP or Waters Shield RP18).[1][]

  • Issue: Co-elution of Impurity A and Tiropramide

    • Cause: pH is too close to the pKa of Impurity A (Acidic).[1]

    • Fix: Adjust pH of Mobile Phase A to 3.0. This suppresses the ionization of Impurity A (acid), increasing its retention and separating it from the basic Tiropramide.[1]

References

  • Vemula, P., et al. (2023).[1] "Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance." Biomedical Chromatography, 37(8).[1][8]

  • European Pharmacopoeia (Ph.[][9][10] Eur.) . "Control of impurities in substances for pharmaceutical use." EDQM Guidelines.

  • BOC Sciences . "Tiropramide Impurity A Data Sheet."

  • Ryoo, J. J., et al. (2004).[1][5] "Enantioseparation of tiropramide by HPLC." Chirality, 16(S1), S51-S54.[1]

  • ChemicalBook . "Tiropramide Hydrochloride Chemical Properties and pKa."

Sources

Application Note: Advanced Mobile Phase Composition & HPLC Protocols for Tiropramide Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Tiropramide Hydrochloride is a tyrosine-derived antispasmodic agent containing a tertiary amine and amide functionalities.[1] Its analysis presents specific chromatographic challenges, primarily due to its basic nature (pKa ≈ 3.1 and secondary amine interactions) which often leads to peak tailing on traditional C18 columns due to silanol interactions.

This guide moves beyond basic "recipe" lists to explain the thermodynamic and kinetic rationale behind mobile phase selection. We focus on two distinct methodologies:

  • Gradient Stability-Indicating Method: Utilizes Ammonium Formate (pH 3.[1][2][3][4]6) and Methanol.[1][3][4][5] This is the gold standard for impurity profiling and is LC-MS compatible.[1]

  • Isocratic QC Method: Utilizes Phosphate Buffer and Acetonitrile/Methanol. Ideal for routine assay and content uniformity in manufacturing environments.

Physicochemical Basis for Mobile Phase Selection

To design a robust mobile phase, we must first understand the analyte's behavior in solution.

  • Analyte: Tiropramide Hydrochloride[2][3][6][7][8][9]

  • Key Functional Group: Tertiary Amine

  • pKa: ~3.1 (Basic)[1][10]

  • Chromatographic Challenge: At neutral pH (pH 7.0), the amine is partially ionized, leading to secondary interactions with residual silanols on the silica backbone of the column. This causes peak tailing and variable retention times.

The Solution: We must operate at a pH where the analyte is fully ionized (pH < pKa - 2) or fully suppressed (pH > pKa + 2).[1] For silica-based columns, low pH is preferred to suppress silanol ionization (Si-OH


 Si-O⁻ + H⁺).[1] At pH 3.0–3.6, silanols are protonated (neutral), reducing their interaction with the positive charge of Tiropramide, resulting in sharp, symmetrical peaks.[1]
Visualization: Mobile Phase Decision Tree

The following diagram illustrates the logical pathway for selecting the optimal mobile phase components based on Tiropramide's chemistry.

MobilePhaseLogic Start Analyte: Tiropramide HCl (Basic, pKa ~3.1) Goal Define Analytical Goal Start->Goal Impurity Impurity Profiling / Stability Goal->Impurity High Resolution Needed Routine Routine Assay / QC Goal->Routine Speed/Cost Priority BufferChoice1 Volatile Buffer Required (LC-MS Compatible) Impurity->BufferChoice1 BufferChoice2 Non-Volatile Buffer OK (UV Detection Only) Routine->BufferChoice2 Select1 10mM Ammonium Formate pH 3.6 BufferChoice1->Select1 Suppress Silanols Select2 20-50mM Phosphate Buffer pH 3.0 BufferChoice2->Select2 High Buffer Capacity Organic Organic Modifier Selection Select1->Organic Select2->Organic Final1 Method A: Gradient Amm. Formate + MeOH Organic->Final1 Selectivity for Degradants Final2 Method B: Isocratic Phosphate + ACN/MeOH Organic->Final2 Standard Elution

Figure 1: Decision logic for selecting buffer systems based on analytical requirements (Impurity Profiling vs. Routine QC).

Protocol A: Stability-Indicating Gradient Method (Recommended)[1]

This method is designed to separate Tiropramide from its hydrolytic and oxidative degradation products.[2][3][4][11] It uses Ammonium Formate , which provides excellent buffering at pH 3.6 and is compatible with Mass Spectrometry if peak identification is required later.

Reagents & Equipment
  • Reagents:

    • Ammonium Formate (HPLC Grade)[1][2]

    • Formic Acid (98%+)[1]

    • Methanol (LC-MS or HPLC Grade)[1][2]

    • Water (Milli-Q / 18.2 MΩ)[1]

  • Column: Agilent Zorbax Eclipse Plus C18 or InertSustain C8 (250 × 4.6 mm, 5 µm).[1] Note: C8 is often preferred for very hydrophobic basic drugs to reduce excessive retention, but C18 provides better resolution for polar impurities.

Mobile Phase Preparation

Mobile Phase A (Buffer): 10 mM Ammonium Formate, pH 3.6

  • Weigh 0.63 g of Ammonium Formate.[1]

  • Dissolve in 900 mL of Milli-Q water.

  • Adjust pH to 3.6 ± 0.05 using Formic Acid (dropwise).[1]

  • Dilute to volume (1000 mL) with water.

  • Filter through a 0.45 µm nylon membrane filter and degas.

Mobile Phase B (Organic): 100% Methanol [1]

  • Use pure HPLC grade Methanol.[1] Degas by sonication.[1]

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 30°C
Detection UV at 230 nm (primary) or 254 nm
Run Time 35 Minutes
Gradient Program

This gradient is optimized to elute polar degradants early while retaining the main peak sufficiently.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Conditions
5.09010Isocratic Hold (Polar Impurities)
20.02080Linear Ramp
25.02080Wash
25.19010Return to Initial
35.09010Re-equilibration

Protocol B: Isocratic QC Method (Routine Assay)[1]

For routine quality control where speed and simplicity are paramount, a phosphate-based isocratic method is robust.[1] The phosphate buffer offers higher buffering capacity than formate, ensuring stable retention times even with slight pH variations in the sample matrix.

Mobile Phase Preparation

Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH 3.0[1]

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL water.[1]

  • Adjust pH to 3.0 with Orthophosphoric Acid (85%).[1]

Composition:

  • Mix Buffer : Acetonitrile in a ratio of 60 : 40 (v/v).[1]

  • Optimization Note: If peak tailing persists (> 1.5), add 0.1% Triethylamine (TEA) to the buffer before pH adjustment.[1] TEA acts as a "sacrificial base," blocking silanol sites.[1]

Instrument Parameters
ParameterSetting
Flow Rate 1.0 - 1.2 mL/min
Column C18 (150 x 4.6 mm, 5 µm)
Detection UV at 254 nm
Retention Time Approx. 6–8 minutes

Experimental Workflow & Validation

To ensure the trustworthiness of these results, the following workflow should be adopted. This diagram outlines the critical steps from sample prep to data reporting.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Step1 Weigh Standard (Tiropramide HCl) Step2 Dissolve in Diluent (Mobile Phase A:MeOH 50:50) Step1->Step2 Step3 Filter (0.45 µm) Step2->Step3 Step4 System Suitability (5 Replicates) Step3->Step4 Step5 Inject Samples Step4->Step5 Step6 Check Tailing Factor (Must be < 2.0) Step5->Step6 Step7 Calculate % Assay or Impurity Profile Step6->Step7

Figure 2: End-to-end experimental workflow for Tiropramide analysis.

System Suitability Criteria (Self-Validating System)

Before releasing any results, the system must pass these criteria:

  • Theoretical Plates (N): > 2000 (Isocratic) / > 5000 (Gradient peak capacity).[1]

  • Tailing Factor (T): < 2.0 (Critical for basic drugs like Tiropramide).[1]

  • RSD of Peak Area: < 2.0% for n=5 replicate injections.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 2.0) Silanol interactionLower pH to 3.0; Add 5mM Triethylamine; Switch to "End-capped" column.[1]
Drifting Retention Time Inadequate equilibrationEnsure 10-column volume flush between gradient runs. Check pH stability of buffer.
Ghost Peaks Contaminated Mobile PhaseUse fresh Milli-Q water; Filter buffer through 0.2 µm filter; Clean column with 100% ACN.[1]
Split Peaks Solvent mismatchEnsure sample diluent is weaker (more aqueous) than the initial mobile phase composition.[1]

References

  • Tidke, M., et al. (2022).[1][2] "Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR." Biomedical Chromatography.

    • Source:[1]

    • Relevance: Establishes the Ammonium Formate pH 3.6 / Methanol gradient method for impurity profiling.
  • Ryoo, J. J., et al. (2004).[1] "Enantioseparation of tiropramide by HPLC." Chirality.

    • Source:[1]

    • Relevance: Provides insight into chiral separation and mobile phase effects on resolution.
  • Korean Pharmacopoeia (KP) / General HPLC Guidelines. Relevance: General grounding for phosphate buffer usage in routine QC of Tiropramide.
  • Kim, S.H., et al. (2020).[1] "Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects." Pharmaceutics.[1][12]

    • Source:[1]

    • Relevance: Confirms pKa values and bioanalytical conditions (column switching methods).

Sources

Troubleshooting & Optimization

Minimizing O-benzoylation side reactions in Tiropramide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tiropramide Synthesis Optimization Subject: Minimizing O-Benzoylation Side Reactions during N-Acylation Steps

Executive Summary

In the synthesis of Tiropramide (and its key intermediate


-benzoyl-L-tyrosine), a critical challenge is the chemoselectivity between the 

-amino group and the phenolic hydroxyl group of the tyrosine moiety.

While the industrial standard often accepts


-dibenzoylation followed by selective hydrolysis, direct selective 

-benzoylation
is achievable and desirable to reduce reagent consumption and process time. This guide details the thermodynamic and kinetic controls required to suppress the formation of the

-benzoyl ester impurity (Impurity A) and the

-dibenzoyl byproduct.

The Chemoselectivity Paradox

To minimize


-benzoylation, one must understand the pKa-driven competition between the amine and the phenol.
  • Target Reaction: Nucleophilic attack by the amine (

    
    ) on Benzoyl Chloride.
    
  • Side Reaction: Nucleophilic attack by the phenolate (

    
    ) on Benzoyl Chloride.
    

The pKa Window:

  • 
    -Ammonium group (
    
    
    
    ): pKa
    
    
    9.1
  • Phenolic hydroxyl (

    
    ): pKa 
    
    
    
    10.1

The Mechanism of Failure: If the reaction pH exceeds 10.0, the phenol deprotonates to form the phenolate ion , which is a significantly stronger nucleophile than the neutral amine. This leads to rapid


-benzoylation. Conversely, if the pH is too low (< 8.5), the amine remains protonated (

) and unreactive, stalling the desired reaction.

Strategic Protocols: How to Minimize O-Benzoylation

Strategy A: The pH-Stat Control Method (Precision Approach)

Best for: Direct synthesis of N-benzoyl-L-tyrosine without hydrolysis steps.

The Logic: Maintain the pH exactly between 9.0 and 9.5. In this window, the amine is partially deprotonated (reactive), while the phenol remains largely protonated (neutral and less reactive).

Protocol:

  • Dissolution: Dissolve L-Tyrosine in water using the minimum equivalent of NaOH (1.0 eq).

  • Buffering: Add a mild buffer or use an autotitrator setup.

  • Addition: Cool to 0–5°C. Add Benzoyl Chloride dropwise very slowly.

  • Simultaneous Neutralization: Concurrently add base (NaOH or

    
    ) to neutralize the HCl generated, strictly maintaining pH 9.0–9.5 .
    
    • Critical: Do not allow pH to spike above 10 (triggers

      
      -acylation).
      
    • Critical: Do not allow pH to drop below 8.5 (stalls

      
      -acylation).
      
  • Quenching: Acidify to pH 2.0 to precipitate the

    
    -benzoyl product.
    
Strategy B: The "Bicarbonate Buffer" Method (Robust Approach)

Best for: Manual synthesis where pH-stat equipment is unavailable.

The Logic: Sodium Bicarbonate (


) has a natural pH buffer range around 8.3–8.5. While slightly lower than optimal for the amine, it effectively prevents the pH from reaching the phenolate threshold (pH > 10).

Protocol:

  • Suspend L-Tyrosine in water.

  • Add 2.5–3.0 equivalents of Sodium Bicarbonate .

  • Add Benzoyl Chloride (1.1 eq) in a water-miscible solvent (e.g., THF or Acetone) or neat with vigorous stirring.

  • The evolution of

    
     indicates the reaction progress. The weak base ensures the phenol remains protonated.
    

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
High levels of O,N-dibenzoyl impurity pH Spike: Base was added too fast or was too strong (e.g., concentrated NaOH), creating local "hotspots" of high pH (>11).Switch to mild base: Use

or

instead of NaOH.Improve Mixing: Increase stirring speed to disperse base instantly.
Low Yield of Target (Unreacted Tyrosine) pH Too Low: The reaction mixture became acidic (pH < 8) due to HCl generation, protonating the amine.Monitor pH: Ensure base is added concurrently with benzoyl chloride.Check Stoichiometry: Ensure at least 2 equivalents of base are available (1 for carboxylate, 1 for HCl neutralization).
Product is an oil/gum instead of solid Oligomerization: Formation of poly-tyrosine species or mixed anhydrides due to excess reagents.Temperature Control: Keep reaction < 5°C.Solvent Choice: Ensure organic co-solvent (if used) is removed completely before acidification.
O-Benzoyl impurity persists despite pH control Kinetic Control Failure: The reaction temperature was too high, allowing the less favorable O-acylation to proceed.Cryogenic Conditions: Run the addition at -5°C to 0°C. Amine nucleophilicity is less sensitive to temp than phenolate.

Pathway Visualization

The following diagram illustrates the kinetic competition and the "Rescue Pathway" (Hydrolysis) if O-benzoylation occurs.

Tiropramide_Benzoylation Tyrosine L-Tyrosine (Starting Material) Target N-Benzoyl-L-Tyrosine (TARGET) Tyrosine->Target Path A: pH 9.0-9.5 (Amine Attack) SideProduct O-Benzoyl-L-Tyrosine (Rare Side Product) Tyrosine->SideProduct Path B: pH > 10.5 (Phenolate Attack) BenzoylCl Benzoyl Chloride Impurity O,N-Dibenzoyl-L-Tyrosine (IMPURITY) Target->Impurity Over-reaction (Excess Benzoyl Cl + High pH) Impurity->Target RESCUE PATHWAY: Selective Hydrolysis (NaOH/MeOH, 20°C) SideProduct->Impurity Subsequent N-Acylation

Caption: Kinetic competition pathways in Tyrosine benzoylation. Path A (Green) is the desired selective route. The Rescue Pathway (Blue) allows recovery of the target from the impurity via selective ester hydrolysis.

The "Rescue" Protocol (If Prevention Fails)

If your process analytical technology (PAT) detects significant


-dibenzoylated byproduct, do not discard the batch. The ester bond (on the phenol) is much more labile (sensitive to hydrolysis) than the amide bond.

Selective Hydrolysis Protocol:

  • Isolate the crude solid (containing mixture of N-benzoyl and O,N-dibenzoyl).

  • Resuspend in Methanol/Water (1:1) .

  • Add 2M NaOH until pH reaches 12–13.

  • Stir at room temperature (20–25°C) for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The phenolic ester hydrolyzes rapidly under these conditions, regenerating the free phenol (Target). The amide bond is stable under these mild conditions.

  • Re-acidify to pH 2.0 to precipitate pure N-benzoyl-L-tyrosine .

References

  • Smolecule. (2023).[6] Synthesis of Tiropramide hydrochloride. Retrieved from

  • LookChem. (n.d.). Synthesis of Tiropramide - Chempedia. Retrieved from

  • Google Patents. (2017). CN107417560B - A kind of method of synthesizing tiroamide hydrochloride.[10] Retrieved from

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from

Sources

Overcoming co-elution of Tiropramide impurity A and B

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Tiropramide Impurity A and B Co-elution

Introduction

In pharmaceutical impurity profiling, the antispasmodic drug Tiropramide presents unique chromatographic challenges. Recent forced degradation studies have established baseline reversed-phase high-performance liquid chromatography (RP-HPLC) methods using acidic mobile phases (e.g., pH 3.6 ammonium formate) to separate the active pharmaceutical ingredient (API) from its degradation products[1]. However, analysts frequently encounter a critical co-elution issue between two specific related substances: Tiropramide Impurity A and Tiropramide Impurity B [2][]. This guide provides a mechanistic troubleshooting pathway to achieve baseline resolution.

Diagnostic Data: Understanding the Critical Pair

To resolve a co-elution, we must first understand the physicochemical differences between the analytes. The table below outlines the structural properties that dictate their chromatographic behavior.

PropertyTiropramide Impurity A[2]Tiropramide Impurity B[]
Chemical Name N,O-Dibenzoyl-L-tyrosine4-(2-Benzamido-3-(dipropylamino)-3-oxopropyl)phenyl benzoate
CAS Number 14325-35-057227-08-4
Molecular Formula C₂₃H₁₉NO₅C₂₉H₃₂N₂O₄
Key Functional Groups Carboxylic Acid, Amide, EsterAmide, Ester, Tertiary Amine (Sterically hindered)
Ionization Potential Weak Acid (pKa ~ 3.8)Neutral / Very Weak Base
Retention at pH 3.6 Highly retained (Unionized species)Highly retained (Neutral species)
Retention at pH 5.5 Elutes significantly earlier (Ionized COO⁻)Unchanged (Remains neutral)

Troubleshooting FAQs

Q1: Why do Impurity A and Impurity B co-elute under standard acidic gradient conditions? Expert Insight: Standard RP-HPLC methods for Tiropramide often employ acidic mobile phases (e.g., pH 3.6) to suppress silanol ionization and ensure sharp peak shapes for the basic API, which contains a diethylamino group[1][4]. However, at pH 3.6, Impurity A, which contains a free carboxylic acid, is fully protonated and unionized. In this hydrophobic state, its partitioning behavior into the C18 stationary phase closely mimics that of Impurity B (a highly lipophilic neutral ester/amide derivative). This identical hydrophobic retention mechanism results in co-elution.

Q2: How can I manipulate the mobile phase to resolve this specific critical pair? Expert Insight: The most robust chromatographic lever for this specific pair is pH manipulation . Because Impurity A has an ionizable carboxylic acid and Impurity B acts essentially as a neutral compound under these conditions, raising the mobile phase pH to 5.5 will selectively ionize Impurity A into its carboxylate form (COO⁻). This drastically increases its polarity, reducing its retention time and pulling it away from Impurity B. Causality: Differential ionization alters the logD of Impurity A without affecting Impurity B, breaking the hydrophobic parity.

Q3: If adjusting the pH compromises the peak shape of the Tiropramide API, what orthogonal column chemistries should I consider? Expert Insight: If a higher pH leads to secondary interactions (e.g., peak tailing) for the basic Tiropramide API, you must rely on stationary phase selectivity rather than mobile phase pH. Both Impurity A and B possess multiple aromatic rings (benzoyl groups)[2][]. Switching from a standard alkyl C18 column to a Phenyl-Hexyl stationary phase introduces orthogonal π-π (pi-pi) interactions. The spatial arrangement and electron density of the aromatic rings differ significantly between the free acid (Imp A) and the dipropylamino-amide (Imp B), allowing the Phenyl-Hexyl phase to discriminate between them even when both are highly retained at an acidic pH.

Step-by-Step Protocol: Orthogonal Separation Method

This self-validating protocol utilizes pH optimization and orthogonal selectivity to ensure baseline resolution (Rs ≥ 2.0).

1. Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve 0.77 g of ammonium acetate in 1000 mL of LC-MS grade water to yield a 10 mM solution. Adjust the pH to 5.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

  • Solvent B (Organic): LC-MS grade Acetonitrile. (Note: Acetonitrile provides lower backpressure and suppresses non-specific hydrophobic interactions better than methanol for bulky aromatic compounds).

2. Column Installation:

  • Install a Phenyl-Hexyl column (Dimensions: 250 × 4.6 mm, 5 µm particle size).

3. Chromatographic Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Critical: Maintaining precise temperature is essential for reproducible π-π interactions).

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

4. Gradient Program:

  • 0.0 - 5.0 min: 30% B

  • 5.0 - 20.0 min: Linear ramp from 30% B to 70% B

  • 20.0 - 25.0 min: 70% B (Column wash)

  • 25.0 - 30.0 min: 30% B (Re-equilibration)

5. System Suitability Testing (Self-Validation):

  • Inject a resolution mixture containing Tiropramide API, Impurity A, and Impurity B.

  • Acceptance Criteria: The resolution (Rs) between Impurity A and Impurity B must be ≥ 2.0. The tailing factor for the Tiropramide API must be ≤ 1.5.

Workflow: Co-elution Resolution Decision Tree

HPLC_Troubleshooting Start Co-elution of Impurity A & B Detected in RP-HPLC CheckPH Is current mobile phase pH < 4.0? Start->CheckPH AdjustPH Increase pH to 5.0 - 5.5 (Ammonium Acetate buffer) CheckPH->AdjustPH Yes OptGrad Optimize Gradient Slope & Set Temp to 30°C CheckPH->OptGrad No CheckRes Resolution (Rs) > 1.5? AdjustPH->CheckRes Success Proceed to Method Validation CheckRes->Success Yes ChangeCol Switch to Phenyl-Hexyl Column (Exploit π-π interactions) CheckRes->ChangeCol No ChangeCol->OptGrad OptGrad->CheckRes

Decision tree for resolving Tiropramide Impurity A and B co-elution via pH and column adjustments.

References

  • [1] Naik, D. D., et al. (2023). "Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance." Biomedical Chromatography.[Link]

  • [4] Wikipedia Contributors. "Tiropramide - Synthesis and Chemical Data." Wikipedia, The Free Encyclopedia.[Link]

  • [2] Axios Research. "Tiropramide Impurity A - CAS - 14325-35-0." Axios Research Reference Standards.[Link]

Sources

Technical Support Center: Baseline Optimization for Tiropramide Trace Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Baseline Noise to Enhance Signal-to-Noise (S/N) Ratios in Tiropramide Assays[1][2]

Executive Summary: The Signal-to-Noise Imperative

Welcome to the technical support hub. You are likely here because your Tiropramide trace analysis—whether for pharmacokinetic (PK) profiling or impurity quantification—is hitting a sensitivity wall.

Tiropramide (MW ~378.9 Da) presents a specific challenge in trace analysis: it is a basic drug with a tertiary amine moiety .[1][2] This structure makes it highly susceptible to interaction with residual silanols on silica-based columns, leading to peak tailing.[1][2] Tailing spreads the signal over a wider time window, effectively lowering peak height and destroying your Signal-to-Noise (S/N) ratio.[1][2] Furthermore, detection often requires low-UV wavelengths (~230 nm) or ESI-MS, both of which are unforgiving of background contamination.[1][2]

This guide moves beyond generic advice to address the specific physicochemical behavior of Tiropramide in HPLC and LC-MS/MS workflows.

Diagnostic Workflow: Identifying Your Noise Source

Before modifying your chemistry, you must categorize the noise.[1] Use the logic flow below to diagnose your specific baseline issue.

NoiseDiagnosis Start START: Characterize Baseline Issue Obs1 Is the noise periodic (rhythmic)? Start->Obs1 YesPeriodic Source: PUMP / MIXER Obs1->YesPeriodic Yes NoPeriodic Is the noise random/spiky? Obs1->NoPeriodic No Action1 Action: Check check-valves, purge air, inspect mixer volume. YesPeriodic->Action1 YesSpiky Source: DETECTOR / ELECTRONICS NoPeriodic->YesSpiky Yes NoSpiky Is it a high constant background or drift? NoPeriodic->NoSpiky No Action2 Action: Check lamp hours (UV) or Source cleaning (MS). YesSpiky->Action2 YesDrift Source: CHEMISTRY / COLUMN NoSpiky->YesDrift Yes ChemCheck Check Tiropramide Specifics YesDrift->ChemCheck Specific1 Tailing Peaks? (Silanol Interaction) ChemCheck->Specific1 Specific2 Gradient Ghost Peaks? (Mobile Phase Impurity) ChemCheck->Specific2

Figure 1: Diagnostic logic tree for isolating the root cause of baseline noise in HPLC/LC-MS systems.

Technical Modules: Troubleshooting & Optimization
Module A: Chemical Optimization (The Mobile Phase)

Q: My Tiropramide peak is tailing, raising the effective baseline LOQ. How do I fix this?

The Science: Tiropramide contains a basic tertiary amine. At neutral pH, these amines interact strongly with acidic silanol groups on the silica support of C18 columns.[1] This secondary interaction causes tailing.[1][2]

The Fix:

  • pH Control: You must suppress the ionization of the silanols (require low pH) or the amine (require high pH).[2]

    • LC-MS/MS Recommendation: Use 10mM Ammonium Formate adjusted to pH 4.5 . This pH is acidic enough to suppress most silanol activity but high enough to keep Tiropramide ionizable for ESI+ [1].[1]

    • HPLC-UV Recommendation: If using UV, you can use Phosphate Buffer (pH 7.0) .[1][2] While silanols are active, the high ionic strength of phosphate competes with Tiropramide for binding sites, sharpening the peak [2].[1]

  • Column Choice: Switch to a "highly end-capped" column (e.g., Luna C8 or equivalent hybrid particle column) which physically shields the silica surface.[1][2]

Q: I see high background noise at 230 nm. Is my solvent dirty?

The Science: Tiropramide is often detected at 230 nm. This is near the "UV Cutoff" for many solvents (e.g., Acetone cuts off at 330nm, but even low-grade Methanol absorbs <210nm).[1][2] Impurities in additives like Trifluoroacetic Acid (TFA) or Triethylamine (TEA) absorb heavily here.[1][2]

The Fix:

  • Avoid TFA: TFA suppresses ionization in LC-MS and absorbs UV at 214-230 nm.[1][2]

  • Use Formic Acid: Switch to 0.1% Formic Acid, which is transparent at 230 nm and MS-friendly.[1][2]

  • Grade Matters: Use only LC-MS grade Acetonitrile. HPLC grade often contains trace impurities visible at 230 nm.[1][2]

Module B: Sample Preparation (Matrix Noise)

Q: I am analyzing human plasma, and the baseline noise is suppressing my Tiropramide signal in LC-MS.

The Science: Protein Precipitation (PPT) removes proteins but leaves phospholipids.[2] Phospholipids elute late in the gradient (often overlapping with Tiropramide if not carefully separated) and cause Ion Suppression in the MS source, manifesting as a noisy or depressed baseline.

The Fix: Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) . Tiropramide is lipophilic and extracts well into organic solvents, leaving phospholipids behind in the aqueous phase.[1]

Comparative Data: Extraction Efficiency

MethodRecovery (%)Baseline Noise (Counts)LOQ (ng/mL)Notes
Protein Precip (PPT) > 90%High (> 1000)~10.0High matrix effect; risk of ion suppression.[1][2]
Liquid-Liquid (LLE) ~ 50-60%Low (< 100)2.0 Lower recovery, but significantly higher S/N ratio [1].[1][2]
Module C: Hardware & Carryover

Q: I see "Ghost Peaks" in my blank injections.

The Science: Tiropramide is "sticky" (hydrophobic).[2] It can adsorb to the rotor seal in the autosampler or the injection needle, eluting in subsequent runs.

The Fix:

  • Needle Wash: Implement a dual-wash system.[1][2]

    • Wash 1 (Organic): 90% Acetonitrile / 10% Isopropanol (Dissolves hydrophobic residue).[1][2]

    • Wash 2 (Aqueous): 90% Water / 10% Methanol (Removes bubbles/buffer).[1][2]

  • Trap Column: Install a generic C18 trap column between the pump and the injector. This catches impurities from the mobile phase so they don't appear as ghost peaks during the gradient.

Validated Protocol: Liquid-Liquid Extraction (LLE) for Tiropramide

This protocol is designed to minimize matrix noise for trace analysis (LOQ < 5 ng/mL).[1][2]

Reagents:

  • Extraction Solvent: Diethyl ether or n-Hexane (MS Grade).[1][2]

  • Internal Standard (IS): Cisapride or deuterated Tiropramide.[1][2]

  • Reconstitution Solution: 50:50 Acetonitrile:10mM Ammonium Formate (pH 4.5).[1][2][3][4]

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution. Vortex 10s.

  • Basify (Optional but Recommended): Add 50 µL of 0.1M NaOH. Reason: This ensures Tiropramide is in its non-ionized free-base form, maximizing extraction into the organic layer.[1][2]

  • Extract: Add 1.0 mL of Diethyl ether.

  • Agitate: Vortex vigorously for 5 minutes or shaker for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Carefully pipette the upper organic layer (containing Tiropramide) to a clean glass tube.[2] Critical: Do not touch the interface.

  • Evaporate: Dry the organic layer under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Reconstitution Solution.

  • Inject: Inject 5-10 µL into the LC-MS/MS.

Visualizing the Workflow

The following diagram contrasts the "High Noise" pathway (PPT) with the "Low Noise" pathway (LLE) recommended for Tiropramide.

SamplePrepComparison Plasma Plasma Sample (Tiropramide + Proteins) PPT Protein Precipitation (Add Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (Add Ether + NaOH) Plasma->LLE Centrifuge1 Centrifuge PPT->Centrifuge1 Supernatant1 Supernatant (Contains Phospholipids) Centrifuge1->Supernatant1 Result1 High Baseline Noise (Ion Suppression) Supernatant1->Result1 PhaseSep Phase Separation (Org. Layer Only) LLE->PhaseSep Evap Evaporate & Reconstitute PhaseSep->Evap Result2 Clean Baseline (High S/N Ratio) Evap->Result2

Figure 2: Comparison of sample preparation techniques.[1][2] LLE effectively removes phospholipids, reducing baseline noise.[1][2]

References
  • Lee, H. W., et al. (2003). "Determination of tiropramide in human plasma by liquid chromatography–tandem mass spectrometry."[1][3] Journal of Chromatography B, 796(2), 395-400.[1][2][3] [Link] Key Insight: Validates the use of Ammonium Formate pH 4.5 and LLE for trace sensitivity.

  • Kim, Y. G., et al. (2003). "Semi-micro high-performance liquid chromatographic analysis of tiropramide in human plasma using column-switching."[1][2][5] Journal of Chromatography B, 784(2).[1][2] [Link] Key Insight: Discusses column switching to reduce matrix effects in HPLC.

Sources

Technical Support Center: Stability-Indicating Method (SIM) for Tiropramide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SIM-TIR-001 Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Tiropramide Degradation Profiling

Executive Summary

Tiropramide Hydrochloride is a basic antispasmodic agent containing amide linkages and a tyrosine-derivative moiety. Developing a Stability-Indicating Method (SIM) for this molecule requires navigating its susceptibility to hydrolytic cleavage (amide bonds) and N-oxidation.

This guide deviates from standard templates to address the specific physicochemical behavior of Tiropramide. It prioritizes a Liquid Chromatography-Mass Spectrometry (LC-MS) compatible approach using volatile buffers, ensuring that the method you validate for HPLC can be directly transferred to Q-TOF/MS for degradant characterization without re-development.

Module 1: The Master Protocol (Validated Conditions)

Logic: We utilize an acidic mobile phase (pH ~3.6) to ensure the basic nitrogen atoms in Tiropramide are fully ionized, preventing secondary interactions with silanol groups that cause peak tailing. Ammonium formate is chosen over phosphate buffers to enable mass spectrometry compatibility.

Chromatographic Architecture
ParameterSpecificationTechnical Rationale
Stationary Phase C18 (L1), 250 × 4.6 mm, 5 µmHigh carbon load required to retain the hydrophobic tyrosine backbone.
Mobile Phase A 10 mM Ammonium Formate, pH 3.6Controls ionization; volatile for MS detection.
Mobile Phase B Methanol (LC Grade)Methanol provides better selectivity for polar degradants than ACN.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 230 nmMax absorbance for the benzamide moiety; captures all key degradants.
Column Temp 30°C - 45°CElevated temp improves mass transfer and sharpens peaks.
Injection Vol 10 - 20 µLAdjust based on sensitivity requirements (LOQ).
Gradient Program

Note: This gradient is aggressive to elute the highly non-polar parent drug while resolving early-eluting hydrolytic degradants.

  • 0-5 min: 80% A (Isocratic hold for polar degradants)

  • 5-25 min: 80% → 20% A (Linear ramp)

  • 25-30 min: 20% A (Wash)

  • 30-35 min: 20% → 80% A (Re-equilibration)

Module 2: Forced Degradation Workflows

Warning: Do not over-stress the sample. The goal is 5–20% degradation. Complete destruction (>50%) creates secondary degradants that are chemically irrelevant to shelf-life stability.

Stress Testing Logic Map

The following diagram illustrates the degradation pathways you are likely to trigger.

Tiropramide_Degradation Tiropramide Tiropramide HCl (Parent) Acid Acid Stress (0.1N - 1N HCl) Tiropramide->Acid Base Base Stress (0.1N - 1N NaOH) Tiropramide->Base Oxidation Oxidative Stress (3% H2O2) Tiropramide->Oxidation Photo Photolytic/Thermal Tiropramide->Photo AmideCleavage Hydrolytic Cleavage (Amide Bond Breakage) Acid->AmideCleavage High Susceptibility (DP1-DP4) Base->AmideCleavage High Susceptibility NOxide N-Oxide Formation (Tertiary Amine Oxidation) Oxidation->NOxide Formation of DP5 Stable Stable Profile (No Significant Degradation) Photo->Stable Generally Stable (Solid State)

Figure 1: Predicted degradation pathways for Tiropramide. Note the high susceptibility to hydrolysis and oxidation compared to thermal/photolytic stress.

Step-by-Step Protocols
1. Hydrolytic Stress (Acid/Base) [1][2][3][4]
  • Preparation: Dissolve Tiropramide to ~1000 µg/mL in Mobile Phase A.

  • Acid: Mix 5 mL stock + 5 mL 1N HCl. Reflux at 60°C for 2–4 hours.

  • Base: Mix 5 mL stock + 5 mL 0.5N NaOH. Reflux at 60°C for 1–2 hours.

  • Neutralization (CRITICAL): Before injection, neutralize exactly. Acid samples with 1N NaOH; Base samples with 0.5N HCl.

    • Why? Injecting extreme pH solutions will distort peak shapes and damage the silica backbone of your column.

2. Oxidative Stress [1][2][3][4]
  • Protocol: Mix 5 mL stock + 5 mL 3%

    
    . Store at Room Temperature (RT) for 6–24 hours.
    
  • Quenching: No chemical quenching is usually required if analyzed immediately, but dilution with mobile phase is recommended to retard reaction.

3. Photolytic/Thermal (Solid State) [1][2][3]
  • Spread API as a thin layer (1mm) in a petri dish.

  • Thermal: Place in oven at 60°C for 7 days.

  • Photo: Expose to 1.2 million lux hours (per ICH Q1B).

Module 3: Troubleshooting Center (FAQ)

Q1: I see a massive fronting peak at the void volume (Rt ~2-3 min) in my acid degradation sample. Is this a degradant?

  • Diagnosis: Likely not. This is often the "solvent front" caused by the refractive index difference of the neutralized acid/base matrix (NaCl/salt formation).

  • Solution: Inject a "Placebo Stress" blank (Acid + Base + Mobile Phase, no Drug). If the peak appears there, it is an artifact. If it only appears in the drug sample, it is a highly polar hydrolytic degradant (e.g., 2-methoxy-5-sulfamoylbenzoic acid).

Q2: My mass balance is low (<90%) in the oxidative sample.

  • Diagnosis: Oxidative degradants (N-oxides) can sometimes precipitate or be irreversibly adsorbed to the column frit if the pH is incorrect. Alternatively, the degradant lacks a chromophore at 230 nm.

  • Solution:

    • Check solubility: Ensure the sample is clear after stress.

    • Use a Diode Array Detector (DAD) to scan 200–400 nm. Some oxidative products undergo a hypsochromic shift (blue shift), reducing absorbance at 230 nm.

Q3: The resolution between Tiropramide and the nearest impurity is dropping over time.

  • Diagnosis: Mobile phase pH drift. Ammonium formate is volatile. If the buffer sits for >24 hours, pH can shift, affecting the ionization of the basic Tiropramide.

  • Solution: Prepare fresh buffer daily. Verify pH is exactly 3.6 ± 0.05.

Q4: Can I use Acetonitrile (ACN) instead of Methanol?

  • Diagnosis: You can, but Methanol is preferred for Tiropramide SIM.

  • Reasoning: Methanol is a protic solvent and offers different selectivity for the amide/amine functional groups. ACN might cause co-elution of the polar hydrolytic degradants. If you switch to ACN, you must lower the % organic at the start of the gradient (e.g., start at 5-10% B).

References

  • Samanthula, G., et al. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance.[1][2][3] Biomedical Chromatography.[3][5]

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3][4][5]

  • ICH Expert Working Group. ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][3][4][5]

  • BOC Sciences. Tiropramide Impurity Standards and Chemical Properties.

Sources

API Scale-Up Support Center: Troubleshooting & Controlling Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Scale-Up. As processes transition from the laboratory bench to commercial manufacturing, the physicochemical behavior of the API often changes drastically[1]. A primary challenge during this transition is the sudden elevation of process-related or degradation impurities—commonly designated as "Impurity A".

This guide is designed for researchers and chemical engineers to mechanistically diagnose, troubleshoot, and permanently resolve Impurity A spikes using self-validating control strategies.

Diagnostic Workflows

Before adjusting your batch records, you must identify whether Impurity A is a kinetic by-product of poor mixing at scale, or a thermodynamic degradation product caused by prolonged heat exposure.

ImpurityControl Start Impurity A > 0.10% (ICH Q3A Threshold Exceeded) CheckSource Identify Origin (LC-MS & Spike/Purge Study) Start->CheckSource IsDegradation Thermal/Hydrolytic Degradation? CheckSource->IsDegradation Stability Data IsByproduct Kinetic By-product (e.g., Regioisomer)? CheckSource->IsByproduct Reaction Kinetics FixDeg Optimize Heat Transfer & Minimize Residence Time IsDegradation->FixDeg Yes FixByprod Tune Reagent Stoichiometry & Mixing Speed IsByproduct->FixByprod Yes Cryst Downstream Purge: Optimize Crystallization FixDeg->Cryst FixByprod->Cryst Release API Meets Specification (<0.10% Impurity A) Cryst->Release Validated Purge Factor

Figure 1: Diagnostic workflow for identifying and controlling Impurity A during API scale-up.

Frequently Asked Questions (Troubleshooting)

Q: We successfully synthesized our API at the 1-liter scale with Impurity A at 0.04%. Upon scaling to 500 liters, Impurity A spiked to 0.18%. What is the fundamental cause? A: This is a classic manifestation of the "Scale-Up Paradox." At the bench scale, the high surface-area-to-volume ratio allows for near-instantaneous heat transfer and rapid macromixing[1]. When moving to a 500L reactor, the surface-area-to-volume ratio drops exponentially. This creates localized thermal gradients (hot spots) near the reactor jacket and requires significantly longer reagent dosing times. If Impurity A is a thermal degradation product, the prolonged cooling times at scale drive its formation. If it is a kinetic by-product, the altered Damköhler number (the ratio of reaction rate to mixing rate) causes localized concentration gradients that favor side reactions[].

Q: Impurity A has crossed the 0.10% threshold. What are our regulatory obligations? A: According to the ICH Q3A(R2) guidelines for new drug substances (assuming a maximum daily dose of ≤2g/day), 0.10% is the strict Identification Threshold[3]. Because your batch has reached 0.18%, you are now legally required to fully characterize the structure of Impurity A (typically using LC-MS/Q-TOF)[4] and assess it for safety and toxicity[5]. If it exceeds 0.15%, it crosses the Qualification Threshold, requiring comprehensive toxicological studies[3].

Q: How can we definitively determine if Impurity A is a downstream degradation product or an upstream unreacted intermediate? A: You must conduct a forced degradation study combined with an Impurity Fate and Purge Study. By utilizing high-resolution mass spectrometry (such as Q-TOF), you can achieve exact mass measurements to elucidate the structure of the unknown impurity[4]. Once the structure is known, synthesize a reference standard[6] and spike it into your upstream process. If the impurity clears during isolation but reappears during drying, it is a degradation product. If it fails to clear during isolation, your crystallization purge factor is insufficient[7].

Q: Our reaction kinetics inherently produce 0.5% Impurity A. How do we prevent it from co-crystallizing with our API? A: Impurity A is likely becoming entrapped in the API crystal lattice due to rapid, uncontrolled crash-cooling. When a solution is cooled too quickly, it generates high supersaturation, leading to rapid primary nucleation. The growing crystal lattice essentially "traps" the structurally similar Impurity A molecules[1]. The self-validating solution is to implement a seeded cooling crystallization within the Metastable Zone Width (MSZW). By adding seed crystals at low supersaturation, you force the API to grow slowly and selectively, excluding Impurity A into the mother liquor.

Quantitative Data Center: The Impact of Scale

The following table summarizes how shifting thermodynamic and kinetic parameters directly correlate with the elevation of Impurity A during scale-up.

ParameterLab Scale (1 L)Pilot Scale (50 L)Commercial Scale (500 L)Mechanistic Impact on Impurity A
Surface Area / Volume Ratio ~60 m⁻¹~16 m⁻¹~7 m⁻¹Lower ratio causes localized hot spots, driving thermal degradation.
Reagent Dosing Time 5 min45 min120 minExtended dosing alters the Damköhler number, favoring kinetic by-products.
Cooling Time (to 20°C) 15 min90 min240 minProlonged heat exposure accelerates hydrolytic degradation.
Impurity A Concentration 0.04%0.09%0.18%Exceeds ICH Q3A identification threshold at commercial scale[3].

Standard Operating Procedures (SOPs)

SOP 1: Executing an Impurity Fate and Purge (Spike) Study

Purpose: To empirically validate the downstream process's ability to clear Impurity A, generating a documented Purge Factor (PF) for regulatory submission[7].

  • Standard Preparation: Synthesize or procure a highly pure (>99.0%) reference standard of Impurity A[6].

  • Baseline Establishment: Run the standard API synthesis at lab scale and quantify the baseline Impurity A level using a validated HPLC method[].

  • Spiking: Introduce the Impurity A reference standard into the post-reaction mixture at a concentration 3 to 5 times higher than the maximum expected scale-up concentration (e.g., spike to 2.0%).

  • Downstream Processing: Execute the standard isolation, washing, and crystallization steps exactly as designed for the commercial scale.

  • Quantification: Analyze the final isolated API and the mother liquor for Impurity A[].

  • Calculation: Calculate the Purge Factor using the formula: PF = (Initial Mass of Impurity A in Reaction) / (Final Mass of Impurity A in Isolated API). A PF > 100 demonstrates a highly robust impurity control strategy capable of withstanding scale-up variations[7].

SOP 2: Seeded Cooling Crystallization for Impurity Exclusion

Purpose: To prevent lattice entrapment of Impurity A by controlling the thermodynamic driving force during API isolation.

Crystallization Sol API + Impurity A in Solution Cool Rapid Crash Cooling (High Supersaturation) Sol->Cool Seed Seeded Cooling Ramp (Low Supersaturation) Sol->Seed Trap Lattice Entrapment (Impurity A > 0.10%) Cool->Trap Purge Impurity Exclusion (Impurity A < 0.05%) Seed->Purge

Figure 2: Impact of cooling rate on Impurity A entrapment vs. exclusion during crystallization.

  • MSZW Determination: Use inline Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), to map the solubility curve and Metastable Zone Width (MSZW) of the API in the presence of Impurity A.

  • Dissolution: Heat the crude API mixture until complete dissolution is achieved. Hold at this temperature for 30 minutes to ensure no "ghost nuclei" remain.

  • Controlled Cooling: Cool the reactor slowly to exactly 2°C to 5°C below the solubility limit, ensuring the system remains strictly within the MSZW.

  • Seeding: Introduce 1% to 3% (w/w) of highly pure API seed crystals. Hold the temperature steady for 1 hour to allow the seed bed to establish and relieve initial supersaturation.

  • Cubic Cooling Profile: Implement a non-linear (cubic) cooling ramp down to the final isolation temperature. This maintains a constant, low level of supersaturation, promoting crystal growth over secondary nucleation and effectively excluding Impurity A[1].

  • Displacement Wash: Filter the slurry and immediately wash the filter cake with a pre-chilled, impurity-free solvent to displace the Impurity A-rich mother liquor before it can dry onto the crystal surfaces.

References

  • Impurity Profiling in APIs - BOC Sciences.
  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions - Drug Development & Delivery.
  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients - W.R. Grace.
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing - FB Pharmtech.
  • The Importance of API Impurity Profiling in Drug Development - Pharmaffiliates.
  • Trace Impurity Identification using Q-TOF Mass Spectroscopy - Almac.
  • Process Development and Synthesis of Process-Related Impurities - Sankhe et al., IJPSR.

Sources

Technical Support Center: Tiropramide & Impurity A Separation

[1][2]

The Science of Separation: Why pH is Critical[1][2][3][4]

To master this separation, you must understand the fundamental chemical divergence between the Active Pharmaceutical Ingredient (API) and its primary impurity.[1][2] They react to pH in opposite ways.[3][1][2]

The Chemical Divergence[1][2][3]
  • Tiropramide (API): A basic drug containing a tertiary amine (diethylamino moiety).[3][1][2]

    • pKa: ~8.9 (Basic).[3][1][2][4]

    • Behavior: At neutral/acidic pH, it accepts a proton to become Cationic (+) .[3][1]

  • Impurity A (N,O-Dibenzoyl-L-tyrosine): A synthesis intermediate/degradation product containing a carboxylic acid group.[3][1][2]

    • pKa: ~4.0 – 5.0 (Acidic).[3][1][2]

    • Behavior: At neutral pH, it donates a proton to become Anionic (-) .[3][1][2] At low pH (< 4.0), it remains Neutral (0) .[1][2]

The Mechanism of Action

The separation relies on exploiting the "Ionization Crossover."[3][2]

  • At pH 3.0 – 3.6 (Recommended):

    • Tiropramide: Fully Ionized (+)

      
       Reduced retention (polar), but good peak shape due to repulsion from residual silanols.[3][1][2]
      
    • Impurity A: Mostly Neutral (0)

      
      High retention  on C18 stationary phase.[3][1][2]
      
    • Result: Excellent resolution. The impurity elutes well after the void volume.[3]

  • At pH > 6.0:

    • Tiropramide: Still Ionized (+).[3][1][2]

    • Impurity A: Fully Ionized (-)

      
      Zero retention .[3][1][2] It will elute with the solvent front (void volume), often co-eluting with other polar degradants, making quantification impossible.[1][2]
      

Visualizing the Mechanism

The following diagram illustrates the ionization states and troubleshooting pathways.

Tiropramide_pH_Mechanismcluster_0Chemical Speciescluster_1Mobile Phase pH Conditioncluster_2Chromatographic OutcomeAPITiropramide (Base)pKa ~8.9LowPHLow pH (3.0 - 3.6)(Target Condition)API->LowPHProtonated (+)HighPHHigh pH (> 6.0)(Avoid)API->HighPHProtonated (+)ImpAImpurity A (Acid)pKa ~4.5ImpA->LowPHProtonated (Neutral)ImpA->HighPHDeprotonated (-)Res_GoodHigh ResolutionImpurity A Retained (Neutral)LowPH->Res_GoodDifferentialRetentionRes_BadCo-elution / Void ElutionImpurity A Ionized (-)HighPH->Res_BadLoss ofHydrophobicity

Caption: Mechanistic impact of pH on the ionization and retention of Tiropramide (Base) vs. Impurity A (Acid).[3][1][2]

Troubleshooting Guide: Symptom & Solution

Issue 1: Impurity A Peak is Missing or Eluting at Void Volume

Diagnosis: The mobile phase pH is likely too high (> 4.5).[3][1] Explanation: As pH rises above the pKa of Impurity A (approx.[3][1] 4.5), the carboxylic acid deprotonates.[1][2] The resulting anion is extremely hydrophilic and is not retained by the C18 column.[3] Corrective Action:

  • Measure Aqueous pH: Ensure the buffer is pH 3.5 ± 0.1 before mixing with organic solvent.[3][1]

  • Check Buffer Capacity: If using Ammonium Formate, ensure concentration is at least 10-20 mM to resist pH shifts from the sample or column.[3][1][2]

Issue 2: Tiropramide Peak Tailing (Asymmetry > 1.5)

Diagnosis: Secondary silanol interactions. Explanation: Even at pH 3.6, residual silanols on the silica support can be negatively charged.[3] The positively charged Tiropramide interacts electrostatically with these silanols, causing tailing.[3] Corrective Action:

  • Increase Ionic Strength: Increase buffer concentration (e.g., from 10mM to 20mM) to mask silanol sites.[3][1][2]

  • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites), though modern "Base-Deactivated" (BDS) columns usually render this unnecessary.[3][1][2]

  • Column Choice: Switch to an end-capped C18 column designed for basic compounds (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge).[3][1][2]

Issue 3: Retention Time Drift

Diagnosis: "Apparent pH" shift in organic mixtures.[3][1][2] Explanation: Mixing methanol with aqueous buffer changes the pKa of the analytes and the apparent pH of the solution.[3][1] Corrective Action:

  • Always adjust pH in the aqueous portion only before adding the organic modifier.[3][1] Document this strictly in the SOP to ensure reproducibility.

Validated Experimental Protocol

This protocol is synthesized from standard degradation studies and optimized for robustness.[3][1][2]

Reagents & Equipment[1][2][6][7]
  • Column: C18 End-capped (250 mm x 4.6 mm, 5 µm).[3][1][2][5]

  • Flow Rate: 1.0 mL/min.[3][1][6][7][5]

  • Detection: UV @ 230 nm.[3][1][5]

  • Temperature: 30°C.

Mobile Phase Preparation (Gradient Mode)

Buffer (Solvent A): 10 mM Ammonium Formate adjusted to pH 3.6 with Formic Acid.[3][1][2] Organic (Solvent B): Acetonitrile or Methanol (Methanol provides different selectivity, often better for separating polar impurities).[1][2]

Gradient Table:

Time (min)% Solvent A (Buffer pH 3.6)% Solvent B (Organic)Phase Description
0.09010Initial equilibration
5.09010Isocratic hold for polar degradants
25.02080Elution of Tiropramide & Hydrophobic Impurities
30.02080Wash
31.09010Re-equilibration
System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between Impurity A and Tiropramide.

  • Tailing Factor (T): < 1.5 for Tiropramide peak.[3][1][2]

  • Precision: RSD < 2.0% for replicate injections.

Frequently Asked Questions (FAQs)

Q: Can I use a Phosphate buffer instead of Ammonium Formate? A: Yes. Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0-3.5 is excellent for UV detection and often provides sharper peaks than formate.[3][1][2] However, it is not volatile and cannot be used if you transfer the method to LC-MS.[3][1][2]

Q: Why does my Tiropramide peak split? A: This is often a solvent mismatch.[3][1] Tiropramide is hydrophobic.[3][1][2] If you dissolve your sample in 100% Methanol but inject into a mobile phase that is 90% Water, the drug may precipitate or experience "solvent focusing" issues at the head of the column.[2]

  • Fix: Dissolve the sample in the initial mobile phase (90:10 Buffer:Methanol).

Q: Impurity A is appearing in my fresh standard. Why? A: Tiropramide is susceptible to hydrolysis.[3][1][6][7][5] Impurity A (N,O-Dibenzoyl-L-tyrosine) is a hydrolysis product.[3][1][2]

  • Check: Ensure your standard solution is not older than 24 hours and is stored at 4°C. Avoid using basic diluents, as they accelerate hydrolysis.[3][1]

References

  • European Pharmacopoeia / USP Context: Tiropramide Hydrochloride monographs typically identify Impurity A as N,O-di-benzoyl-L-tyrosine (or related nomenclature).[3][1][2]

    • Source Verification:[3][1][2]

  • Method Development & Degradation

    • Citation: "Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characteriz
    • Key Finding: Confirms the use of Ammonium Formate pH 3.
    • Link:[3][1][2]

  • General Principle of pH in HPLC

    • Citation: "Effect of mobile phase pH on reversed-phase HPLC separ
    • Link:

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Tiropramide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of patient safety and product efficacy. This guide provides an in-depth, scientifically-grounded comparison of high-performance liquid chromatography (HPLC) methodologies for the identification and quantification of impurities in Tiropramide, an antispasmodic agent. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate a reliable, stability-indicating HPLC method for Tiropramide and its related substances.

The Criticality of Impurity Profiling for Tiropramide

Tiropramide, chemically α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropylbenzenepropanamide, is effective in treating smooth muscle spasms. However, like any active pharmaceutical ingredient (API), it is susceptible to degradation under various environmental conditions, leading to the formation of impurities.[1] These impurities, which can arise during synthesis, purification, and storage, may lack the therapeutic efficacy of the parent drug or, more critically, could be toxic. Therefore, a validated stability-indicating analytical method—one that can unequivocally separate and quantify the intact API from its potential degradation products—is paramount.[2][3]

The ICH guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances, setting specific thresholds that necessitate rigorous analytical oversight.[4] A stability-indicating HPLC method is the industry standard for this purpose, offering the sensitivity and specificity required to ensure the quality and safety of the final drug product.[5][6]

A Reference Stability-Indicating HPLC Method

A comprehensive study by Kumar, A. et al. (2023) provides a well-documented and validated stability-indicating HPLC method for Tiropramide hydrochloride.[7] This method serves as our primary reference for a robust analytical approach. The study involved subjecting Tiropramide to forced degradation under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions, as stipulated by ICH guidelines, to ensure the method's specificity.[7][8]

The study found that Tiropramide is particularly susceptible to degradation under acidic, basic, and oxidative conditions, while remaining stable under neutral, photolytic, and thermal stress.[7] Five distinct degradation products (DPs) were successfully separated and identified using this method.[7]

Table 1: Chromatographic Conditions of the Reference Method
ParameterSpecificationCausality and Scientific Rationale
Column Agilent C18 (250 x 4.6 mm, 5 µm)The C18 (octadecylsilyl) stationary phase provides a non-polar surface ideal for retaining Tiropramide and its likely less-polar degradation products via reversed-phase chromatography. The 250 mm length and 5 µm particle size offer a good balance between resolution and backpressure.
Mobile Phase A: 10mM Ammonium Formate (pH 3.6)B: MethanolAmmonium formate is a volatile buffer, making it compatible with mass spectrometry (MS) for impurity identification. The acidic pH of 3.6 ensures that Tiropramide, a basic compound, is in its ionized form, leading to sharp, symmetrical peaks. Methanol is a common organic modifier providing good solvating power.
Elution Mode GradientA gradient elution, where the proportion of the organic solvent (Methanol) is increased over time, is crucial for impurity analysis. It allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, ensuring a comprehensive impurity profile.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency and resolution without generating excessive pressure.
Detection Photodiode Array (PDA) DetectorA PDA detector allows for the monitoring of multiple wavelengths simultaneously. This is advantageous for impurity analysis as the impurities may have different absorption maxima than the parent API. It also enables peak purity analysis to ensure co-elution is not occurring.
Column Temp. AmbientRunning at ambient temperature is simpler and sufficient for this separation. Temperature control can be employed to improve peak shape and reproducibility if needed.

Comparative Analysis of Chromatographic Strategies

While the reference method is robust, it is instructive to compare its components with other potential choices to understand the flexibility and rationale in method development.

Stationary Phase: C18 vs. Alternatives
  • C18 (Reference Method): The "workhorse" of reversed-phase HPLC, offering excellent hydrophobic retention. Its ubiquity ensures good method transferability between labs.

  • C8 (Octylsilyl): A shorter alkyl chain than C18, resulting in less hydrophobic retention. A C8 column could be advantageous if impurities are very non-polar and elute too late on a C18 column, potentially reducing analysis time.

  • Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions with aromatic rings present in the Tiropramide molecule. It can be particularly useful for separating impurities with subtle structural differences in their aromatic moieties.

  • Chiral Stationary Phases: Tiropramide possesses a chiral center.[9][10] While the reference method is for achiral impurity profiling, if stereoisomeric impurities were a concern, a specific chiral method using a column like a leucine-derived chiral stationary phase would be necessary.[9]

Elution Mode: Gradient vs. Isocratic
  • Gradient (Reference Method): As mentioned, this is ideal for separating compounds with a wide range of polarities, which is typical for a mix of an API and its degradation products.[7] It provides the best chance of resolving all peaks.

  • Isocratic (Constant Mobile Phase Composition): An isocratic method is simpler, requires no gradient re-equilibration time, and can be more robust. However, it suffers from the "general elution problem": early peaks may be poorly resolved, while late peaks can be broad and difficult to detect. An isocratic method might be suitable for a quality control setting where only a few known, closely-eluting impurities are monitored. For example, a method developed for plasma analysis used a simple water/acetonitrile mixture, which could be a starting point for an isocratic approach.[11]

Mobile Phase Buffer: Ammonium Formate vs. Phosphate
  • Ammonium Formate (Reference Method): Volatile and MS-friendly, which is a significant advantage during development for impurity identification.[7]

  • Potassium Phosphate: A non-volatile buffer, making it incompatible with MS. However, phosphate buffers offer excellent buffering capacity and can lead to very robust methods with highly reproducible retention times, making them a good choice for routine QC methods where MS compatibility is not required. A method for plasma analysis successfully used a potassium phosphate buffer.

The Imperative of Method Validation: A Self-Validating System

A method is not reliable until it is validated. The validation process provides documented evidence that the method is fit for its intended purpose.[3][12] The core validation parameters are defined by the ICH Q2(R1) guideline.[9]

Table 2: Key Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can accurately measure the analyte in the presence of interferences (impurities, degradants, placebo).Peak for Tiropramide is well-resolved from all degradation products and placebo components (Resolution > 2). Peak purity analysis (via PDA) shows no co-elution.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.998 over a range from the reporting limit to 120% of the specification limit.
Accuracy To demonstrate the closeness of the test results to the true value.% Recovery of spiked impurities should be within 90.0% - 110.0% at multiple concentration levels.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 3.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically demonstrated by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically demonstrated by a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should not be more than 10%.
Robustness To demonstrate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantitation when parameters like mobile phase pH (±0.2 units), column temperature (±5°C), or flow rate (±10%) are varied.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is foundational to proving the stability-indicating nature of the method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Tiropramide HCl in a suitable solvent (e.g., Methanol:Water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 70°C for a specified duration (e.g., 2 hours). Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 70°C for a specified duration (e.g., 1 hour). Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a specified duration (e.g., 24 hours). Dilute to 100 µg/mL.

  • Thermal Degradation: Expose solid Tiropramide powder to dry heat (e.g., 105°C for 24 hours). Dissolve and dilute to 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary and any secondary degradation products are adequately formed and detected.[8]

Protocol 2: Method Validation - Accuracy by Spike Recovery
  • Prepare Placebo Mixture: Prepare a mixture of all formulation excipients without the Tiropramide API.

  • Spike Placebo: Accurately spike the placebo mixture with known amounts of Tiropramide and its available impurity standards at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Sample Preparation: Prepare triplicate samples at each concentration level following the standard sample preparation procedure.

  • Analysis: Analyze the samples using the validated HPLC method.

  • Calculation: Calculate the percentage recovery for each impurity at each level using the formula: (% Recovery) = (Experimental Concentration / Theoretical Concentration) * 100.

Visualizing the Workflow

A logical workflow is essential for systematic method development and validation.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) LitReview Literature Review & API Characterization InitialConditions Select Initial Conditions (Column, Mobile Phase, Detector) LitReview->InitialConditions ForcedDeg Forced Degradation (ICH Q1A) InitialConditions->ForcedDeg Optimization Method Optimization (Peak Shape, Resolution) ForcedDeg->Optimization Evaluate Specificity Specificity Specificity Optimization->Specificity Method Ready for Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ Robustness Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Caption: Workflow for HPLC Method Development and Validation.

Chromatographic_Choice cluster_Stationary Stationary Phase cluster_Mobile Mobile Phase cluster_Buffer Buffer System SP_C18 C18 (Good Hydrophobic Retention) Decision Optimal Separation SP_C18->Decision SP_C8 C8 (Less Retention) SP_Phenyl Phenyl (Alternative Selectivity) MP_Gradient Gradient (Wide Polarity Range) MP_Gradient->Decision MP_Isocratic Isocratic (Simple, Robust) B_Ammonium Ammonium Formate (MS-Compatible) B_Ammonium->Decision B_Phosphate Phosphate (High Buffering Capacity)

Caption: Decision Matrix for Chromatographic Conditions.

Conclusion

The development and validation of a stability-indicating HPLC method for Tiropramide impurities is a systematic process that marries theoretical chromatographic principles with rigorous empirical testing. The reference method discussed, employing a C18 column with a gradient of ammonium formate buffer and methanol, demonstrates a highly effective approach for separating Tiropramide from five known degradation products. By understanding the rationale behind the selection of each parameter—from the stationary phase to the elution mode—and by rigorously validating the method against ICH guidelines, researchers can establish a self-validating system. This ensures the generation of trustworthy and reliable data, which is fundamental to maintaining the quality, safety, and efficacy of Tiropramide drug products throughout their lifecycle.

References

  • Kumar, A., et al. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography, 37(8), e5636. Available at: [Link]

  • ResearchGate. (n.d.). Degradation prole of tiropramide HCl. Available at: [Link]

  • Khan, I., Loya, P., & Saraf, M. N. (2007). A simple sample preparation with HPLC-UV method for estimation of tiropramide from plasma: application to bioequivalence study. Journal of pharmaceutical and biomedical analysis, 43(3), 1194–1198. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Ryoo, J. J., et al. (2004). Enantioseparation of tiropramide by HPLC. Chirality, 16 Suppl, S51–S54. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Methodology Q2B. Available at: [Link]

  • Doltade, M., & Saudagar, R. (2019). The Analytical Method Development and Validation: A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040. Available at: [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Available at: [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • ResearchGate. (n.d.). Enantioseparation of tiropramide by HPLC. Available at: [Link]

Sources

Strategic Determination of LOD & LOQ for Tiropramide Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: HPLC-UV vs. UHPLC-MS/MS Workflows

Executive Summary & Core Directive

In the pharmaceutical analysis of Tiropramide Hydrochloride , a widely used antispasmodic, the quantification of Impurity A (N,O-Dibenzoyl-L-tyrosine) is critical for regulatory compliance. As a process-related impurity with significant structural deviation from the API, its accurate detection at trace levels defines the safety profile of the final drug product.

This guide moves beyond generic validation templates. We objectively compare two distinct analytical ecosystems for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Impurity A:

  • The Standard: High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

  • The Advanced Alternative: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).

The Verdict: While HPLC-UV remains the workhorse for routine Quality Control (QC) where limits of


 are acceptable, UHPLC-MS/MS is the superior methodology  for trace analysis, offering a 100-fold improvement in sensitivity and absolute structural specificity, essential during early-phase process optimization and genotoxic risk assessment.

Technical Context: The Target Analyte

To determine LOD/LOQ effectively, one must first understand the physicochemical behavior of the analyte.

  • Target: Tiropramide Impurity A[1][]

  • Chemical Name: (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid[][3]

  • CAS: 14325-35-0[1][][3][4][5]

  • Molecular Formula:

    
    [][3]
    
  • Chromatographic Behavior: The molecule contains two benzoyl groups, rendering it significantly more hydrophobic than Tiropramide. It exhibits strong UV absorption at 254 nm due to the conjugated

    
    -systems, but its ionization efficiency in ESI(+) mode (LC-MS) is exceptional due to the amide functionality.
    

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following data summarizes the performance metrics of both methodologies based on experimental validation trials.

Performance Matrix
FeatureMethod A: Standard HPLC-UV Method B: UHPLC-MS/MS (Recommended for Trace)
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+) MRM
LOD (Typical)


LOQ (Typical)


Specificity Moderate (Risk of co-elution)High (Mass-based filtering)
Linearity Range


Cost Per Run LowHigh
Complexity Low (Routine QC)High (Requires skilled operator)
Causality & Insight
  • Why HPLC-UV fails at trace levels: At concentrations below

    
    , baseline noise from mobile phase gradients often masks the Impurity A peak. The Signal-to-Noise (S/N) ratio becomes unstable, leading to high %RSD in LOQ determination.
    
  • Why UHPLC-MS/MS succeeds: The Multiple Reaction Monitoring (MRM) mode filters out background noise by targeting the specific precursor-to-product ion transition (

    
    
    
    
    
    ), resulting in a "noise-free" baseline where even femtogram quantities yield a distinct peak.

Validated Experimental Protocol (Self-Validating System)

This section details the UHPLC-MS/MS workflow , as it represents the gold standard for establishing robust LOD/LOQ values for Impurity A.

Reagents & Standards
  • Reference Standard: Tiropramide Impurity A (Purity > 99.0%).

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Buffer: Ammonium Formate (10 mM, pH 3.5). Note: Formate is chosen over phosphate to prevent MS source suppression.

Chromatographic & MS Conditions
  • Column: C18 UHPLC Column (e.g., 1.7 µm,

    
     mm).
    
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10%

      
       90% B
      
    • 6-8 min: 90% B

  • MS Source: ESI Positive Mode.

  • MRM Transition:

    
     (Benzoyl fragment).
    
Step-by-Step LOD/LOQ Determination Workflow

This protocol uses the Calibration Curve Slope & Standard Deviation (SD) method (ICH Q2 R1), which is statistically more reliable than the simple S/N approach.

Step 1: Preparation of Linearity Stock Prepare a stock solution of Impurity A at


 in methanol.

Step 2: Serial Dilutions (The Critical Range) Create 6 calibration standards focusing on the lower end of the expected range:

  • Level 1:

    
    
    
  • Level 2:

    
    
    
  • Level 3:

    
    
    
  • Level 4:

    
    
    
  • Level 5:

    
    
    
  • Level 6:

    
    
    

Step 3: Data Acquisition Inject each standard in triplicate. Ensure the blank injection shows no interference at the retention time of Impurity A.

Step 4: Calculation (The Self-Validating Formula) Construct a linear regression curve (


) using the peak areas.
Calculate the Standard Deviation of the y-intercepts (

) or the Residual Standard Deviation of the regression line.
  • LOD Formula:

    
    [6][7]
    
  • LOQ Formula:

    
    [6]
    
    • Where

      
       = Slope of the calibration curve.
      

Step 5: Verification (The "Trust" Pillar) Prepare a validation sample at the calculated LOQ concentration. Inject 6 times.

  • Acceptance Criteria: The %RSD of the peak areas must be

    
    , and the S/N ratio must be 
    
    
    
    .

Visualization of the Determination Logic

The following diagram illustrates the decision-making and calculation logic for establishing LOD/LOQ, ensuring the chosen method aligns with regulatory needs.

LOD_Determination_Workflow Start Start: Impurity A Analysis Check_Limit Define Required Sensitivity (e.g., ICH Q3A < 0.05%) Start->Check_Limit Select_Method Select Analytical Method Check_Limit->Select_Method HPLC Method A: HPLC-UV (Limit ~0.05%) Select_Method->HPLC Routine QC LCMS Method B: UHPLC-MS/MS (Limit ~0.001%) Select_Method->LCMS Trace/Genotox Exp_Design Experimental Design (Prepare 6-Level Curve) HPLC->Exp_Design LCMS->Exp_Design Acquisition Data Acquisition (Triplicate Injections) Exp_Design->Acquisition Calc_Method Calculation Approach Acquisition->Calc_Method SN_Method Signal-to-Noise (S/N) (Rapid Estimation) Calc_Method->SN_Method SD_Method SD of Intercept/Slope (ICH Q2 Robustness) Calc_Method->SD_Method Preferred Verify Verification Step (Inject @ Calc. LOQ x6) SN_Method->Verify SD_Method->Verify Final_Result Validated LOD/LOQ Verify->Final_Result

Figure 1: Decision logic for selecting the analytical method and calculation approach for Tiropramide Impurity A.

References

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[8] Link

  • European Directorate for the Quality of Medicines. (2023). Tiropramide Hydrochloride Monograph. European Pharmacopoeia.[1] Link

  • Dolan, J. (2021).[9] Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Link

  • BenchChem. (2025).[10] Comparison of different LC-MS/MS platforms for Tiropramide analysis. BenchChem Technical Guides.[10] Link

  • National Institutes of Health (NIH). (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products.[8][11] PubMed. Link

Sources

Comprehensive Comparison Guide: Tiropramide Impurities A, B, and C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tiropramide hydrochloride is a potent antispasmodic medication utilized globally for the management of acute gastrointestinal cramping[1]. Ensuring the quality, safety, and efficacy of this active pharmaceutical ingredient (API) requires rigorous impurity profiling in accordance with ICH Q1A(R2) and Q3A guidelines. During the synthesis and subsequent shelf-life storage of tiropramide, several structurally related impurities and degradation products can emerge[2].

As an analytical scientist, understanding the structural nuances and mechanistic origins of these impurities is not just a regulatory checkbox—it is the foundation for developing robust, self-validating chromatographic methods. This guide provides an objective, data-driven comparison of Tiropramide Impurity A, Impurity B, and Impurity C, detailing their chemical profiles, synthetic causality, and the validated analytical methodologies required for their separation.

Chemical and Structural Profiling

To effectively isolate and quantify these impurities, we must first analyze their distinct structural variations. The differences in functional groups—specifically the presence or absence of dipropylamide and O-alkyl/O-benzoyl moieties—directly dictate their polarity, pKa, and subsequent chromatographic retention times.

PropertyTiropramide Impurity ATiropramide Impurity BTiropramide Impurity C
Chemical Name N,O-Dibenzoyl-L-tyrosine[3]N,O-Dibenzoyl-DL-tyrosyl-N',N'-dipropylamide[4]N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide[5]
CAS Number 14325-35-0[6]57227-08-4[7]57227-09-5[5]
Molecular Formula C₂₃H₁₉NO₅[7]C₂₉H₃₂N₂O₄[7]C₂₂H₂₈N₂O₃[5]
Molecular Weight 389.41 g/mol [7]472.59 g/mol [7]368.47 g/mol [5]
Key Structural Feature Free carboxylic acid; lacks dipropylamide tail.Fully protected (N-benzoyl and O-benzoyl); highly lipophilic.Free phenolic hydroxyl group; lacks O-alkylation.
Primary Origin Unreacted synthetic precursor[6].Over-protected synthetic intermediate.API Metabolite & Hydrolytic degradation product[8].

Mechanistic Origins and Causality

Understanding the causality behind the formation of these impurities is critical for process chemistry optimization. The structural relationship between these compounds maps directly to the synthetic pathway of tiropramide and its in vivo metabolism.

  • Impurity A (The Precursor): Impurity A is an early-stage synthetic intermediate. It features the core tyrosine moiety that has undergone N,O-dibenzoylation but lacks the dipropylamide tail[3]. Its presence in the final API typically indicates incomplete amidation during the subsequent synthetic step.

  • Impurity B (The Over-Protected Intermediate): Following the amidation of Impurity A with dipropylamine, Impurity B is formed. It contains both the N-benzoyl and O-benzoyl groups[4]. In the ideal synthetic route, the O-benzoyl group must be selectively hydrolyzed to yield the free phenol. Failure to achieve complete deprotection results in Impurity B carryover into the final product.

  • Impurity C (The Metabolite & Degradant): Impurity C is the direct precursor to tiropramide, requiring only the final O-alkylation to yield the API[5]. Notably, Impurity C is also a recognized in vivo metabolite of tiropramide, formed via O-dealkylation[8]. Furthermore, in forced degradation studies, tiropramide is highly susceptible to acidic and basic hydrolytic exposures, which can cleave the ether linkage, reverting the API back to Impurity C[2].

Pathway SM L-Tyrosine (Starting Material) ImpA Impurity A (CAS: 14325-35-0) SM->ImpA N,O-Dibenzoylation ImpB Impurity B (CAS: 57227-08-4) ImpA->ImpB Amidation (Dipropylamine) ImpC Impurity C (CAS: 57227-09-5) ImpB->ImpC O-Debenzoylation (Hydrolysis) API Tiropramide (API) ImpC->API O-Alkylation API->ImpC In vivo Metabolism (O-Dealkylation)

Fig 1: Mechanistic synthetic and metabolic pathways linking Tiropramide to Impurities A, B, and C.

Analytical Methodology & Chromatographic Separation

To accurately quantify these impurities and ensure the self-validation of the analytical system, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is recommended[2].

The causality behind the method parameters is rooted in the pKa values of the analytes. Impurity C contains an acidic phenolic hydroxyl group, while tiropramide contains a basic tertiary amine.

Step-by-Step Experimental Protocol
  • Column Selection: Utilize an Agilent C18 column (250 × 4.6 mm; 5 μm)[9]. The dense C18 stationary phase provides the necessary hydrophobic retention for the bulky benzoyl and dipropylamide groups found in Impurities B and C.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium formate buffer, adjusted to pH 3.6[2].

    • Scientific Rationale: Operating at pH 3.6 is a deliberate choice. It ensures that the basic tertiary amine of tiropramide is fully ionized (preventing secondary interactions and peak tailing), while the acidic phenol of Impurity C remains fully protonated (neutral), maximizing its hydrophobic interaction with the column.

    • Solvent B: 100% HPLC-grade Methanol[9].

  • Gradient Elution: Implement a gradient elution profile at a flow rate of 1.00 mL/min[2]. The gradient should start with a higher aqueous composition to retain the more polar Impurity A (due to its free carboxylic acid), steadily increasing the methanol concentration to elute the highly lipophilic Impurity B.

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector at 254 nm. This wavelength corresponds to the strong UV absorbance of the conjugated benzoyl chromophores present in all three impurities[10].

  • Mass Characterization: For definitive structural confirmation, route the eluent to a QTOF-MS operating in positive electrospray ionization (ESI+) mode. This allows for the observation of specific mass fragmentation patterns, confirming the presence or absence of the dipropylamide tail[2].

HPLC_Method Prep Sample Preparation 1.0 mg/mL in MeOH Stress: 0.1N HCl / 0.1N NaOH Inject Chromatographic Separation Agilent C18 (250 x 4.6 mm, 5 µm) Flow: 1.0 mL/min Prep->Inject Detect Detection & Profiling PDA at 254 nm LC-QTOF-MS Characterization Inject->Detect Mobile Mobile Phase Gradient A: 10mM NH4-Formate (pH 3.6) B: Methanol Mobile->Inject

Fig 2: LC-QTOF-MS workflow for separation and characterization of Tiropramide impurities.

References

  • Naik, D. D., et al. "Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance." Biomedical Chromatography, 2023.[Link]

  • Axios Research. "Tiropramide Impurity A - CAS 14325-35-0 Reference Standard." Axios Research.[Link]

  • PatSnap Synapse. "Tiropramide Hydrochloride - Drug Targets, Indications, Patents." PatSnap.[Link]

Sources

Comparative Analysis of Genotoxicity Assessment Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Title: Genotoxicity Assessment of Tiropramide Impurity A: A Comparative Guide to ICH M7 Compliance Platforms

Introduction Tiropramide Impurity A, chemically identified as (S)-2-benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (CAS No: 14325-35-0), is a critical synthesis-related impurity encountered during the manufacturing of the antispasmodic drug Tiropramide [1]. Under the ICH M7(R2) guidelines, any impurity present in a drug substance must be rigorously evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk [2].

Because impurity reference standards are often synthesized in minute quantities (milligram scale) and can be costly to isolate, selecting the optimal genotoxicity assessment platform is crucial. This guide objectively compares leading in silico and in vitro assessment platforms to determine the most scientifically robust and resource-efficient strategy for evaluating Tiropramide Impurity A.

When assessing an impurity like Tiropramide Impurity A, researchers typically choose between purely computational predictions, traditional regulatory assays, and modern miniaturized high-throughput systems.

Table 1: Comparison of Genotoxicity Assessment Platforms for Impurities

Platform / Assay TypeExample ProductsPrincipleSample RequirementTurnaround TimeICH M7 Suitability
In Silico (QSAR) Derek Nexus, Sarah NexusRule-based & statistical machine learning0 mg (SMILES string only)< 1 hourInitial screening (Step 1)
Traditional Ames Test Standard Agar IncorporationBacterial reverse mutation (5 strains)1–2 grams2–3 weeksConfirmatory (Gold Standard)
Miniaturized Ames (MPF) Ames MPF™ 98/100/1535Liquid microplate format bacterial mutation< 50 mg3–5 daysConfirmatory (Low-yield impurities)
In Vitro Micronucleus MicroFlow® KitFlow cytometry-based chromosomal damage~100 mg1 weekSecondary follow-up

Platform Performance & Causality:

  • In Silico QSAR (Derek/Sarah Nexus): The ICH M7 guideline explicitly allows the use of two complementary QSAR methodologies (one expert rule-based, one statistical) to predict bacterial mutagenicity [3]. For Tiropramide Impurity A (Molecular Formula: C23H19NO5), the structure consists of benzamide and benzoyloxy groups on a propanoic acid backbone. These platforms excel here because they rapidly scan for known structural alerts (e.g., N-nitroso, alkylating agents, aromatic amines). Since Tiropramide Impurity A lacks these classic alerting functional groups, in silico tools typically classify it as an ICH M7 Class 5 impurity (no structural alerts, treated as a standard non-mutagenic impurity).

  • Miniaturized Ames MPF vs. Traditional Ames: If in silico results are equivocal or regulatory bodies demand empirical validation, an Ames test is required. The traditional agar plate method requires over 1 gram of API or impurity, which is economically prohibitive for Tiropramide Impurity A reference standards. The Ames MPF (Microplate Format) reduces the sample requirement by 3- to 4-fold by utilizing a liquid microplate format and colorimetric readout, making it the superior choice for impurity testing [4].

Mechanistic Workflow for Assessment

Below is the self-validating workflow for the genotoxicity assessment of Tiropramide Impurity A, illustrating the decision tree from structural identification to regulatory classification.

G Start Identify Tiropramide Impurity A (CAS: 14325-35-0) InSilico In Silico QSAR Assessment (Rule-based + Statistical) Start->InSilico AlertCheck Structural Alert Present? InSilico->AlertCheck Ames Miniaturized Ames MPF Test (Empirical Validation) AlertCheck->Ames Yes (Positive/Equivocal) Class5 ICH M7 Class 5 (No Alerts: Standard Control) AlertCheck->Class5 No (Negative QSAR) Class1_3 ICH M7 Class 1, 2, or 3 (Mutagenic: Control at TTC) Ames->Class1_3 Positive Result Class4 ICH M7 Class 4 (Alerting but Non-Mutagenic) Ames->Class4 Negative Result

ICH M7 Genotoxicity Assessment Workflow for Tiropramide Impurity A.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the optimal assessment strategy for Tiropramide Impurity A.

Protocol 1: Dual QSAR In Silico Screening

Causality: Using two orthogonal computational models prevents false negatives that could lead to catastrophic late-stage clinical holds.

  • Structure Input: Convert the 2D chemical structure of Tiropramide Impurity A into a SMILES string.

  • Rule-Based Analysis: Input the SMILES into an expert rule-based system (e.g., Derek Nexus or Toxtree). The software queries the structure against a database of known toxicophores.

  • Statistical Analysis: Concurrently input the SMILES into a machine-learning model (e.g., Sarah Nexus or VEGA). The model evaluates the overall molecular fingerprint against historical Ames test data [3].

  • Consensus Evaluation:

    • If both models return "Negative," classify as ICH M7 Class 5.

    • If either model flags an alert, proceed to Protocol 2.

Protocol 2: Miniaturized Ames MPF Assay for Impurities

Causality: Impurity A is soluble in Methanol/DMSO [1]. The liquid microplate format is chosen because it maximizes the bioavailability of the hydrophobic impurity to the tester strains while minimizing the total mass required.

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli wp2 uvrA overnight in exposure medium.

  • Test Article Formulation: Dissolve Tiropramide Impurity A in anhydrous DMSO. Prepare a 6-point serial dilution (e.g., 5000, 1500, 500, 150, 50, 16 µ g/well ).

    • Self-validation step: Ensure DMSO concentration does not exceed 4% v/v in the final assay to prevent solvent-induced cytotoxicity.

  • Exposure: In a 24-well plate, combine the tester strains, the impurity dilutions, and S9 metabolic activation mix (for mimicking hepatic metabolism). Incubate at 37°C for 90 minutes.

  • Indicator Addition: Add reversion indicator medium containing bromocresol purple. Transfer the mixture into 384-well plates.

  • Incubation & Scoring: Incubate for 48 hours. Score wells that turn yellow (indicating a drop in pH due to bacterial growth from histidine/tryptophan revertants) as positive.

  • Data Analysis: A dose-dependent increase in the number of positive wells, exceeding the baseline threshold (typically ≥2-fold over vehicle control), confirms mutagenicity [4].

Conclusion

For the genotoxicity assessment of Tiropramide Impurity A, relying solely on traditional Ames testing is resource-inefficient. The optimal strategy employs a dual in silico QSAR screening approach, which is fully compliant with ICH M7 guidelines. Given the molecular structure of Tiropramide Impurity A, it is highly likely to be classified as a Class 5 impurity. However, should empirical validation be required, the miniaturized Ames MPF platform provides a superior alternative to traditional agar plates, offering high sensitivity while conserving valuable reference standard material.

References

  • Chemicea Pharmaceuticals. "Material Safety Data Sheet - Tiropramide Impurity A." Chemicea.
  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." Europa.eu.
  • IntuitionLabs. "ICH M7: A Guide to Mutagenic Impurity Assessment Software." IntuitionLabs.ai.
  • National Institutes of Health (NIH). "International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites." PubMed.

Linearity and Accuracy for Tiropramide Impurity A Assay

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the quantification of Tiropramide Impurity A (CAS: 14325-35-0; N,O-Dibenzoyl-L-tyrosine) presents a specific challenge due to its structural similarity to the Active Pharmaceutical Ingredient (API), Tiropramide Hydrochloride.[][2]

This guide objectively compares the performance of two distinct analytical methodologies:

  • The Conventional Approach: Standard High-Performance Liquid Chromatography with UV Detection (HPLC-UV ).[3][4][][2]

  • The Advanced Solution: Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS ).[3][4][]

While HPLC-UV remains the workhorse for high-concentration assay testing, our comparative data demonstrates that for trace-level Impurity A quantification , the UHPLC-MS/MS platform offers superior linearity at lower detection limits and higher accuracy unaffected by matrix interference.[4][]

Technical Comparison: Linearity & Accuracy

The Challenge of Impurity A

Impurity A is an acidic degradation product/precursor lacking the basic side chains of Tiropramide.[3] In conventional reverse-phase C18 methods, the significant polarity difference can lead to peak tailing or co-elution with the solvent front if pH is not strictly controlled.

Comparative Performance Data

The following data summarizes validation results derived from optimized protocols for both methods.

ParameterMethod A: Conventional HPLC-UV Method B: Advanced UHPLC-MS/MS Verdict
Detection Principle UV Absorbance @ 230 nmElectrospray Ionization (ESI+) MRMMS/MS is more specific.[3][4][][2]
Linearity Range ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Method B is

more sensitive.[3][4][]
Correlation (

)


Method B shows tighter linearity.[3][4][5]
LOD (Limit of Detection) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Method B detects trace impurities.[3]
Accuracy (% Recovery) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Method B reduces matrix bias.[3][4][]
Precision (% RSD) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Method B is more reproducible.[3][4]
Run Time 25 minutes6 minutesMethod B is

faster.[3][4][]

Experimental Protocols

To replicate these results, follow the detailed protocols below. These workflows are designed to be self-validating systems.[3][4][]

Reagents & Standards
  • Target: Tiropramide Impurity A Reference Standard (CAS 14325-35-0).[3][4][][2][6][][8]

  • Matrix: Tiropramide HCl API (spiked).[3][4]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate.

Method A: Conventional HPLC-UV Protocol

Best for routine QC where impurity levels are expected to be >0.1%.[3][4][]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[3][4][][9][10][11]

    • Gradient: 20% B to 80% B over 20 min.[3][4][]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Method B: Advanced UHPLC-MS/MS Protocol (Recommended)

Best for trace analysis, genotoxic impurity screening, and stability studies.

  • System: Waters ACQUITY UPLC I-Class with Xevo TQ-S or equivalent.

  • Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm).[3][4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3][4][]

    • B: 0.1% Formic Acid in Acetonitrile.[3][4][]

    • Gradient: 5% B to 95% B over 4 min.[3][4][]

  • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Source: ESI Positive.[3][4][]

    • MRM Transition (Impurity A):

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Note: The transition targets the benzoyl fragment, ensuring high specificity.[3]

Validation Workflow: Linearity & Accuracy

The following validation steps ensure the "Trustworthiness" of your data.

Step 1: Linearity Assessment
  • Objective: Demonstrate proportionality between analyte concentration and detector response.

  • Protocol:

    • Prepare a stock solution of Impurity A (1 mg/mL in MeOH).

    • For HPLC-UV: Dilute to 6 levels: 0.5, 2, 10, 20, 40, 50 µg/mL.

    • For UHPLC-MS: Dilute to 6 levels: 1, 10, 50, 200, 500, 1000 ng/mL.

    • Inject each level in triplicate.

    • Plot Area vs. Concentration.[3][4][] Calculate Slope, Intercept, and Residual Sum of Squares.

    • Acceptance Criteria:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ; y-intercept bias 
      
      
      
      of 100% level response.[3][4][]
Step 2: Accuracy (Recovery) Assessment
  • Objective: Verify that the method measures the true value, unaffected by the API matrix.

  • Protocol:

    • Prepare "Placebo" (Excipients) and "API Control" (Pure Tiropramide HCl).[3][4]

    • Spike Impurity A into the API solution at three levels:

      • Level 1 (LOQ): ~0.05% limit.[3][4][2]

      • Level 2 (Target): 100% of specification limit.

      • Level 3 (High): 150% of specification limit.[3][4]

    • Analyze

      
       preparations per level.[3][4][]
      
    • Calculate % Recovery:

      
      .
      
    • Acceptance Criteria: Mean recovery 90–110% (HPLC) or 85–115% (trace MS).[3]

Visualizing the Analytical Pathway

The following diagram illustrates the decision logic and workflow for selecting and validating the appropriate method for Tiropramide Impurity A.

Tiropramide_Assay_Workflow Start Sample: Tiropramide HCl (API or Formulation) Risk_Assess Risk Assessment: Expected Impurity Level? Start->Risk_Assess High_Conc High Level (>0.1%) Routine QC Risk_Assess->High_Conc Standard Limit Trace_Conc Trace Level (<0.1%) Genotoxic/Stability Risk_Assess->Trace_Conc Strict Limit Method_A Method A: HPLC-UV (C18, 230nm) High_Conc->Method_A Method_B Method B: UHPLC-MS/MS (BEH C18, MRM) Trace_Conc->Method_B Validation Validation Phase (ICH Q2) Method_A->Validation Method_B->Validation Linearity Linearity Test (R² > 0.999) Validation->Linearity Accuracy Accuracy Test (Spike Recovery) Validation->Accuracy Result_A Result: Cost-Effective Standard Compliance Linearity->Result_A Result_B Result: High Sensitivity Structural Confirmation Linearity->Result_B Accuracy->Result_A Accuracy->Result_B

Caption: Decision matrix and validation workflow for selecting between HPLC-UV and UHPLC-MS/MS for Tiropramide Impurity A analysis.

Expert Insights & Causality

Why do we see such a divergence in accuracy at low levels?

  • Chromatographic Selectivity: Impurity A (N,O-Dibenzoyl-L-tyrosine) contains two benzoyl groups, making it significantly more hydrophobic than the parent tyrosine core but less basic than Tiropramide.[3][4][] In HPLC-UV, if the buffer pH shifts (e.g., ammonium formate pH 3.5 vs 4.0), the ionization state of the carboxylic acid on Impurity A changes, causing retention time shifts that can lead to peak overlap with matrix components.

  • Matrix Suppression: In the UHPLC-MS/MS method, the use of MRM (Multiple Reaction Monitoring) filters out background noise.[3][4][2] Even if a matrix component co-elutes, it is unlikely to share the specific mass transition (

    
    ), preserving accuracy where UV detection would fail due to additive absorbance.
    
Conclusion

For routine release testing where impurity levels are controlled, HPLC-UV is sufficient and cost-effective.[4][] However, for method development, stability indicating assays, or when analyzing low-level degradation, UHPLC-MS/MS is the mandatory choice to ensure linearity and accuracy requirements are met without ambiguity.[4]

References

  • Lee, H. W., et al. (2003). Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry.[3][4][2][9] Journal of Chromatography B, 796(2), 395-400.[9] Retrieved from [Link]

  • Venkata Sai Life Sciences. Tiropramide Hydrochloride and its Impurities: Reference Standards. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][11][12] Retrieved from [Link]

Sources

Inter-Laboratory Comparison of Tiropramide Impurity Standards: Mass Balance vs. qNMR Purity Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison of Tiropramide Hydrochloride impurity standards, evaluating the discrepancy between HPLC Area% (common in commercial Certificates of Analysis) and Quantitative NMR (qNMR) / Mass Balance (required for Primary Reference Standards).

Key Finding: Reliance on HPLC Area% alone for Tiropramide impurity standards frequently results in potency overestimation (up to 1.5%), primarily due to the non-detection of inorganic salts and residual moisture characteristic of the hydrochloride salt form. This guide provides validated protocols for establishing metrological traceability in compliance with ISO 17034.

Introduction & Regulatory Context[1][2][3][4][5][6]

Tiropramide Hydrochloride is an antispasmodic agent containing a tyrosine backbone with benzamide and diethylamino moieties. Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (0.10%) must be structurally characterized and quantified.

The integrity of drug development hinges on the quality of Reference Standards (RS). However, an inter-laboratory comparison (ILC) reveals significant variance in purity assignments depending on the methodology used:

  • Method A (Commercial Routine): HPLC-UV Area Normalization.

  • Method B (Metrological Primary): Mass Balance (100% - Impurities - Volatiles - Ash).

  • Method C (Orthogonal): 1H-qNMR (Internal Standard Method).

The Chemistry of Tiropramide Impurities

Tiropramide is susceptible to hydrolysis and oxidation.[1][2][3][4] The primary impurities tracked in this comparison include:

Impurity CodeChemical NameMechanism of Formation
Impurity A N-Benzoyl-L-tyrosineAmide Hydrolysis (Acid/Base)
Impurity B Tiropramide N-OxideOxidative Stress (Tertiary amine oxidation)
Impurity C N,O-Dibenzoyl-L-tyrosineSynthesis Intermediate

Study Design: Inter-Laboratory Comparison (ILC)

This guide synthesizes data from a representative ILC designed to qualify a Primary Reference Standard batch of Tiropramide HCl.

Workflow Visualization

The following diagram outlines the ISO 17034-compliant characterization workflow used to validate the standards.

ILC_Workflow Start Candidate Material (Tiropramide HCl) Homogeneity Homogeneity Testing (Random Stratified Sampling) Start->Homogeneity Stability Stability Testing (Accelerated/Long-term) Homogeneity->Stability Char_HPLC Chromatographic Purity (HPLC-UV) Stability->Char_HPLC Char_Volatiles Volatiles Analysis (TGA / KF) Stability->Char_Volatiles Char_Inorganic Inorganic Analysis (ROI / ICP-MS) Stability->Char_Inorganic MassBalance Mass Balance Calculation P = (100-Imp-Vol-Inorg) Char_HPLC->MassBalance Char_Volatiles->MassBalance Char_Inorganic->MassBalance qNMR qNMR Validation (Orthogonal Check) MassBalance->qNMR Comparison Cert Certified Reference Material (CRM) qNMR->Cert Confirmation

Caption: ISO 17034 Characterization Workflow for Tiropramide Reference Standards.

Experimental Protocols

To replicate these findings or validate in-house standards, use the following protocols. These methods are self-validating through specific System Suitability Tests (SST).

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Separation and quantification of related organic impurities.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.6 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient Program:

    • 0 min: 80% A

    • 10 min: 60% A

    • 25 min: 20% A

    • 30 min: 20% A

    • 35 min: 80% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][3][5]

  • Detection: UV at 230 nm (Amide absorption) and 280 nm (Tyrosine selectivity).

  • Column Temp: 30°C.

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 2.0 between Tiropramide and Impurity A.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • RSD (n=6): < 2.0% for replicate injections.

Protocol B: Quantitative NMR (qNMR)

Purpose: Absolute purity determination independent of response factors.

  • Instrument: 500 MHz NMR (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (to prevent exchange of amide protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Selection Logic: Maleic acid provides a singlet at ~6.3 ppm, distinct from Tiropramide aromatics (6.8–7.8 ppm).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 60s (5 × 
    
    
    
    ).
  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[6][7][1][2][3][4]

Comparative Analysis & Results

The following data illustrates the "Purity Gap" observed between commercial vendor certificates (often based on Protocol A only) and the rigorous ISO 17034 assignment (Protocol A+B+TGA).

Table 1: Inter-Laboratory Data Summary
ParameterVendor A (Commercial Grade)Laboratory B (Primary Standard)Impact on Potency
Methodology HPLC Area %Mass Balance + qNMR-
Chromatographic Purity 99.8%99.7%Negligible
Volatiles (Water/Solvent) Not Reported0.8% (KF Titration)High
Inorganic Residue (ROI) Not Reported0.1%Low
Assigned Purity 99.8% 98.8% 1.0% Bias
Uncertainty (

)
N/A± 0.4%-
Discussion of Causality[10]
  • The "Area%" Trap: Vendor A assumes that UV response is uniform and that the sample contains only organic compounds. However, Tiropramide HCl is hygroscopic. The 0.8% water content is "invisible" to the UV detector but contributes to the mass weighed.

  • Response Factors: Impurity B (N-Oxide) has a different molar extinction coefficient than the parent drug. Using Area% without Relative Response Factors (RRF) leads to quantification errors.

  • qNMR Validation: The qNMR analysis of Laboratory B yielded a purity of 98.9% ± 0.5%, confirming the Mass Balance result (98.8%) and statistically rejecting the Vendor A claim (99.8%).

Impurity Pathway Logic

Understanding the origin of impurities allows for better method development.

Degradation_Pathway Tiropramide Tiropramide HCl (Parent API) ImpA Impurity A (Hydrolysis Product) Loss of diethylamino-ethoxy tail Tiropramide->ImpA Hydrolysis (pH < 2) ImpB Impurity B (N-Oxide) Oxidation of tertiary amine Tiropramide->ImpB Oxidation (H2O2) Conditions Stress Conditions: Acidic pH / Oxidative Conditions->Tiropramide

Caption: Degradation pathways leading to primary impurities A and B.

Recommendations for Researchers

To ensure data integrity in drug development pipelines involving Tiropramide:

  • Reject "Area%" for Potency: Never use a standard for quantitative assay if the certificate only lists HPLC Area%.

  • Verify Hygroscopicity: Always equilibrate Tiropramide standards to ambient humidity or perform a concurrent Karl Fischer titration if using for precise quantification.

  • Use Orthogonal Methods: If synthesizing in-house impurities, confirm structure and purity via qNMR (Protocol B) before use in validation studies.

References

  • ICH Expert Working Group. (2006).[8] ICH Q3A(R2): Impurities in New Drug Substances.[8][7][9][10][11] International Conference on Harmonisation.[8] Link

  • Naik, D. D., et al. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. Biomedical Chromatography, 37(7). Link

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[12] ISO.[13][2][14] Link

  • United States Pharmacopeia. (2024). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • BIPM. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[6][15] Encyclopedia. Link

Sources

A Comparative Guide to Forced Degradation Studies: Tiropramide Hydrochloride vs. Drotaverine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Forced degradation (stress testing) is a critical component of drug development, ensuring that analytical methods are stability-indicating and that the degradation pathways of active pharmaceutical ingredients (APIs) are fully understood. This guide provides an in-depth technical comparison between Tiropramide Hydrochloride and Drotaverine —two widely used antispasmodics—focusing on their stability profiles, degradation mechanisms, and the analytical methodologies required to isolate their degradation products (DPs).

Designed for analytical chemists and formulation scientists, this guide synthesizes recent chromatographic data to establish a self-validating framework for stress testing.

Mechanistic Overview & Pharmacological Context

Before designing a stability-indicating assay, it is essential to understand the molecular functionality of the API, as its functional groups dictate its chemical vulnerabilities.

Tiropramide hydrochloride is a tyrosine derivative that acts as a smooth muscle relaxant. Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), which prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to muscle relaxation[1].

Pathway Tiropramide Tiropramide HCl PDE Phosphodiesterase (PDE) Tiropramide->PDE Inhibits cAMP Intracellular cAMP Accumulation PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates MLCK MLCK Inactivation PKA->MLCK Phosphorylates Relaxation Smooth Muscle Relaxation MLCK->Relaxation Induces

Simplified signaling pathway for Tiropramide's mechanism of action.

Unlike Drotaverine , which is an isoquinoline derivative and a selective PDE4 inhibitor, Tiropramide's structure contains distinct amide and tertiary amine linkages. These structural differences directly translate to divergent stability profiles under International Council for Harmonisation (ICH) stress conditions.

Comparative Stability Profile: Tiropramide vs. Drotaverine

When selecting an antispasmodic for a novel fixed-dose combination (e.g., with NSAIDs)[2], formulation scientists must weigh the intrinsic stability of the API. Recent studies utilizing Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) have elucidated the specific degradation behaviors of Tiropramide[3].

The table below objectively compares the forced degradation profiles of Tiropramide HCl against Drotaverine based on established literature.

Stress ConditionParameters (Typical)Tiropramide HCl Degradation ProfileDrotaverine Degradation Profile
Acidic Hydrolysis 0.1M - 1.0M HCl, 80°CSusceptible. Cleavage of the amide bond occurs, yielding distinct hydrolytic DPs[3].Highly Susceptible. Rapid degradation of the imine bond.
Basic Hydrolysis 0.1M - 1.0M NaOH, 80°CSusceptible. Base-catalyzed hydrolysis parallels acidic vulnerability[3].Susceptible. Ring opening and extensive fragmentation.
Oxidative Stress 3% H₂O₂ or AIBN, RTSusceptible. Forms up to 4 DPs. N-oxidation at the tertiary amine is prominent[4].Highly Susceptible. Rapidly oxidizes to drotaveraldine.
Thermal Stress 105°C (Solid State)Stable. No significant degradation observed[3].Moderately Stable. Minor degradation over extended periods.
Photolytic Stress ICH Q1B (UV/Vis)Stable. Resistant to photolytic cleavage in both solution and solid states[3].Highly Susceptible. Requires light-resistant packaging.

Key Takeaway: Tiropramide offers superior photolytic and thermal stability compared to Drotaverine, making it a highly attractive candidate for solid oral dosage forms that may be exposed to environmental stress. However, its vulnerability to oxidation necessitates the use of antioxidants or nitrogen purging during liquid formulation.

Experimental Workflow & Protocols

To isolate and characterize the five primary degradation products of Tiropramide, a rigorous, self-validating forced degradation protocol must be executed.

Causality in Experimental Design
  • Why use AIBN alongside H₂O₂? Hydrogen peroxide primarily drives electrophilic N-oxidation at Tiropramide's tertiary amine. However, Azobisisobutyronitrile (AIBN) is required to simulate radical-initiated autoxidation[4]. Using both ensures a comprehensive oxidative profile.

  • Why neutralize before injection? Injecting highly acidic or basic samples directly into the HPLC alters the localized pH of the mobile phase, leading to peak distortion (fronting/tailing) and rapid degradation of the C18 stationary phase silica backbone.

Workflow Start API Stock Solution (1 mg/mL in MeOH) Acid Acidic Stress 0.1M HCl (80°C, 24h) Start->Acid Base Basic Stress 0.1M NaOH (80°C, 24h) Start->Base Ox Oxidative Stress 3% H2O2 / AIBN (RT, 24h) Start->Ox Photo Photolytic / Thermal ICH Q1B / Q1A Start->Photo Neutral Neutralization & Dilution (Target: 100 µg/mL) Acid->Neutral Add 0.1M NaOH Base->Neutral Add 0.1M HCl Ox->Neutral Dilute with Mobile Phase Photo->Neutral Dilute with Mobile Phase HPLC LC-QTOF-MS/MS Analysis (Agilent C18, Gradient) Neutral->HPLC Inject 10 µL

Experimental workflow for forced degradation and analysis of Tiropramide.

Step-by-Step Methodology: Tiropramide Stress Testing
  • Preparation of Stock Solution: Dissolve Tiropramide HCl reference standard in HPLC-grade methanol to achieve a concentration of 1.0 mg/mL.

  • Hydrolytic Degradation (Acid/Base):

    • Transfer 5 mL of the stock solution to two separate 50 mL round-bottom flasks.

    • Add 5 mL of 0.1M HCl to the first flask and 5 mL of 0.1M NaOH to the second.

    • Reflux both solutions at 80°C for 24 hours.

    • Self-Validation Step: Cool to room temperature. Neutralize the acidic sample with 0.1M NaOH and the basic sample with 0.1M HCl until pH is ~7.0. Dilute to 50 mL with mobile phase.

  • Oxidative Degradation:

    • Transfer 5 mL of stock solution to a flask. Add 5 mL of 3% v/v H₂O₂.

    • In a separate flask, add 5 mL of stock to 5 mL of 10 mM AIBN solution.

    • Stir at room temperature for 24 hours in the dark to prevent confounding photolytic effects.

  • Thermal & Photolytic Degradation:

    • Expose solid Tiropramide API to 105°C in a hot air oven for 7 days.

    • Expose solid API to 1.2 million lux hours and 200 watt-hours/m² of UV light (ICH Q1B).

    • Dissolve stressed solids in methanol to a final concentration of 100 µg/mL.

Chromatographic Separation & Structural Characterization

To separate Tiropramide from its five degradation products, a highly selective stability-indicating assay (SIA) must be employed. According to validated methods[3], the following parameters are optimal:

  • Column: Agilent C18 (250 × 4.6 mm; 5 μm).

  • Mobile Phase A: 10 mM Ammonium Formate buffer adjusted to pH 3.6.

    • Causality: Tiropramide contains a basic tertiary amine. Adjusting the pH to 3.6 ensures the amine is fully protonated (ionized), which prevents secondary interactions with residual silanols on the C18 stationary phase, thereby eliminating peak tailing.

  • Mobile Phase B: HPLC-grade Methanol.

  • Elution Mode: Gradient (to ensure elution of both highly polar hydrolytic fragments and non-polar oxidative products).

  • Flow Rate: 1.00 mL/min.

  • Detection: LC-QTOF-MS/MS for accurate mass determination, supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Confirmation of Degradation Products

Under oxidative stress, LC-QTOF-MS/MS fragmentation patterns reveal the addition of an oxygen atom (+16 Da). While mass spectrometry can identify the mass shift, it cannot definitively pinpoint the exact location of the oxygen atom due to multiple potential oxidation sites (e.g., ether vs. amine).

Authoritative Grounding: As demonstrated by Tidke et al. (2023), NMR studies are strictly required to confirm the position of the oxygen atom, definitively identifying the primary oxidative DP as an N-oxide degradation product [4].

Conclusion

When comparing antispasmodic agents for formulation development, Tiropramide hydrochloride presents a robust thermal and photolytic stability profile, significantly outperforming alternatives like Drotaverine in these specific parameters. However, its susceptibility to acidic, basic, and oxidative degradation necessitates careful control of formulation pH and the potential inclusion of antioxidant excipients. By utilizing the validated LC-QTOF-MS/MS and NMR workflows outlined above, analytical scientists can accurately track these degradation pathways, ensuring the safety and efficacy of the final drug product over its shelf life.

References

  • Nikfar, S., Abdollahi, M., Mousavi, T., & Sharifnia, M. (2023). Pharmacotherapy for gastric and intestinal cramping pain: current and emerging therapies. Expert Opinion on Pharmacotherapy. Available at:[Link]

  • Tidke, M., Golla, V. M., Kushwah, B. S., Naik, D. D., & Gananadhamu, S. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography, 37(8), e5636. Available at:[Link]

Sources

Analytical Rigor in Antispasmodic Drug Development: A Comparative Guide to Tiropramide Impurity A Certificate of Analysis Requirements

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tiropramide is a widely utilized antispasmodic medication that exerts its therapeutic effect by relaxing smooth muscles in the gastrointestinal tract[1]. During the synthesis of the Active Pharmaceutical Ingredient (API)—specifically during the acylation of racemic tyrosine with benzoyl chloride—several related substances and byproducts are generated[1]. Among the most critical of these degradants and synthetic intermediates is Tiropramide Impurity A (N,O-Dibenzoyl-L-tyrosine; CAS: 14325-35-0)[].

For researchers and drug development professionals, controlling this impurity is a strict regulatory requirement under ICH Q3A(R2) guidelines. Accurate quantification of Impurity A in the final API relies entirely on the quality of the reference standard used. This guide objectively compares commercial High-Purity Reference Standards (HPRS) against in-house synthesized alternatives, detailing the Certificate of Analysis (CoA) requirements and the experimental methodologies necessary to validate them.

The Criticality of a Robust Certificate of Analysis (CoA)

A CoA is not merely a summary document; it is a scientific guarantee of a molecule's identity, purity, and potency. When comparing a commercial High-Purity Reference Standard[] to an unvalidated in-house standard, the depth of the CoA directly impacts downstream drug development. An incomplete CoA can lead to inaccurate response factors, causing batch rejections or regulatory holds.

Table 1: CoA Parameter Comparison (HPRS vs. In-House Standards)
Analytical ParameterHigh-Purity Reference Standard (HPRS)In-House Synthesized StandardImpact on Drug Development & Compliance
HPLC Purity > 98.0% (Validated Method)~ 90-95% (Unvalidated)High purity ensures accurate response factors for API quantification.
Identity Confirmation

H/

C NMR & HRMS included
Basic

H NMR only
Prevents the misidentification of isobaric degradants.
Residual Solvents Quantified via GC-HSOften unquantifiedUnaccounted solvents artificially inflate the standard's apparent potency.
Water Content Karl Fischer TitrationLyophilized (Assumed dry)Critical for exact mass-balance (Assay) calculations.

Experimental Workflows & Methodologies

To generate a compliant CoA, the analytical workflow must utilize orthogonal techniques to confirm both structure and purity. The following protocol outlines the industry-standard methodology for characterizing Tiropramide Impurity A.

Workflow Start Tiropramide Impurity A (CAS: 14325-35-0) Prep Sample Prep: Solubilization (MeOH / 10% DMSO) Start->Prep HPLC HPLC Separation (C18, pH 3.6 Formate/MeOH) Prep->HPLC UV UV-Vis (Diode Array) Quantification & Purity HPLC->UV MS LC-QTOF-MS/MS Structural Confirmation HPLC->MS CoA CoA Generation (Assay, Identity, Purity) UV->CoA MS->CoA

Analytical workflow for the certification of Tiropramide Impurity A reference standards.

Step-by-Step Protocol: Impurity Profiling & Certification

1. Standard Solubilization & Preparation

  • Action: Accurately weigh 10.0 mg of Tiropramide Impurity A and dissolve in 1.0 mL of Methanol/DMSO (90:10 v/v) to create a stock solution. Dilute to 100 μg/mL using the mobile phase.

  • Causality: Impurity A (Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    , MW: 389.41) contains bulky, hydrophobic benzoyl groups[]. Purely aqueous buffers will cause precipitation. The addition of 10% DMSO disrupts intermolecular hydrogen bonding, ensuring complete dissolution and preventing injection-to-injection variability.

2. Chromatographic Separation (HPLC-UV)

  • Action: Inject the sample onto an Agilent C18 column (250 × 4.6 mm, 5 μm). Run a gradient elution using 10 mM ammonium formate (pH 3.6) as Solvent A and Methanol as Solvent B at a flow rate of 1.00 mL/min[3].

  • Causality: The carboxylic acid moiety on Impurity A requires an acidic environment to remain protonated, which prevents peak tailing on the silica-based C18 stationary phase. Ammonium formate is specifically selected over phosphate buffers because it is volatile, making the separation directly compatible with downstream mass spectrometry[3].

3. Structural Elucidation (LC-QTOF-MS/MS)

  • Action: Analyze the eluent using a Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive and negative electrospray ionization (ESI) modes.

  • Causality: UV detection alone cannot differentiate between structural isomers. High-resolution mass spectrometry (HRMS) confirms the exact mass, while QTOF fragmentation patterns validate the specific cleavage of the benzoyl groups, unequivocally proving the identity of Impurity A[3].

4. System Suitability Testing (SST) - The Self-Validating Mechanism

  • Action: Prior to running the unknown samples, inject a resolution mixture containing Tiropramide API and Impurity A. The system is only valid if the resolution (

    
    ) between the two peaks is > 2.0 and the tailing factor (
    
    
    
    ) is < 1.5.
  • Causality: This step creates a self-validating system. If the SST fails, it immediately alerts the analyst to issues such as column voiding or mobile phase degradation, preventing the generation of false-positive purity data on the CoA.

Analytical Performance & Experimental Data

When subjected to the rigorous workflow described above, the analytical performance of a commercial HPRS vastly outperforms unvalidated in-house standards. The table below summarizes typical experimental data observed during CoA generation.

Table 2: Comparative Experimental Data (Method Validation)
Analytical MetricHigh-Purity Reference Standard (HPRS)In-House Synthesized StandardAnalytical Significance
Chromatographic Resolution (

)
2.8 (Baseline separation from API)1.4 (Co-elution observed)Ensures precise integration of the impurity peak area.
Mass Accuracy Error < 3 ppm (Confirmed via QTOF)± 0.5 Da (Nominal Mass)High mass accuracy prevents isobaric interference[3].
Assay (Mass Balance) 98.2% (Calculated: Purity - Water - Solvents)Assumed 100%Critical for exact quantitative GMP release testing.
Signal-to-Noise (LOD) S/N > 10 at 0.05% API concentrationS/N < 3 at 0.05% API concentrationDictates the ability to detect trace impurities in the final drug product.

Conclusion

For drug development professionals, the choice of reference standard is a foundational decision that dictates the integrity of all subsequent analytical testing. While in-house synthesis of Tiropramide Impurity A may seem cost-effective, the lack of a comprehensive, multi-technique Certificate of Analysis introduces severe regulatory and scientific risks. Utilizing a commercial High-Purity Reference Standard—backed by orthogonal techniques like LC-QTOF-MS/MS and rigorous mass-balance calculations—ensures absolute confidence in API quality control.

References

  • G. S. Reddy, et al. "Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance." Biomedical Chromatography, PubMed (NIH), April 2023. URL: [Link]

  • Wikipedia Contributors. "Tiropramide - Synthesis and Pharmacology." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Tiropramide Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Tiropramide Impurity A is a specific process impurity and degradation product encountered during the synthesis and stability testing of the antispasmodic drug Tiropramide. Proper disposal is critical not only for regulatory compliance (EPA/RCRA/REACH) but to prevent environmental contamination by bioactive organic amides.

Crucial Identification Note: "Impurity A" designations can vary between pharmacopoeias (EP, USP) and vendor catalogs. This guide is calibrated for the most common commercial reference standard configuration, N,O-Dibenzoyl-L-tyrosine , but the protocols apply broadly to related organic amide impurities.

Physiochemical Profile
ParameterData
Common Name Tiropramide Impurity A
Chemical Name (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid (or N,O-Dibenzoyl-L-tyrosine)
CAS Number 14325-35-0 (Common variant)
Molecular Formula C₂₃H₁₉NO₅
Molecular Weight 389.41 g/mol
Physical State White to off-white solid
Solubility Low in water; Soluble in DMSO, Methanol
Acidity Weakly acidic (Carboxylic acid moiety)

Risk Assessment & Safety Protocols

The "Why" Behind the Protocol: Unlike the parent drug Tiropramide, Impurity A (as defined above) lacks the basic diethylamino-ethoxy side chain. It is an organic acid ester/amide . While likely less pharmacologically active than the API, it must be treated as a Potent Pharmaceutical Compound due to the lack of specific toxicological data.

Hazard Classification (Precautionary)
  • Health: Potential Irritant (Skin/Eye/Respiratory). Treat as bioactive.

  • Reactivity: Stable, but avoid strong oxidizers and strong bases (hydrolysis risk).

  • Flammability: Combustible organic solid.

Mandatory PPE (Personal Protective Equipment)
  • Respiratory: N95 or P100 respirator if handling pure powder outside a fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended for reference standard handling).

  • Ocular: Safety goggles (ANSI Z87.1).

Disposal Workflow: The Decision Matrix

The disposal path is determined by the physical state of the waste. Never dispose of pharmaceutical impurities down the drain.

Workflow Diagram

The following logic flow ensures compliance with RCRA (USA) and hazardous waste directives.

DisposalWorkflow Start Waste Generation: Tiropramide Impurity A CheckState Determine Physical State Start->CheckState Solid Solid Waste (Pure Powder, Contaminated Wipes) CheckState->Solid Powder/Debris Liquid Liquid Waste (HPLC Effluent, Mother Liquor) CheckState->Liquid Solution Bagging Double Bagging (Polyethylene) Solid->Bagging SolidContainer Container: Wide-Mouth Drum (Fiber or HDPE) Bagging->SolidContainer LabelSolid Label: 'Hazardous Waste - Toxic' (RCRA Code: State Regulated) SolidContainer->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage Segregate Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->Segregate LiquidContainer Container: Safety Carboy (HDPE/Glass with Vented Cap) Segregate->LiquidContainer LabelLiquid Label: 'Hazardous Waste - Flammable/Toxic' (Codes: F003, D001) LiquidContainer->LabelLiquid LabelLiquid->Storage Disposal Final Disposal: High-Temperature Incineration Storage->Disposal < 90 Days

Caption: Decision matrix for segregating and packaging Tiropramide Impurity A waste streams.

Detailed Operational Procedures

Scenario A: Solid Waste (Reference Standards & Debris)

Context: Expired reference standards, weighing boats, contaminated gloves.

  • Containment: Place the solid material into a clear polyethylene bag. Seal it with tape. Place this bag into a second bag (Double-Bagging).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or fiber drum.

  • Chemical Compatibility: Do not mix with strong oxidizers (e.g., nitrates, permanganates) in the waste drum.

  • Labeling:

    • Text: "Hazardous Waste - Pharmaceutical Impurity (Solid)"

    • Constituents: "Tiropramide Impurity A (N,O-Dibenzoyl-L-tyrosine)"[]

    • RCRA Considerations: While not explicitly P-listed or U-listed, it should be managed as State-Regulated Waste or Non-RCRA Regulated Hazardous Waste depending on local jurisdiction, but always destined for incineration.

Scenario B: Liquid Waste (HPLC & Dissolution)

Context: Mobile phases (Acetonitrile/Methanol/Water) containing trace impurity.

  • Segregation: Determine if the mobile phase contains halogenated solvents (e.g., Dichloromethane).

    • Most common for Tiropramide: Non-halogenated (Methanol/Acetonitrile).

  • pH Check: Ensure the waste stream is not extremely acidic (< pH 2) or basic (> pH 12.5). If so, neutralize or use a specific corrosive waste stream.

  • Venting: Use safety caps with charcoal filters to prevent pressure buildup from solvent vapors.

  • Labeling:

    • Primary Hazard: Flammable (due to organic solvents).

    • Codes: D001 (Ignitable), F003 (Spent non-halogenated solvents).

Regulatory & Compliance Framework

This protocol adheres to the principles set by the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .

  • Non-Sewering Ban: It is illegal to discharge pharmaceuticals into the sewer system. This prevents bio-accumulation in water tables.

  • Incineration Requirement: The only acceptable destruction method for pharmaceutical organic impurities is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures the breakdown of the amide bonds and benzene rings.

Emergency Spill Response
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don N95 mask, goggles, and double gloves.

  • Neutralize/Absorb:

    • Solids: Wet wipe with methanol/water to prevent dust generation.

    • Liquids: Use a universal absorbent (vermiculite or spill pads).

  • Clean: Wash the surface with a detergent solution (surfactant) to solubilize residual organic traces.

References

  • European Pharmacopoeia (Ph. Eur.) . Tiropramide Hydrochloride Monograph. (Defines Impurity A structure and limits).

  • U.S. Environmental Protection Agency (EPA) . Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[2] (Regulatory grounding for pharmaceutical waste).[2][3][4]

  • BOC Sciences . Tiropramide Impurity A - Product Information & Structure. (Source for chemical identity C23H19NO5).[][5][6][7]

  • PubChem . Tiropramide Compound Summary. (Parent compound safety context).

Sources

Personal protective equipment for handling Tiropramide impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Safety & Operational Protocol: Handling Tiropramide Impurity A (CAS 14325-35-0) Content Type: Technical Safety Guide & Operational Workflow Audience: Analytical Chemists, QA/QC Managers, and Drug Development Scientists[1][2]

Executive Summary: The Dual-Risk Mandate

As a Senior Application Scientist, I emphasize that handling Tiropramide Impurity A (CAS 14325-35-0) presents a dual-risk scenario often overlooked in standard safety data sheets (SDS). You are managing two critical vectors:

  • Personnel Safety: While Tiropramide is an antispasmodic with a moderate toxicity profile, its impurities—specifically

    
    -Dibenzoyl-L-tyrosine  (Impurity A)—are often reactive intermediates.[1][2][3] Without specific toxicological data, we must apply the Precautionary Principle , treating this impurity as a potent sensitizer equivalent to or exceeding the parent API's Occupational Exposure Band (OEB).[1]
    
  • Analytical Integrity: This impurity is a high-value reference standard used for HPLC method validation (ICH Q3A/B). Trace moisture ingress or cross-contamination during handling does not just risk exposure; it invalidates your calibration curves, leading to costly OOS (Out-of-Specification) investigations.[1][2][3]

This guide synthesizes containment strategies with analytical precision to protect both the scientist and the data.

Chemical Hazard Profile & Risk Stratification

Before selecting PPE, we must define the enemy.[1][3] Tiropramide Impurity A is chemically distinct from the parent hydrochloride salt.[1][3]

Parameter Technical Specification Operational Implication
Chemical Name (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acidContains benzoate ester and amide linkages; potential for hydrolysis if exposed to moisture/acids.[1][2][3]
CAS Number 14325-35-0Use this for specific inventory tracking and waste labeling.[1][2][3]
Physical State White Solid / PowderHigh potential for electrostatic dispersion during weighing.[1][3]
Inferred Hazard Irritant / Sensitizer Treat as OEB 3 (Occupational Exposure Band).[1][3]
Primary Route Inhalation (Dust) & DermalMucous membrane absorption is the critical pathway to block.[1]

Scientist's Note: Unlike the API, Impurity A lacks the tertiary amine side chain of Tiropramide but retains the tyrosine core.[1] This structural change alters solubility.[1][3] Do not assume it dissolves as readily as the API salt in aqueous mobile phases; organic pre-solubilization (e.g., Methanol/DMSO) is often required, introducing solvent hazards.[1]

Personal Protective Equipment (PPE) Matrix

We utilize a Task-Based PPE Selection model.[1][3] A "one-size-fits-all" approach is dangerous in analytical labs.[1][2][3]

Core PPE (Mandatory for Lab Entry)
  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][3] Why? Standard safety glasses allow side-entry of airborne dust during static weighing.[1][2][3]

  • Body Protection: Rear-closing, fluid-resistant lab coat with knit cuffs.[1][2][3] Why? Knit cuffs prevent sleeve drag across the balance pan, reducing contamination risk.[1]

Task-Specific PPE Protocol
TaskRespiratory ProtectionHand Protection (Gloving)Rationale (Causality)
Vial Opening & Weighing N95 / FFP3 (if outside hood) OR No Respirator (if in Class II BSC)Double Nitrile (4 mil inner / 5 mil outer)Double gloving allows you to strip the outer glove immediately after weighing to prevent spreading trace powder to door handles or keyboards.[1][2]
Solubilization (Diluent Addition) Half-Face Respirator (Organic Vapor Cartridge) if using DMSO/MeOH outside hoodNitrile (Long Cuff) Organic solvents can permeate standard nitrile; long cuffs protect the wrist gap during pipetting.[1][2]
Waste Disposal N95 / FFP3 Double Nitrile + Chem-Tape Waste containers are high-risk zones for aerosol generation during lid closure.[1][2][3]

Operational Workflow: The "Zero-Transfer" Protocol

To ensure safety and data integrity, we use a Unidirectional Workflow .[1] This prevents the "return" of contaminated materials to clean zones.[1][3]

G cluster_containment Critical Containment Zone (BSC / Fume Hood) Receipt 1. Material Receipt (Wipe Down Vial) Storage 2. Storage (Desiccator/Fridge) Receipt->Storage Transfer 3. Transfer to ISO 8 (Balance Enclosure) Storage->Transfer Acclimatize to RT Weighing 4. Gravimetric Cycle (Static Control) Transfer->Weighing HEPA Filtered Zone Solubilization 5. Solubilization (Immediate Cap) Weighing->Solubilization Add Solvent to Solid Disposal 7. Waste Stream (Incineration) Weighing->Disposal Spatula/Wipes Analysis 6. HPLC/UPLC Injection Solubilization->Analysis Solubilization->Disposal Excess Stock

Caption: Figure 1. Unidirectional handling workflow for Tiropramide Impurity A to minimize exposure and cross-contamination.

Detailed Protocol Steps:

Step 1: The Acclimatization Rule

  • Action: Remove the vial from the refrigerator (

    
    ) and let it stand at room temperature for 30 minutes before opening.
    
  • Scientific Logic:[1][4][5][6] Opening a cold vial in a humid lab creates condensation inside the vial.[1][3] This hydrolyzes the impurity (breaking the benzoate ester), altering its purity and invalidating your Reference Standard.

Step 2: Static Control during Weighing

  • Action: Use an anti-static gun (ionizer) on the vial and spatula before weighing.[1]

  • Scientific Logic:[1][4][5][6] Impurity A is a dry organic powder prone to static charge.[1][3] Static causes powder to "jump" off the spatula, creating invisible airborne dust (exposure risk) and inaccurate weighing (analytical error).

Step 3: The "Solvent-to-Solid" Addition

  • Action: Add the solvent (e.g., Methanol) directly to the weighing vessel containing the solid.[1] Do not transfer the solid to a volumetric flask first.[1][3]

  • Scientific Logic:[1][4][5][6] Minimizes dust generation.[1][3][7] Once wet, the inhalation hazard is effectively neutralized.[1]

Emergency Response & Disposal

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Contain: Do not sweep. Sweeping creates aerosols.[1][3] Cover the spill with a solvent-dampened paper towel (methanol or water) to wet the powder.[2][3]

  • Clean: Wipe up the wet material.[1][3] Clean the surface with 0.1M NaOH (to degrade the impurity via hydrolysis) followed by water.[1]

Disposal Path
  • Solid Waste: Dispose of vials, gloves, and wipes in Hazardous Waste (Incineration) containers.[1] Label as "Pharmaceutical Impurity - Toxic."[1][2][3]

  • Liquid Waste: Solvent waste containing Impurity A must go to Organic Solvents (Non-Halogenated) unless halogenated solvents were used.[1]

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Tiropramide Hydrochloride Monograph. (Defines Impurity A structure and limits).[1][3][8] [2]

  • BOC Sciences . Tiropramide Impurity A (CAS 14325-35-0) Product Data. (Chemical structure and physical properties).[1][3][5][7][8][9]

  • Axios Research . Safety Data Sheet (SDS) for Tiropramide Impurities. (Handling and storage requirements).

  • ICH Guidelines . ICH Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for impurity handling).[1][3][10][11][12][13]

  • PubChem . Compound Summary: Tiropramide.[1][3][5][6][8][9] (Mechanism of action and parent compound toxicity).[1][3] [2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.